molecular formula C5H11NO2 B574451 (2S)-N-Ethyl-2-hydroxypropanamide CAS No. 194022-24-7

(2S)-N-Ethyl-2-hydroxypropanamide

Cat. No.: B574451
CAS No.: 194022-24-7
M. Wt: 117.148
InChI Key: PWHWWMHNXSWQLD-BYPYZUCNSA-N
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Description

(2S)-N-Ethyl-2-hydroxypropanamide, also known as (2S)-N-Ethyl-2-hydroxypropanamide, is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.148. The purity is usually 95%.
BenchChem offers high-quality (2S)-N-Ethyl-2-hydroxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-N-Ethyl-2-hydroxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-N-ethyl-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHWWMHNXSWQLD-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194022-24-7
Record name (2S)-N-ethyl-2-hydroxypropanamide
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Foundational & Exploratory

(2S)-N-Ethyl-2-hydroxypropanamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (2S)-N-Ethyl-2-hydroxypropanamide

Part 1: Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), also known as


-ethyl-L-lactamide, is a chiral amide derivative of L-lactic acid. Distinguished by its amphiphilic nature and retention of the (S)-stereocenter, it serves two critical roles in modern drug development: as a chiral auxiliary  in asymmetric synthesis and as a biocompatible permeation enhancer  for transdermal drug delivery systems (TDDS).

This guide provides a rigorous technical analysis of the compound, detailing a self-validating synthesis protocol that minimizes racemization, a physicochemical profile for formulation scientists, and a mechanistic overview of its application in enhancing skin permeability.

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Identification
  • IUPAC Name: (2S)-N-Ethyl-2-hydroxypropanamide[1]

  • Synonyms: N-Ethyl-L-lactamide; (S)-N-Ethyl lactamide

  • CAS Number: 194022-24-7 (Specific to (S)-isomer); 6280-14-4 (Racemic)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 117.15 g/mol

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models suitable for formulation design.

PropertyValueContext/Notes
Physical State Crystalline Solid / Viscous LiquidLow melting point solid; often supercools to a viscous liquid.
Melting Point 44.0 – 45.0 °CSignificantly lower than unsubstituted lactamide (73–76°C) due to N-substitution disrupting H-bonding network.
Boiling Point ~281 °C (at 760 mmHg)High boiling point indicates low volatility; stable for hot-melt extrusion processes.
Density 1.019 g/cm³At 25°C.
Solubility High (Water, Ethanol, PG)Amphiphilic; miscible with polar solvents, making it an ideal cosolvent.
LogP -0.11 (Predicted)Indicates hydrophilicity; supports aqueous formulation stability.
Chirality (S)-EnantiomerDerived from L-(+)-Lactic acid.
Optical Rotation

(c=1, H

O)
Note: Value is simulated/analogous.[2] Always determine batch-specific rotation.

Part 3: Synthesis & Manufacturing Protocol

Objective: Synthesize (2S)-N-Ethyl-2-hydroxypropanamide from L-ethyl lactate via aminolysis while preserving optical purity.

Mechanism: Nucleophilic acyl substitution. Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 98%.

Reagents & Equipment
  • Precursor: L-Ethyl Lactate (CAS: 687-47-8), >99% ee.

  • Reagent: Ethylamine (70% aq.[3] solution or anhydrous).

  • Solvent: Methanol (optional, if anhydrous amine is used).

  • Equipment: Jacketed glass reactor, cryostat, rotary evaporator, vacuum oven.

Step-by-Step Methodology
  • Cryogenic Addition (Control of Exotherm):

    • Charge L-ethyl lactate into the reactor.

    • Cool the system to 0°C .

    • Rationale: Low temperature prevents thermal racemization of the sensitive

      
      -chiral center during the initial exothermic amine addition.
      
    • Slowly add Ethylamine (1.2 equivalents) dropwise over 60 minutes, maintaining internal temperature

      
      C.
      
  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 24–48 hours.

    • Monitoring: Use TLC (SiO

      
      , EtOAc/MeOH 9:1) or IR spectroscopy.[4]
      
    • Endpoint: Disappearance of the ester carbonyl stretch (~1735 cm

      
      ) and appearance of the amide I band (~1640 cm
      
      
      
      ).
  • Purification (The "Self-Validating" Step):

    • Remove excess ethylamine and ethanol byproduct via rotary evaporation under reduced pressure (40°C, 20 mbar).

    • Validation Check: Measure the refractive index or take an NMR aliquot. If residual ester is present (

      
      ), re-treat with amine.
      
    • Crystallization: Dissolve crude oil in minimal hot ethyl acetate/hexane (1:2) and cool to -20°C to induce crystallization.

  • Final Drying:

    • Dry crystals in a vacuum oven at 30°C for 12 hours.

Process Visualization

SynthesisPath Start L-Ethyl Lactate (S-Isomer) Inter Tetrahedral Intermediate Start->Inter 0°C, Addition Reagent Ethylamine (Nucleophile) Reagent->Inter Product (2S)-N-Ethyl-2-hydroxypropanamide (Target) Inter->Product Elimination (RT, 24h) Byprod Ethanol (Byproduct) Inter->Byprod

Figure 1: Aminolysis pathway designed to preserve stereochemical integrity.

Part 4: Applications in Drug Development

Transdermal Permeation Enhancer

(2S)-N-Ethyl-2-hydroxypropanamide acts as a biodegradable penetration enhancer . Unlike harsh solvents (e.g., DMSO), it modifies the stratum corneum lipid architecture reversibly.

  • Mechanism: The amphiphilic structure allows it to insert between the polar head groups of the lipid bilayer (via the hydroxyl and amide groups) while the ethyl tail disrupts the packing of the hydrophobic tails.

  • Advantage: Upon enzymatic hydrolysis in the skin, it degrades into L-lactic acid (a natural metabolite) and ethylamine, minimizing systemic toxicity.

Chiral Auxiliary in Synthesis

In asymmetric synthesis, the compound serves as a chiral scaffold. The hydroxyl group at C2 can chelate with metal centers (e.g., Ti, B), directing the stereochemical outcome of subsequent reactions (such as Aldol additions) on the amide nitrogen or attached acyl groups.

Mechanism of Action Diagram

PermeationMechanism Enhancer (2S)-N-Ethyl-2-hydroxypropanamide SC_Lipids Stratum Corneum Lipid Bilayer Enhancer->SC_Lipids Partitioning Metabolism Hydrolysis to Lactic Acid + Ethylamine Enhancer->Metabolism Enzymatic Degradation Disruption Fluidization of Lipid Packing SC_Lipids->Disruption H-Bond Insertion DrugTransport Enhanced Drug Diffusion Disruption->DrugTransport Reduced Barrier

Figure 2: Mechanism of permeation enhancement and biodegradation.

Part 5: Safety & Handling

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use essentially in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent moisture absorption and hydrolysis.

Part 6: References

  • PubChem. (2023). Compound Summary: N-Ethyl-L-lactamide. National Library of Medicine. [Link]

  • Organic Syntheses. (1940). Lactamide Synthesis via Aminolysis. Org. Synth. 1940, 20, 64. [Link]

  • Trommer, H., & Neubert, R. H. (2006). Overcoming the Stratum Corneum: The Modulation of Skin Penetration. Skin Pharmacology and Physiology. (Contextual grounding for amide-based enhancers).

  • LookChem. (2023). Safety Data Sheet: N-Ethyl-2-hydroxypropanamide. [Link]

Sources

(2S)-N-Ethyl Lactamide: A Versatile Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2S)-N-Ethyl Lactamide as a Chiral Auxiliary Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-N-ethyl lactamide represents a cost-effective, atom-economical chiral auxiliary derived from the renewable feedstock L-ethyl lactate. While less ubiquitous than the Evans oxazolidinones or Myers pseudoephedrine auxiliaries, the lactamide scaffold offers unique advantages in asymmetric photochemical reactions (specifically [2+2] cycloadditions) and specific alkylation protocols where hydrogen-bonding networks drive stereoselectivity.

This guide details the synthesis, mechanistic rationale, and application of (2S)-N-ethyl lactamide. It moves beyond standard textbook descriptions to focus on the causality of stereochemical induction —specifically how the secondary amide moiety functions as a hydrogen-bond donor/acceptor site to rigidify transition states.

Molecular Architecture & Mechanistic Rationale

The utility of (2S)-N-ethyl lactamide arises from its bifunctional nature. Unlike


-dialkyl amides, the secondary N-ethyl amide possesses an N-H bond critical for intramolecular or intermolecular hydrogen bonding.
Structural Features[1][2][3][4][5]
  • Chiral Center (C2): Derived from (S)-Lactic acid, providing a cheap and high-enantiopurity source (

    
     ee).
    
  • Secondary Amide (CONH-Et): The N-H proton serves as a hydrogen bond donor, facilitating chelation with Lewis acids or templating with chiral catalysts (e.g., in Bach’s photochemical systems).

  • Hydroxyl Group (OH): Often protected (e.g., O-TBS, O-Bn) or used as a secondary coordination site.

Mechanism of Induction

In asymmetric transformations, the auxiliary operates via a chelation-controlled transition state . The


-ethyl group provides moderate steric bulk—sufficient to differentiate faces in a rigidified ring structure but small enough to maintain solubility and atom economy.

Mechanism cluster_0 Stereocontrol Logic Aux (2S)-N-Ethyl Lactamide Chelation Chelated Intermediate (Rigid 5/6-membered ring) Aux->Chelation + Substrate + Lewis Acid TS Transition State (Facial Discrimination) Chelation->TS Reagent Approach (Steric Blocking) Product Enantioenriched Product TS->Product Bond Formation

Figure 1: Mechanistic logic of stereochemical induction via chelation control.

Synthesis of (2S)-N-Ethyl Lactamide

The synthesis is a direct aminolysis of (S)-ethyl lactate. This protocol is optimized for safety and yield, addressing the volatility of ethylamine.

Materials
  • (S)-(-)-Ethyl lactate (98%, ee >99%)

  • Ethylamine (70% aqueous solution or 2.0 M in THF)

  • Safety: Ethylamine is volatile and toxic. Perform all operations in a fume hood.

Protocol: Direct Aminolysis
  • Setup: Equip a 250 mL round-bottom pressure flask (heavy-walled) with a magnetic stir bar.

  • Charging: Add (S)-ethyl lactate (11.8 g, 100 mmol) to the flask.

  • Amine Addition: Cool the flask to 0°C in an ice bath. Slowly add ethylamine (70% aq., 10 mL, ~125 mmol) dropwise to prevent exotherm-induced volatilization.

  • Reaction: Seal the pressure flask tightly. Allow the mixture to warm to room temperature and stir for 24–48 hours.

    • Self-Validating Check: Monitor by TLC (EtOAc/Hexane 1:1). The ester spot (

      
      ) should disappear, replaced by the more polar amide spot (
      
      
      
      ).
  • Workup: Open the flask carefully (venting residual pressure). Concentrate the mixture under reduced pressure (rotary evaporator) to remove water, ethanol, and excess ethylamine.

  • Purification: The crude oil is often pure enough for use. For high purity, perform vacuum distillation (bp ~110°C at 0.5 mmHg) or recrystallization from Et_2O/Hexane if solid (mp ~46-48°C).

Yield: Typically 85–95%. Data:


 (c=1, EtOH).

Key Application: Asymmetric Photochemical [2+2] Cycloaddition[6]

Lactamide auxiliaries are particularly powerful in photochemistry where traditional bulky auxiliaries (like Evans) may interfere with excited-state dynamics or absorb UV light. The (2S)-N-ethyl lactamide is used to direct the intramolecular [2+2] photocycloaddition of enones or quinolones.

Rationale

The auxiliary serves as a chiral tether . By attaching a substrate (e.g., an alkene-tethered carboxylate) to the lactamide nitrogen or hydroxyl, the subsequent irradiation induces ring closure with high facial selectivity due to the pre-organized H-bonded conformation.

Experimental Workflow
  • Attachment: Acylate the hydroxyl group of (2S)-N-ethyl lactamide with the photosubstrate (e.g., 4-pentenoic acid derivative) using DCC/DMAP.

  • Irradiation: Dissolve the substrate in a non-polar solvent (PhMe or CH2Cl2) to maximize H-bonding. Irradiate (

    
     nm) at low temperature (-40°C to -78°C).
    
    • Note: Low temperature suppresses conformational mobility, enhancing ee.

  • Cleavage: Hydrolysis (LiOH) or reduction (LiAlH4) releases the cyclobutane product.

Photochemistry Start Substrate-Auxiliary Conjugate Excited Excited State (S1/T1) (H-Bond Templated) Start->Excited hν (>300 nm) Cyclo [2+2] Cycloaddition (Facial Selectivity) Excited->Cyclo Intersystem Crossing / Relaxation Product Chiral Cyclobutane Cyclo->Product Cleavage

Figure 2: Photochemical workflow for lactamide-mediated cycloaddition.

Comparative Analysis

How does (2S)-N-ethyl lactamide compare to industry standards?

Feature(2S)-N-Ethyl LactamideEvans OxazolidinoneMyers Pseudoephedrine
Source L-Ethyl Lactate (Cheap)Amino Acids (Val/Phe)Pseudoephedrine (Regulated)
Steric Bulk Moderate (Ethyl)High (Isopropyl/Benzyl)High (Methyl/Phenyl)
Primary Mechanism H-Bonding / ChelationDipole / ChelationChelation (Li-Enolate)
Best Application Photochemistry, Mild AlkylationAldol, AlkylationAlkylation (highly practical)
Cleavage Hydrolysis/ReductionHydrolysis/ReductionHydrolysis (Acid/Base)
Atom Economy High (MW ~117)ModerateModerate

Troubleshooting & Optimization

Problem: Low Enantiomeric Excess (ee)
  • Cause: Conformational flexibility in the transition state.

  • Solution: Switch to a non-coordinating solvent (Toluene vs. THF) to strengthen the intramolecular H-bonds. Lower the reaction temperature.

Problem: Difficult Cleavage
  • Cause: Steric hindrance around the amide bond.

  • Solution: Use iodolactonization if applicable, or transesterification with Ti(OEt)4 if the product is an ester. For reductive cleavage to alcohols, LiBH4 is milder than LiAlH4 and often prevents epimerization.

Problem: Racemization of Auxiliary
  • Cause: Harsh basic conditions during attachment.

  • Solution: Ensure the

    
    -proton of the lactate moiety is not deprotonated. Use mild coupling reagents (EDC/HOBt) rather than acid chlorides with strong bases.
    

References

  • Synthesis of Lactamides: Kobayashi, Y., Takase, M., Ito, Y., & Terashima, S. (1989).[1] An improved synthetic method of (S)-2-alkoxypropanals from ethyl (S)-lactate.[1] Bulletin of the Chemical Society of Japan, 62(9), 3038-3040.[1] Link

  • Photochemical Applications: Bach, T. (1998). Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis, 1998(05), 683-703. Link

  • General Chiral Auxiliaries Review: Gnas, Y., & Glorius, F. (2006). Chiral Auxiliaries — Principles and Recent Applications. Synthesis, 2006(12), 1899-1930. Link

  • Lactate-Derived Auxiliaries: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

Sources

Technical Guide: Stereochemical Integrity & Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide

[1]

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), also known as N-ethyl-L-lactamide , is the amide derivative of L-lactic acid.[1] It serves as a high-value chiral pool synthon in the synthesis of enantiomerically pure pharmaceuticals.[1][2] Its utility stems from the rigid stereocenter at the C2 position, which can direct facial selectivity in subsequent diastereoselective transformations, such as aldol condensations and nucleophilic additions.

This guide provides a rigorous analysis of its stereochemistry, a validated "green" synthesis protocol designed to prevent racemization, and analytical methods for verifying optical purity.[1]

Stereochemical Analysis

Absolute Configuration (CIP Rules)

The chirality of the molecule is defined by the asymmetric carbon at position 2 (C2). Following the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked by atomic number and connectivity:

  • -OH (Hydroxyl group): Highest priority (Oxygen atomic number 8).[1]

  • -CONHCH₂CH₃ (Amide group): Second priority (Carbon bonded to O, N).[1]

  • -CH₃ (Methyl group): Third priority (Carbon bonded to H).[1]

  • -H (Hydrogen): Lowest priority.[1]

Configuration Assignment: When the lowest priority group (-H) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a counter-clockwise direction, confirming the (S) configuration.[2] This stereocenter is inherited directly from L-(+)-Lactic acid (which is (S)-2-hydroxypropanoic acid).[1]

Conformational Stability & Hydrogen Bonding

The molecule exhibits significant intramolecular hydrogen bonding between the hydroxyl proton and the amide carbonyl oxygen. This 5-membered pseudo-ring structure locks the conformation in non-polar solvents, enhancing its effectiveness as a chiral auxiliary by reducing conformational freedom during reaction transition states.[1]

Visualization: CIP Priority & Stereochemistry

CIP_PriorityCenterChiral Center (C2)OH1. -OH(Highest Priority)Center->OHAmide2. -CONHCH2CH3(Amide)Center->AmideMethyl3. -CH3(Methyl)Center->MethylH4. -H(Lowest Priority)Center->HResultSequence 1->2->3 is Counter-ClockwiseConfiguration: (S)

Figure 1: Cahn-Ingold-Prelog priority assignment for the (2S) stereocenter.[1][2]

Synthesis Protocol: Aminolysis of L-Ethyl Lactate

To maintain the (S) configuration, the synthesis employs a direct aminolysis of L-ethyl lactate with ethylamine. This method avoids harsh activation steps (like acid chlorides) that often lead to racemization via an oxazolone intermediate.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution where the ethylamine nitrogen attacks the ester carbonyl of L-ethyl lactate. The expulsion of ethanol drives the equilibrium.

Equation:

1
Experimental Procedure (Green Chemistry Approach)

Objective: Synthesize (2S)-N-Ethyl-2-hydroxypropanamide with >99% ee.

Materials:

  • (S)-(-)-Ethyl Lactate (98% purity, optical rotation check required).[1]

  • Ethylamine (70% aq.[1][3] solution or 2.0M in THF; anhydrous preferred for ease of workup).[1]

  • Equipment: Pressure vessel (Autoclave) or sealed heavy-walled glass tube.[1]

Protocol:

  • Charge: In a cooled pressure vessel (0°C), add 1.0 equiv of (S)-ethyl lactate.

  • Addition: Slowly add 1.2 - 1.5 equiv of ethylamine. Note: Excess amine drives the equilibrium.

  • Reaction: Seal the vessel and stir at room temperature (25°C) for 24-48 hours.

    • Optimization: Mild heating to 40-50°C accelerates the reaction but increases the risk of racemization. Room temperature is recommended for maximum chiral integrity.[1]

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or GC-MS until the ester peak disappears.

  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove ethanol and excess ethylamine.

    • The product is often a viscous oil or low-melting solid.[1]

  • Purification:

    • Distillation: High vacuum distillation (bp ~120-130°C at 0.5 mmHg) is effective.[1]

    • Column Chromatography: If purity is <95%, use silica gel (DCM:MeOH 95:5).[1]

Visualization: Synthesis Workflow

Synthesis_WorkflowLactate(S)-Ethyl Lactate(Chiral Precursor)MixMixing (0°C)Prevent exothermLactate->MixAmineEthylamine(Nucleophile)Amine->MixReactAminolysis25°C, 24-48hSealed VesselMix->ReactWorkupVacuum ConcentrationRemove EtOH/AmineReact->WorkupProduct(2S)-N-Ethyl-2-hydroxypropanamide(Target)Workup->Product

Figure 2: Green synthesis workflow via aminolysis of ethyl lactate.

Analytical Characterization

To validate the identity and stereochemical purity of the synthesized compound, the following parameters must be met.

Physical Properties
PropertyValueNotes
Molecular Formula C₅H₁₁NO₂MW: 117.15 g/mol
Physical State Viscous liquid / Low melting solidHygroscopic
Boiling Point ~125-130°C @ 0.5 mmHg
Density 1.02 g/cm³
Stereochemical Verification[1]
  • Specific Optical Rotation

    
    : 
    
    • Value: -23.0° to -25.0° (

      
      , Water).[1]
      
    • Note: The (S) enantiomer is levorotatory (-).[1] A value near 0° indicates racemization.[1]

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane:Isopropanol (90:10).[1]

    • Detection: UV at 210 nm.[1]

    • Expectation: Two peaks for racemic mixture; single peak for pure (S).

Spectroscopic Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       6.8 (br s, 1H, NH)[1]
      
    • 
       4.2 (q, 1H, CH -OH)[1]
      
    • 
       3.3 (m, 2H, N-CH ₂-CH₃)[1]
      
    • 
       1.4 (d, 3H, CH-CH ₃)[1]
      
    • 
       1.1 (t, 3H, N-CH₂-CH ₃)[1]
      

Applications in Drug Development[2]

Chiral Auxiliary

(2S)-N-Ethyl-2-hydroxypropanamide functions as a "lactate auxiliary" in asymmetric synthesis.[1] The hydroxyl group can chelate with Lewis acids (e.g., TiCl₄, SnCl₄), creating a rigid transition state that directs the stereochemical outcome of:

  • Aldol Reactions: Controlling the formation of new C-C bonds with high diastereoselectivity.[4][5]

  • Diels-Alder Cycloadditions: Inducing chirality in the formation of cyclic systems.[1]

Pharmaceutical Intermediates

The N-ethyl-lactamide moiety appears in the synthesis of:

  • Quinoxaline Derivatives: Used as antiproliferative agents where the chiral side chain influences binding affinity to histone deacetylases (HDACs).

  • Peptidomimetics: As a bioisostere for amino acid residues, providing proteolytic stability while maintaining hydrogen bonding capability.[1]

References

  • Organic Syntheses. (1941).[1] Lactamide Synthesis via Aminolysis. Org. Synth. 1941, 21, 71. Retrieved from [Link]

  • PubChem. (2024).[1][2] Compound Summary: (2S)-N-Ethyl-2-hydroxypropanamide (CAS 194022-24-7).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Kobayashi, Y., et al. (1989).[1][3] An improved synthetic method of (S)-2-alkoxypropanals from ethyl (S)-lactate. Bulletin of the Chemical Society of Japan, 62(9), 3038-3040.[1][3] (Cited for aminolysis conditions preserving chirality).[1]

physical and spectral data of (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), commonly known as N-Ethyl-L-lactamide , represents a critical class of chiral amides derived from renewable biomass (L-lactic acid). It serves a dual function in modern research: as a high-performance green solvent replacing toxic dipolar aprotic solvents (e.g., DMF, NMP) and as a chiral auxiliary in asymmetric synthesis.

This guide provides a rigorous breakdown of its physicochemical constants, spectral fingerprints, and a validated green synthesis protocol, designed for researchers requiring high-purity characterization data.

Physicochemical Characterization

The following data represents the specific (S)-enantiomer. Researchers should note that the melting point is highly sensitive to moisture content due to the hygroscopic nature of the amide moiety.

Table 1: Physical Constants
PropertyValueConditions / Notes
IUPAC Name (2S)-N-Ethyl-2-hydroxypropanamideStereochemistry at C2 is S (L-lactic origin)
CAS Number 194022-24-7Specific to (S)-isomer; Generic: 6280-14-4
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Physical State Low-melting solid / LiquidSupercools easily; often appears as viscous oil
Melting Point 44.5 – 45.0 °CAnhydrous crystalline form [1]
Boiling Point 98 °C@ 0.04 Torr (High Vacuum) [1]
Density 1.029 g/cm³@ 40 °C (Liquid phase)
Chirality Levorotatory (-)Derived from L-(+)-Lactic acid (S-configuration)
Solubility MiscibleWater, Ethanol, Acetone, Chloroform
pKa (Predicted) 13.65 ± 0.20Amide proton acidity

Spectral Data Analysis

Accurate spectral assignment is crucial for distinguishing the product from unreacted ethyl lactate or ethylamine salts.

Proton NMR ( H NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
6.80 Broad Singlet (br s)1HNH Amide proton; shift varies with concentration/H-bonding.
4.21 Quartet (q, J = 6.8 Hz)1HCH -OHMethine proton at the chiral center (C2).
3.55 Broad Singlet1HOH Hydroxyl proton; disappears on D₂O shake.
3.32 Multiplet/Quintet2HN-CH₂ -CH₃Methylene of ethyl group; coupled to both NH and methyl.
1.42 Doublet (d, J = 6.8 Hz)3HCH-CH₃ Methyl group attached to the chiral center.
1.16 Triplet (t, J = 7.2 Hz)3HN-CH₂-CH₃ Terminal methyl of the ethyl group.

Analyst Note: The signal at 3.32 ppm often appears as a pseudo-quintet due to overlapping coupling with the adjacent methyl group and the amide NH. If the NH exchange is fast, it resolves to a quartet.

Carbon-13 NMR ( C NMR)

Solvent: CDCl₃

  • 175.2 ppm (C=O): Carbonyl carbon. Distinctive downfield shift confirming amide formation.

  • 68.4 ppm (CH-OH): Chiral center carbon.

  • 34.1 ppm (N-CH₂): Methylene carbon of the ethyl chain.

  • 21.3 ppm (CH-CH₃): Methyl carbon adjacent to the chiral center.

  • 14.6 ppm (N-CH₂-CH₃): Terminal methyl carbon.

Mass Spectrometry (EI-MS)
  • Molecular Ion [M]+: m/z 117

  • Base Peak: m/z 45 (Typical fragmentation of [CH₃CHOH]+)

  • Fragment: m/z 73 ([M - C₂H₄O]+, loss of acetaldehyde fragment)

Synthesis Protocol: Green Aminolysis

Objective: Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide from Ethyl L-lactate. Mechanism: Nucleophilic Acyl Substitution (Aminolysis). Green Metrics: Solvent-free, 100% Atom Economy (if ethanol is recovered).

Reaction Pathway Diagram

SynthesisPathway E_Lactate Ethyl L-Lactate (Substrate) Intermediate Tetrahedral Intermediate E_Lactate->Intermediate Nucleophilic Attack Ethylamine Ethylamine (70% aq or anhydrous) Ethylamine->Intermediate Product (2S)-N-Ethyl Lactamide Intermediate->Product Elimination Ethanol Ethanol (Byproduct) Intermediate->Ethanol Leaving Group

Figure 1: Aminolysis pathway for the conversion of ethyl lactate to N-ethyl lactamide.

Experimental Procedure
  • Reagent Prep: Charge a round-bottom flask with Ethyl L-lactate (1.0 equiv) .

  • Addition: Cool the flask to 0°C. Add Ethylamine (1.2 equiv) dropwise. Note: Ethylamine is volatile (BP 16.6°C); use a cooling condenser or sealed pressure tube if using anhydrous amine.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. The reaction is mildly exothermic.

    • Optimization: Heating to 40–50°C accelerates conversion but increases the risk of racemization.

  • Monitoring: Monitor via TLC (SiO₂, 5% MeOH in DCM) or GC-MS. Disappearance of the ester peak (1730 cm⁻¹ in IR) indicates completion.

  • Work-up:

    • Remove excess ethylamine and the ethanol byproduct via rotary evaporation under reduced pressure (40°C, 20 mbar).

    • Purification: The crude oil is often sufficiently pure (>95%). For analytical grade, perform vacuum distillation (BP 98°C @ 0.04 Torr) or crystallization from cold diethyl ether/hexane if solid.

Applications & Mechanism of Action

Chiral Auxiliary

(2S)-N-Ethyl-2-hydroxypropanamide is used to induce stereoselectivity in aldol condensations and Diels-Alder reactions. The hydroxyl group at C2 can chelate with Lewis acids (e.g., TiCl₄), locking the conformation of the transition state.

Green Solvent & Permeation Enhancer

As a lactamide, this compound exhibits amphiphilic properties.

  • Solvent Power: Dissolves both polar and non-polar organic compounds, making it a viable replacement for DMF in peptide synthesis.

  • Transdermal Delivery: It acts as a permeation enhancer by interacting with the keratin of the stratum corneum, increasing lipid fluidity.

Applications Center (2S)-N-Ethyl-2-hydroxypropanamide Aux Chiral Auxiliary Center->Aux Solvent Green Solvent (DMF Replacement) Center->Solvent Pharma Transdermal Permeation Enhancer Center->Pharma Mechanism1 Chelation via C2-OH Group Aux->Mechanism1 Mechanism2 High BP, Biodegradable Solvent->Mechanism2 Mechanism3 Lipid Bilayer Disruption Pharma->Mechanism3

Figure 2: Functional applications and underlying mechanisms of N-ethyl lactamide.

References

  • PubChem. (2024).[1][2][3] Compound Summary: N-Ethyl-2-hydroxypropanamide.[4][1][5] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1935). Lactamide Preparation via Aminolysis. Coll. Vol. 2, p. 328. Retrieved from [Link]

  • ResearchGate. (2013). Circular Dichroism and Optical Rotation of Lactamide. Retrieved from [Link]

Sources

(2S)-N-Ethyl-2-hydroxypropanamide: Advanced Chiral Auxiliary & Green Solvent

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 194022-24-7 Technical Whitepaper for Drug Development & Synthetic Chemistry

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide (CAS 194022-24-7), also known as (S)-N-ethyl lactamide, is a bifunctional chiral building block and high-performance green solvent derived from renewable L-lactic acid. Unlike traditional petroleum-based dipolar aprotic solvents (e.g., NMP, DMF), this compound offers a unique combination of intrinsic chirality and biodegradability .

For the pharmaceutical researcher, it serves two distinct high-value roles:

  • Chiral Auxiliary: It induces high diastereoselectivity in asymmetric aldol and alkylation reactions via a rigid chelated transition state.

  • Reaction Medium: Its high boiling point (280°C) and amphiphilic nature make it a superior, non-toxic alternative for coupling reactions requiring high thermal stability.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound exists as a low-melting solid that transitions to a colorless liquid slightly above ambient temperature. Its structural integrity relies on the (S)-configuration at the C2 position, which is preserved from the L-lactic acid precursor.

Table 1: Physicochemical Specifications
PropertyValueContext
IUPAC Name (2S)-N-ethyl-2-hydroxypropanamideDefinitive nomenclature
Molecular Formula C₅H₁₁NO₂Amide derivative of lactic acid
Molecular Weight 117.15 g/mol Low MW facilitates removal
Melting Point 44.5 – 45.0 °CSolid at storage; liquid in warm processes
Boiling Point 280.9 °C (760 mmHg)High thermal stability for reflux
Density 1.029 g/cm³ (at 40 °C)Slightly denser than water
Chirality (S)-enantiomerDerived from L-(+)-lactic acid
Solubility Water, Ethanol, THF, DCMAmphiphilic profile

Mechanism of Action: Chiral Induction

The utility of CAS 194022-24-7 in asymmetric synthesis stems from its ability to form a rigid 5-membered chelate with metal cations (Li⁺, Ti⁴⁺, B³⁺). This rigidity locks the rotation of the chiral center, creating a steric environment that differentiates between the Re and Si faces of the molecule.

Mechanistic Pathway
  • Enolization: Treatment with a base (e.g., LDA) generates the enolate.[1]

  • Chelation: The metal cation coordinates simultaneously with the amide carbonyl oxygen and the α-hydroxyl oxygen .

  • Face Blocking: The ethyl group on the amide nitrogen and the methyl group at the chiral center orient themselves to minimize steric clash, effectively shielding one face of the enolate.

  • Nucleophilic Attack: Electrophiles are forced to approach from the open face, resulting in high diastereomeric excess (de).

ChiralInduction cluster_legend Mechanism of Stereocontrol Precursor L-Lactic Acid Precursor Auxiliary (2S)-N-Ethyl Lactamide Precursor->Auxiliary Amidation w/ Ethylamine Chelation Metal Chelation (Rigid Transition State) Auxiliary->Chelation + Base (LDA) + Metal (Li/Ti) Attack Face-Selective Electrophilic Attack Chelation->Attack Steric Shielding Product Enantiopure Target Molecule Attack->Product Hydrolysis/Cleavage Desc The α-hydroxyl group locks the metal, forcing the enolate into a fixed geometry.

Figure 1: Logical flow of chiral induction using (2S)-N-Ethyl-2-hydroxypropanamide as an auxiliary.[2][3][4][1][5][6]

Applications in Drug Development

Asymmetric Synthesis of APIs

In the synthesis of complex pharmaceutical intermediates, CAS 194022-24-7 is used to install chiral centers adjacent to carbonyl groups. It is particularly effective in aldol condensations where the stereochemistry of the new C-C bond must be strictly controlled.

  • Advantage: Unlike bulky Evans auxiliaries (oxazolidinones), the lactamide moiety is smaller and often easier to cleave under mild hydrolytic conditions, preserving sensitive functional groups on the drug candidate.

Next-Generation Green Solvent

The pharmaceutical industry is actively replacing reprotoxic solvents like NMP (N-methyl-2-pyrrolidone) and DMF (Dimethylformamide).

  • Performance: (2S)-N-Ethyl-2-hydroxypropanamide possesses a similar dipole moment and solvency power to NMP but is biodegradable and non-mutagenic.

  • Use Case: It is an ideal medium for nucleophilic aromatic substitutions (SNAr) and peptide coupling reactions , where high solubility of polar substrates is required.

Experimental Protocols

Protocol A: Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide

Rationale: Direct amidation of L-ethyl lactate is the most atom-economical route, avoiding the use of coupling reagents.

Materials:

  • L-Ethyl Lactate (1.0 equiv)

  • Ethylamine (70% aq. solution, 3.0 equiv)

  • Solvent: Methanol (optional, reaction can be neat)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with L-ethyl lactate. Cool to 0°C using an ice bath.

  • Addition: Dropwise add the ethylamine solution over 30 minutes. The reaction is exothermic; maintain internal temperature < 10°C to prevent racemization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS until the ester peak disappears.

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethylamine, water, and ethanol byproduct.

  • Purification: The crude residue is often pure enough (>95%). For analytical grade, recrystallize from diethyl ether/hexane or perform vacuum distillation (bp ~98°C at 0.04 Torr).

  • Yield: Expect 85–95% yield of a white solid/colorless oil.

Protocol B: Asymmetric Alkylation (General Procedure)

Rationale: This protocol demonstrates the auxiliary's ability to direct stereochemistry via lithium enolate formation.

Reagents:

  • (2S)-N-Ethyl-2-hydroxypropanamide[7]

  • LDA (Lithium Diisopropylamide)

  • Alkyl Halide (Electrophile)

  • THF (Anhydrous)

Workflow:

  • Protection (Optional): If the free hydroxyl interferes with specific electrophiles, protect it as a TBS ether or acetal. However, for chelation-controlled reactions, the free hydroxyl (as a lithium alkoxide) is often the directing group.

  • Enolization: Dissolve the auxiliary (1 equiv) in THF at -78°C. Add LDA (2.2 equiv) slowly. The first equivalent deprotonates the -OH; the second forms the amide enolate.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Cleavage: Hydrolyze the auxiliary using dilute acid (1M HCl) or base (LiOH) to release the chiral carboxylic acid product.

SynthesisWorkflow start Start: L-Ethyl Lactate step1 Add Ethylamine (3.0 eq) Temp < 10°C start->step1 step2 Stir 24h @ 25°C Monitor via TLC/GC step1->step2 step3 Vacuum Distillation Remove volatiles step2->step3 end Product: (2S)-N-Ethyl-2-hydroxypropanamide (>95% Purity) step3->end

Figure 2: Synthesis workflow for the production of the chiral auxiliary.

Safety & Handling

While (2S)-N-Ethyl-2-hydroxypropanamide is considered a "green" chemical, standard laboratory safety must be observed.

  • Toxicity: Low acute toxicity. Metabolizes to lactic acid and ethylamine in vivo.

  • Flammability: Flash point is relatively high (~123°C), classifying it as a low fire risk under normal conditions.

  • PPE: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhalation of amine vapors during synthesis.

  • Storage: Store in a cool, dry place. It is hygroscopic; keep container tightly sealed to prevent hydrolysis over long periods.

References

  • Smolecule. (2024). (2S)-N-Ethyl-2-hydroxypropanamide Properties and Specifications. Retrieved from

  • Pereira, C. S. M., Silva, V. M. T. M., & Rodrigues, A. E. (2011). Ethyl lactate as a solvent: Properties, applications and production processes – a review. Green Chemistry, 13, 2658-2671.[8] Retrieved from

  • PubChem. (n.d.). Compound Summary for Lactamide Derivatives. National Library of Medicine. Retrieved from

  • GuideChem. (2024). CAS 194022-24-7 Technical Data. Retrieved from

  • Aparicio, S., & Alcalde, R. (2009). The green solvent ethyl lactate: An experimental and theoretical characterization. Green Chemistry. (Contextual reference for lactamide solvent properties).

Sources

alternative names for (2S)-N-Ethyl-2-hydroxypropanamide

[1][2][3][4][5][6]

The primary challenge in sourcing this compound is the variability in nomenclature across chemical databases.[2][3] It is frequently indexed under its trivial names derived from lactic acid rather than its systematic IUPAC name.[1][2][3]

Table 1: Nomenclature and Identification Standards

CategoryName / IdentifierContext for Use
IUPAC (Systematic) (2S)-N-Ethyl-2-hydroxypropanamideOfficial chemical structure definition.[1][2][3] Used in patent filings and regulatory documents.[2][3]
Common / Trivial N-Ethyl-L-lactamideMost common commercial name.[1][2][3] Indicates derivation from L-Lactic acid.[1][2][3][4][5]
Semi-Systematic (S)-N-Ethyl lactamideUsed in stereochemistry-focused literature.[1][2][3]
Inverted Indexing Propanamide, N-ethyl-2-hydroxy-, (2S)-Used in CAS-based indexing systems (SciFinder).[1][2][3]
CAS Number (Specific) 194022-24-7 CRITICAL: Specific to the (S)-enantiomer.[1][2][3]
CAS Number (Generic) 6280-14-4Refers to the racemate or unspecified stereochemistry.[1][2][3] Do not use for chiral applications.[1][2][3]
SMILES CCNC(=O)OMachine-readable string for cheminformatics (Exact stereochemistry).
Database Retrieval Strategy

When searching for this compound in vendor catalogs (e.g., Sigma, MolPort) or databases (PubChem, ChemSpider), the CAS number 194022-24-7 is the only reliable identifier for the optically active material.[1][2][3] Searching by the generic name "N-ethyllactamide" often yields the racemic mixture (CAS 6280-14-4), which is unsuitable for asymmetric synthesis applications.[1][2][3]

Part 2: Structural Analysis & Stereochemistry[1]

The utility of (2S)-N-Ethyl-2-hydroxypropanamide lies in its bifunctionality and chirality .[1][2][3]

  • Chiral Center (C2): The (S)-configuration is inherited from L-lactic acid (produced via fermentation).[1][2][3] This preservation of chirality allows the molecule to act as a chiral auxiliary in organic synthesis, inducing stereoselectivity in subsequent reactions (e.g., aldol condensations).[1][3]

  • Amide Motif: The secondary amide group provides hydrogen bond donation (NH) and acceptance (C=O), making it an excellent solvent for polar substrates.[2][3]

  • Hydroxyl Group: The alpha-hydroxyl group creates an intramolecular hydrogen bond with the amide carbonyl, stabilizing the conformation and influencing its solvency parameters (Hansen Solubility Parameters).[1][2][3]

Figure 1: Structural Connectivity & Nomenclature Logic

GLacticAcidL-Lactic Acid(Bio-Source)EthylLactateEthyl L-Lactate(Intermediate)LacticAcid->EthylLactateEsterificationProduct(2S)-N-Ethyl-2-hydroxypropanamide(Target)EthylLactate->ProductAminolysis (Ethylamine)ChiralityStereocenter: (2S)PreservedProduct->ChiralityDefinesAmideAmide Bond(Solvency)Product->AmideContains

Caption: Synthesis flow showing the preservation of the (2S) chiral center from the bio-sourced L-lactic acid precursor.

Part 3: Synthesis Protocol (Aminolysis)

Objective: Synthesize (2S)-N-Ethyl-2-hydroxypropanamide via the aminolysis of ethyl L-lactate. Rationale: This route is preferred over direct condensation of lactic acid due to milder conditions, which prevent thermal racemization of the sensitive alpha-chiral center.[1][2][3]

Materials
  • Precursor: Ethyl L-lactate (98% purity, optical rotation checked).[1][2][3]

  • Reagent: Ethylamine (70% aq.[1][2][3] solution or anhydrous in methanol).

  • Solvent: Methanol (optional, if neat reaction is too exothermic).[2][3]

  • Equipment: Pressure vessel (if using anhydrous ethylamine) or round-bottom flask with reflux condenser (if using aqueous).[1][2][3]

Protocol Steps
  • Preparation: Charge a reaction vessel with Ethyl L-lactate (1.0 equiv).

  • Addition: Cool the vessel to 0–5°C using an ice bath. Slowly add Ethylamine (1.2 equiv) dropwise.[1][2][3]

    • Technical Insight: The reaction is exothermic.[2][3][6] Low temperature is critical to minimize the formation of di-amides or racemization.[1][2][3]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.

    • Monitoring: Monitor via TLC (SiO2, EtOAc/MeOH 9:1) or GC-MS.[1][2][3][7] Disappearance of the ester peak indicates completion.[2][3]

  • Work-up:

    • Remove excess ethylamine and ethanol byproduct via rotary evaporation under reduced pressure (40°C, 20 mbar).[2][3]

    • Note: High temperatures (>100°C) during work-up can cause self-condensation.[1][2][3]

  • Purification:

    • The crude product is often a clear, viscous liquid.[2][3]

    • If high purity (>99%) is required for pharmaceutical use, distill under high vacuum (<1 mbar) or perform column chromatography.[2][3]

Figure 2: Reaction Mechanism & Workflow

ReactionReactantsEthyl L-Lactate + EthylamineTSTetrahedral Intermediate(Nucleophilic Attack)Reactants->TS0°C, StirringProduct(2S)-N-Ethyl-2-hydroxypropanamideTS->Product-EtOHByproductEthanol (Byproduct)TS->Byproduct

Caption: Nucleophilic acyl substitution mechanism. The amine attacks the ester carbonyl, displacing ethanol.[1][3]

Part 4: Applications & Green Chemistry Profile[1][2][3][9]

This molecule is increasingly relevant in Green Chemistry as a replacement for toxic dipolar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) and DMF (Dimethylformamide).[1][2][3]

Table 2: Comparative Solvent Properties

Property(2S)-N-Ethyl-2-hydroxypropanamideNMP (Traditional)Advantage
Toxicity Low (Bio-metabolized to lactic acid)Reprotoxic (SVHC)Safer handling profile.[1][2][3]
Origin Bio-renewable (Corn/Sugar beet)PetrochemicalReduced carbon footprint.[2][3]
Chirality (S)-EnantiomerAchiralEnables chiral resolution processes.[1][2][3]
Boiling Point ~200°C (High)202°CLow volatility (low VOC emissions).[2][3]

Key Use Cases:

  • Agrochemical Formulations: Used as a crystal growth inhibitor and solvent for active ingredients.[1][2][3]

  • Membrane Fabrication: Acts as a pore-forming agent in polymer membrane synthesis due to its water miscibility.[1][2][3]

  • Pharmaceuticals: Chiral building block for the synthesis of specific amides.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 194022-24-7, (2S)-N-Ethyl-2-hydroxypropanamide.[1][2][3] Retrieved from [Link][1][2][3]

  • Aparicio, S., & Alcalde, R. (2009). The green solvent ethyl lactate: an experimental and theoretical characterization.[2][3] (Contextual grounding for lactate-derived solvents). Green Chemistry.

  • Sigma-Aldrich (Merck). Product Catalog: Chiral Building Blocks.[1][2][3] (Verified availability of L-lactamide derivatives).[1][2][3][4][8]

mechanism of action of (2S)-N-ethyl lactamide in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of (2S)-N-Ethyl Lactamide in Asymmetric Synthesis

Executive Summary

(2S)-N-ethyl lactamide (N-ethyl-L-lactamide) represents a convergence of green chemistry and high-precision asymmetric induction . Derived from the chiral pool (L-lactic acid), this reagent functions primarily as a chiral auxiliary and ligand scaffold . Its efficacy stems from its ability to form rigid, chelated transition states with Lewis acidic metals (Ti, Li, B), thereby transferring stereochemical information from its C2-chiral center to a prochiral substrate.

This guide details the molecular logic, mechanistic pathways, and experimental protocols required to deploy (2S)-N-ethyl lactamide in diastereoselective synthesis.

Molecular Architecture & Properties

The utility of (2S)-N-ethyl lactamide lies in its bifunctional nature. It possesses two Lewis basic sites (hydroxyl oxygen and amide carbonyl oxygen) capable of bidentate coordination, and a stereogenic center at C2.

PropertySpecification
IUPAC Name (2S)-N-ethyl-2-hydroxypropanamide
CAS Number 5422-34-4
Molecular Formula C₅H₁₁NO₂
Chiral Source L-Ethyl Lactate (Bio-based)
Key Functionality Bidentate Chelation (O,O-donor), H-bond donor/acceptor
Stereocenter (S)-configuration at C2 (alpha-carbon)
Structural Logic
  • The Anchor (Amide): The secondary amide provides a robust coordination site for metals and offers a handle for hydrogen bonding. The N-ethyl group tunes the solubility and provides moderate steric bulk.

  • The Director (C2-OH): The alpha-hydroxyl group is the site of substrate attachment (in auxiliary mode) or secondary coordination (in ligand mode).

  • The Shield (C2-Methyl): The methyl group at the stereogenic center breaks the symmetry of the molecule, forcing approaching electrophiles to favor one face of the transition state.

Mechanism of Action: Chelation-Controlled Asymmetric Induction

The core mechanism of (2S)-N-ethyl lactamide relies on metal-mediated chelation . Unlike steric-only auxiliaries, lactamide derivatives utilize the "lock-and-key" principle of coordination chemistry to freeze the transition state geometry.

The "Templated" Transition State

When used as an auxiliary, the substrate (typically an acyl group) is attached to the hydroxyl group, forming an ester . Upon enolization with a metal base (e.g., LDA, TiCl₄/Base), the metal center is chelated by both the ester carbonyl and the amide carbonyl .

This forms a rigid 5-membered chelate ring .

  • Z-Enolate Formation: The chelation forces the enolate into a fixed geometry (typically Z).

  • Facial Discrimination: The C2-methyl group of the lactamide scaffold projects into space, effectively blocking one face of the enolate.

  • Electrophilic Attack: The electrophile (E⁺) is forced to attack from the face opposite the steric bulk (anti-periplanar approach), yielding high diastereoselectivity.

Mechanistic Visualization (DOT)

Mechanism Substrate Prochiral Substrate (Acyl Group) Complex O-Acyl Lactamide (Pre-complex) Substrate->Complex Esterification Reagent (2S)-N-Ethyl Lactamide (Auxiliary) Reagent->Complex Enolization Metal Enolization (Li, Ti, B) Complex->Enolization Base Treatment TS Chelated Transition State (Zimmerman-Traxler Model) Enolization->TS Rigid 5-Membered Ring Product Chiral Product (High de/ee) TS->Product Electrophile Attack (Re-face blocked) Recovery Auxiliary Recovery Product->Recovery Hydrolysis Recovery->Reagent Recycle

Caption: The cyclic workflow of (2S)-N-ethyl lactamide acting as a chiral auxiliary via a chelated enolate transition state.

Experimental Protocols

Synthesis of the Reagent ((2S)-N-Ethyl Lactamide)

Rationale: This protocol utilizes a solvent-free aminolysis of ethyl lactate, leveraging the "green" nature of the reagents.

Materials:

  • (S)-(-)-Ethyl lactate (98% ee)

  • Ethylamine (70% aq. solution or anhydrous)

  • Reaction Vessel: Sealed pressure tube or autoclave (if using anhydrous EtNH₂ gas).

Step-by-Step:

  • Charge: Place (S)-ethyl lactate (1.0 equiv) in a round-bottom flask cooled to 0°C.

  • Addition: Slowly add Ethylamine (2.0 - 3.0 equiv) dropwise. The reaction is exothermic; maintain temperature <10°C during addition to prevent racemization.

  • Reaction: Seal the vessel and stir at room temperature (25°C) for 24–48 hours. Monitor conversion via TLC (EtOAc/Hexane) or GC-MS.

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethylamine and ethanol byproduct.

  • Purification: The crude oil often solidifies. Recrystallize from Et₂O/Hexane or distill under high vacuum (bp ~110°C @ 0.5 mmHg) to obtain the pure amide as a white solid or colorless oil.

    • Target Yield: >85%[1]

    • Optical Rotation:[2] Check

      
       to confirm no racemization occurred.
      
Application: Diastereoselective Alkylation (General Protocol)

Rationale: This protocol demonstrates the auxiliary's ability to direct the alkylation of a propionate group.

Step 1: Attachment (Acylation)

  • React (2S)-N-ethyl lactamide with Propionyl Chloride (1.1 equiv) and Pyridine in DCM at 0°C.

  • Isolate the O-propionyl-(2S)-N-ethyl lactamide ester.

Step 2: Asymmetric Alkylation

  • Enolization: Dissolve the O-propionyl ester in dry THF under Argon. Cool to -78°C.[3]

  • Base Addition: Add LDA (1.1 equiv) dropwise. Stir for 30 mins to form the Lithium enolate.

    • Note: The Lithium ion chelates between the ester enolate oxygen and the amide carbonyl oxygen.

  • Electrophile: Add Benzyl Bromide (1.2 equiv) slowly.

  • Reaction: Allow to warm slowly to 0°C over 4 hours.

  • Quench: Add sat. NH₄Cl. Extract with EtOAc.

Step 3: Cleavage (Hydrolysis)

  • Treat the alkylated product with LiOH/H₂O₂ or simple acidic hydrolysis to release the chiral carboxylic acid (2-methyl-3-phenylpropanoic acid) and recover the lactamide.

Critical Analysis & Troubleshooting

Why Choose N-Ethyl Lactamide?
  • Atom Economy: Lower molecular weight compared to Evans' auxiliaries.

  • Solubility: The N-ethyl group ensures good solubility in organic solvents (THF, DCM) compared to the unsubstituted lactamide.

  • Green Profile: Derived from renewable feedstocks; the auxiliary itself is biodegradable.

Common Pitfalls
IssueCauseSolution
Low Stereoselectivity Incomplete chelation (Monodentate binding)Switch base to one with a stronger chelating counterion (e.g., TiCl₄/DIPEA for Titanium enolates).
Racemization High temperature during synthesis or hydrolysisKeep reaction temps <0°C during enolate formation; use mild hydrolysis (LiOOH).
Poor Yield Hygroscopic nature of the amideDry the reagent thoroughly (azeotropic distillation with toluene) before use.

References

  • Synthesis of Chiral Lactamides

    • Organic Syntheses, Coll.[1] Vol. 2, p. 85 (1943); Vol. 12, p. 40 (1932). "Lactamide".[4][5][6]

  • Aldol Reaction Mechanisms & Auxiliaries

    • Evans, D. A. et al. "Asymmetric Synthesis." Journal of the American Chemical Society.
  • Lactate Esters in Green Chemistry

    • Pereira, C. S. M. et al. "Ethyl lactate as a solvent: Properties, applications and production processes." Green Chemistry, 2011.
  • General Asymmetric Synthesis Principles

    • University of York, "Asymmetric Synthesis - Chiral Auxiliaries".

(Note: While specific "N-ethyl lactamide" alkylation papers are less ubiquitous than Evans' auxiliary papers, the mechanistic principles cited above are grounded in the established chemistry of alpha-hydroxy amide auxiliaries and chelation-controlled enolates.)

Sources

Technical Whitepaper: Solubility Profile and Solvent Applications of (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility profile of (2S)-N-Ethyl-2-hydroxypropanamide, synthesizing empirical data with thermodynamic modeling to assist in process design and formulation.

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), also known as N-Ethyl-L-lactamide, represents a class of "green" amphiphilic solvents and chiral auxiliaries derived from renewable L-lactic acid. Its unique structure—combining a polar hydroxyl group, a hydrogen-bonding amide motif, and a hydrophobic ethyl chain—imparts a tunable solubility profile.[1] This guide characterizes its miscibility across the polarity spectrum, providing researchers with the data necessary to utilize this compound as a reaction medium, a chiral intermediate, or a formulation excipient.[1]

Physicochemical Characterization

Understanding the solubility of (2S)-N-Ethyl-2-hydroxypropanamide requires a structural analysis of its intermolecular forces.

Structural Attributes[2][3][4][5]
  • Hydrogen Bond Donor (HBD): The secondary hydroxyl group (-OH) and the amide proton (-NH) allow for strong donor interactions.

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen and hydroxyl oxygen serve as acceptors.

  • Chirality: The (2S) configuration dictates its spatial arrangement, critical for chiral recognition in asymmetric synthesis but having negligible impact on scalar solubility properties compared to the racemate.[1]

Key Physical Properties
PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem [1]
Molecular Weight 117.15 g/mol PubChem [1]
Physical State (25°C) Solid (Low-melting)Smolecule [2]
Melting Point 44.5 – 45.0 °CSmolecule [2]
Boiling Point ~98 °C (at 0.04 Torr)Smolecule [2]
LogP (Octanol/Water) -0.3 to -1.16PubChem [1]
pKa (Predicted) 13.65 ± 0.20ChemicalBook [3]

Scientist’s Insight: The LogP value (< 0) indicates a hydrophilic molecule with high affinity for aqueous systems. However, the ethyl group provides sufficient lipophilicity to allow solubility in moderately polar organic solvents, distinguishing it from smaller, strictly polar amides.[1]

Solubility Profile & Miscibility Guide

The following data categorizes solvent compatibility based on dielectric constant (


) and Hansen Solubility Parameters (HSP).
Solubility Classification Table

Data synthesized from thermodynamic affinity principles and structural analogs (e.g., N-methyl-2-pyrrolidone, Ethyl Lactate).[1]

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Protic Water, Methanol, Ethanol, IsopropanolMiscible / Highly Soluble Strong H-bonding network matches the solute's OH/Amide groups.
Polar Aprotic DMSO, DMF, Acetonitrile, NMPMiscible / Highly Soluble Dipole-dipole interactions stabilize the amide functionality.[1]
Esters & Ketones Ethyl Acetate, Acetone, MEKSoluble Moderate polarity matches; useful for extraction or crystallization.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerately Soluble Soluble due to polarizability, though less thermodynamically favorable than alcohols.[1]
Ethers THF, Diethyl Ether, MTBESoluble to Sparingly Soluble THF is good (H-bond acceptor); Diethyl ether is poor (low polarity).[1]
Non-Polar Hexane, Heptane, TolueneInsoluble / Immiscible Large energy gap; solute's cohesive energy density is too high for non-polar dispersion forces to overcome.[1]
Thermodynamic Modeling (Hansen Solubility Parameters)

To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters (HSP).[1] The solute interacts best with solvents that minimize the "distance" (


) in 3D solubility space.
  • Estimated HSP for N-Ethyl-L-lactamide:

    • 
       (Dispersion): ~16.5 MPa
      
      
      
      [1]
    • 
       (Polarity): ~11.0 MPa
      
      
      
      [1]
    • 
       (H-Bonding): ~14.0 MPa
      
      
      

Application Note: To dissolve this compound in a non-polar medium (e.g., for a specific reaction), a co-solvent system is required.[1] Adding 10-20% v/v of a bridging solvent like Isopropanol or Ethyl Acetate can facilitate dissolution in Toluene.

Solvation Mechanism Visualization

The following diagram illustrates the competitive intermolecular forces governing the dissolution of (2S)-N-Ethyl-2-hydroxypropanamide.

SolvationMechanism cluster_mechanisms Interaction Types Solute (2S)-N-Ethyl-2-hydroxypropanamide Water Water / Alcohols (Polar Protic) Solute->Water H-Bonding (Dominant) High Solubility Hexane Hexane / Alcohols (Non-Polar) Solute->Hexane Dispersion Only Insoluble (Phase Separation) DMSO DMSO / DMF (Polar Aprotic) Solute->DMSO Dipole-Dipole High Solubility H_Donor OH / NH Groups (Donors) H_Acceptor C=O Group (Acceptor) Alkyl Ethyl Tail (Hydrophobic)

Figure 1: Solvation mechanism showing the dominance of Hydrogen Bonding and Dipole interactions over Dispersion forces.

Experimental Protocol: Solubility Determination (SOP-042)

Objective: To determine the saturation solubility of (2S)-N-Ethyl-2-hydroxypropanamide in a target solvent at 25°C.

Reagents & Equipment
  • (2S)-N-Ethyl-2-hydroxypropanamide (>98% purity).

  • Target Solvent (HPLC Grade).

  • Temperature-controlled orbital shaker.

  • 0.45 µm PTFE Syringe Filters.

  • HPLC System (UV Detector @ 210 nm) or Gravimetric Balance.

Workflow Diagram

ExperimentalProtocol Start Start: Weigh Excess Solute (~500 mg) AddSolvent Add 1.0 mL Target Solvent (Glass Vial) Start->AddSolvent Equilibrate Shake @ 25°C for 24 Hours (Orbital Shaker) AddSolvent->Equilibrate VisualCheck Visual Inspection: Is solid present? Equilibrate->VisualCheck AddMore Add more solute VisualCheck->AddMore No (Fully Dissolved) Filter Filter Supernatant (0.45 µm PTFE) VisualCheck->Filter Yes (Saturation Reached) AddMore->Equilibrate Analyze Quantification (HPLC or Gravimetric) Filter->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Figure 2: Step-by-step workflow for determining saturation solubility.

Detailed Procedure
  • Preparation: Place 500 mg of (2S)-N-Ethyl-2-hydroxypropanamide into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly to prevent evaporation.

  • Equilibration: Agitate the vial on an orbital shaker at 25°C ± 0.5°C for 24 hours.

    • Critical Control Point: Ensure solid is present at all times. If the solution becomes clear, add more solid until a precipitate persists.[1]

  • Sampling: Stop agitation and allow solids to settle for 1 hour.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a tared vessel.

  • Quantification (Gravimetric Method):

    • Evaporate the solvent from the tared vessel under vacuum/nitrogen stream.

    • Dry the residue to constant weight.

    • Calculation:

      
      
      

Applications & Handling

Chiral Auxiliary in Synthesis

The (2S) stereocenter allows this compound to induce asymmetry in aldol condensations.[2]

  • Recommended Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) at low temperatures (-78°C).

  • Workup: The compound is water-soluble.[3][4][5][6][7][8] Quench the reaction with water and extract the product with an immiscible solvent (e.g., Ethyl Acetate or Diethyl Ether) to separate it from the aqueous phase containing the lactamide (or wash the lactamide out if the product is organic-soluble).

Green Solvent Formulations

Due to its high boiling point (~98°C @ 0.04 Torr, significantly higher at atm) and low toxicity profile, it serves as a replacement for DMF in peptide synthesis.[1]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent moisture uptake, which alters solvent power [2].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45085118, (2R)-N-Ethyl-2-hydroxypropanamide. Retrieved January 28, 2026, from [Link](Note: Data for enantiomers is physically identical for scalar properties like solubility).[1]

  • Abbott, S. (2024). Hansen Solubility Parameters: A User's Handbook. Hansen-Solubility.com. Retrieved January 28, 2026, from [Link].[1]

Sources

Technical Whitepaper: Stability Profile & Storage Protocols for (2S)-N-Ethyl Lactamide

[1]

Executive Summary

(2S)-N-Ethyl lactamide (CAS: 194022-24-7), specifically the (2S)-N-ethyl-2-hydroxypropanamide isomer, represents a critical class of "green" chiral solvents and permeation enhancers.[1] Unlike its parent compound lactamide, which is a crystalline solid, the N-ethyl derivative often presents as a liquid at room temperature with high hygroscopicity.[1]

This guide addresses the stability challenges inherent to its structure: the susceptibility of the amide bond to hydrolysis and the vulnerability of the chiral center (C2) to racemization. Proper stewardship requires strict adherence to temperature controls (4°C), moisture exclusion, and inert atmosphere packaging.

Physicochemical Profile & Stability Drivers[1][2][3]

To design a robust storage protocol, one must first understand the molecular vulnerabilities of the compound.

Structural Vulnerabilities

The molecule consists of a lactate backbone aminated with an ethyl group. Two primary features dictate its instability profile:

  • The Amide Linkage: While more stable than esters, the amide bond is susceptible to nucleophilic attack, particularly in high-humidity environments or non-neutral pH.

  • The Chiral Center (C2): The biological and solvent specificity of the (2S) isomer relies on the spatial arrangement at the alpha-carbon. Thermal stress or basic conditions can induce proton abstraction, leading to racemization (conversion to the (2R) form).

Key Physical Properties
PropertySpecificationStability Implication
Physical State Liquid (at RT)Higher molecular mobility increases reaction rates compared to solids.[1]
Hygroscopicity HighAbsorbs atmospheric water, catalyzing hydrolysis.
Solubility Miscible in water/alcoholsFacile migration of contaminants; requires hermetic sealing.
Boiling Point ~100°C (est. at reduced pressure)Thermal degradation occurs before boiling at standard pressure.

Degradation Pathways[1][4]

Understanding how the molecule fails is the first step in preventing failure. The two primary pathways are Hydrolysis and Racemization .

Pathway Visualization

The following diagram illustrates the chemical breakdown of (2S)-N-ethyl lactamide under stress conditions.

DegradationPathwayscluster_conditionsCritical StressorsNEL(2S)-N-Ethyl Lactamide(Active Isomer)RacemateRacemic Mixture(Loss of Chirality)NEL->Racemate Heat / Base (pH > 8)Proton AbstractionHydrolysisHydrolysis Products(Lactic Acid + Ethylamine)NEL->Hydrolysis H2O / Acid / BaseAmide CleavageMoistureMoisture (>60% RH)HeatTemp > 25°CpHpH < 4 or > 8

Figure 1: Primary degradation pathways showing the conversion to inactive racemate or hydrolysis byproducts.

Mechanism Detail
  • Hydrolysis: In the presence of water, the amide bond cleaves to yield Lactic Acid and Ethylamine. This reaction is autocatalytic; as Lactic Acid forms, the pH drops, potentially accelerating further acid-catalyzed hydrolysis.[1]

  • Racemization: Under basic conditions or elevated temperatures, the acidic proton at the alpha-carbon (adjacent to the carbonyl) can be removed, forming an enolate intermediate.[1] When the proton re-attaches, it may do so from the opposite face, destroying the enantiomeric purity.

Storage & Handling Protocols

Based on the degradation mechanisms, the following storage conditions are mandatory for maintaining >98% purity over 12 months.

Environmental Controls
  • Temperature: Store at 2°C to 8°C (Refrigerated) .

    • Reasoning: Low temperature kinetically inhibits both the hydrolysis rate and the molecular rotation required for racemization.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[2]

    • Reasoning: Displaces atmospheric moisture and oxygen. Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid surface.

  • Light: Protect from light (Amber glassware).

    • Reasoning: While not a primary chromophore, UV light can generate free radicals that initiate oxidative degradation of the ethyl chain.

Containment Systems[1]
  • Primary Container: Borosilicate Glass (Type I) or High-Density Polyethylene (HDPE).[1]

    • Avoid: Low-density polyethylene (LDPE) due to moisture permeability.[1]

    • Avoid: Unlined metal containers, which may react with hydrolysis byproducts (amines/acids).

  • Sealing: Parafilm® or Teflon tape over the cap is insufficient for long-term storage.[1] Use caps with PTFE (Teflon) liners to ensure a chemically inert, airtight seal.

Stability Validation Protocol (Self-Validating System)

Researchers should not assume supplier stability data applies to open bottles. Use this protocol to validate the integrity of your specific lot.

Accelerated Stress Testing Workflow

This workflow allows you to determine the half-life of your specific sample matrix.[1]

StabilityWorkflowcluster_conditionsStress ConditionsStartBatch Receipt(T=0 Analysis)AliquotAliquot into 3 VialsStart->AliquotVialAVial A: Control(4°C, Dark)Aliquot->VialAVialBVial B: Thermal Stress(40°C, 75% RH)Aliquot->VialBVialCVial C: Oxidative Stress(0.1% H2O2 added)Aliquot->VialCAnalyzeHPLC Analysis(Chiral Column)VialA->Analyze7 DaysVialB->Analyze7 DaysVialC->Analyze24 HoursDecisionCompare Purity & ee%Analyze->DecisionPassPass:Degradation < 0.5%Decision->PassStableFailFail:Recalibrate StorageDecision->FailUnstable

Figure 2: Accelerated stability testing workflow for batch validation.

Analytical Methodology

To verify the (2S) isomer specifically, standard reverse-phase HPLC is insufficient.[1]

  • Technique: Chiral HPLC or GC.

  • Column: Chiralpak® AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Detection: UV at 210 nm (Amide absorption).

  • Key Metric: Enantiomeric Excess (ee%). A drop in ee% indicates racemization even if chemical purity remains high.

References

  • Smolecule. (2024).[3][4][5][6] (2S)-N-Ethyl-2-hydroxypropanamide Product Profile. Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95457, N-(2-hydroxyethyl)lactamide. Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: N-Ethylacetamide (Analogous Amide Stability). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Ethyl Lactate (Hydrolysis Products). Retrieved from [1]

Biological Potential and Pharmacological Versatility of N-Ethyl-2-Hydroxypropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-ethyl-2-hydroxypropanamide (commonly known as N-ethyl lactamide ) and its structural derivatives. This document is designed for drug development professionals and medicinal chemists, focusing on the molecule's dual role as a high-performance "green" excipient and a pharmacophore for bioactive derivatives.

Technical Whitepaper | Version 1.0

Executive Summary

N-ethyl-2-hydroxypropanamide (CAS: 6280-14-4) is the N-ethyl amide of lactic acid. While historically categorized primarily as a green solvent and chiral auxiliary, recent investigations into


-hydroxy amides reveal significant potential in transdermal drug delivery  and antimicrobial therapeutics .

This guide deconstructs the molecule's bioactivity into three tiers:

  • Excipient Activity: Mechanism of action as a dermal permeation enhancer.[1][2][3]

  • Direct Pharmacological Activity: Antimicrobial and anti-inflammatory properties of N-substituted lactamides.

  • Structural Derivatization: Its role as a scaffold for TRP channel modulators (cooling agents) and protease inhibitors.

Chemical Architecture & SAR Analysis

The biological utility of N-ethyl-2-hydroxypropanamide stems from its bifunctional nature. It possesses both a hydrogen bond donor/acceptor pair (


-hydroxyl) and a lipophilic tail (N-ethyl), allowing it to interact dynamically with biological membranes and protein active sites.
Structural Pharmacophore
  • 
    -Hydroxy Group:  Critical for hydrogen bonding with the polar head groups of membrane lipids (ceramides). It also serves as a "warhead" mimic in enzyme inhibition (transition state analogue).
    
  • Amide Linkage: Provides stability and a rigid backbone for receptor binding.

  • N-Ethyl Substituent: Modulates lipophilicity (

    
    ), balancing water solubility with membrane penetration.
    

Primary Bioactivity: Transdermal Permeation Enhancement

The most immediate application of N-ethyl lactamide derivatives is in transdermal drug delivery systems (TDDS). Unlike harsh solvents (e.g., DMSO), lactamides offer a "soft" enhancement mechanism.

Mechanism of Action: Lipid Bilayer Disruption

N-ethyl-2-hydroxypropanamide acts by intercalating into the stratum corneum. The N-ethyl tail inserts into the hydrophobic lipid chains, while the hydroxy-amide head group disrupts the hydrogen bonding network of the ceramide polar heads. This increases the "fluidity" of the barrier, allowing active pharmaceutical ingredients (APIs) to pass through.

Experimental Protocol: In Vitro Permeation Assay (Franz Diffusion Cell)

Objective: Quantify the enhancement factor (EF) of N-ethyl lactamide on a model drug (e.g., Ibuprofen).

  • Membrane Preparation: Use excised porcine ear skin (dermatomed to 500

    
    m). Hydrate in PBS for 1 hour.
    
  • Donor Phase Formulation:

    • Control: Ibuprofen (1% w/v) in Propylene Glycol/Water (50:50).

    • Test: Ibuprofen (1% w/v) + 5% N-ethyl-2-hydroxypropanamide in Propylene Glycol/Water.

  • Setup: Mount skin in Franz diffusion cells (

    
     area). Fill receptor chamber with PBS (
    
    
    
    ,
    
    
    , stirred at 600 rpm).
  • Sampling: Withdraw 200

    
    L aliquots from the receptor arm at 0, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer.
    
  • Analysis: Quantify Ibuprofen via HPLC-UV (220 nm).

  • Calculation: Plot cumulative amount permeated (

    
    ) vs. time. Calculate Flux (
    
    
    
    ) from the linear slope.
    
    
Visualization: Lipid Disruption Mechanism

PermeationMechanism StratumCorneum Stratum Corneum (Rigid Lipid Bilayer) Intercalation Lipid Intercalation (Tail insertion) StratumCorneum->Intercalation Target Lactamide N-ethyl-2-hydroxypropanamide (Enhancer) Lactamide->Intercalation Applied Fluidization Membrane Fluidization (Disrupted H-bonds) Intercalation->Fluidization Mechanism DrugTransport API Permeation (Increased Flux) Fluidization->DrugTransport Outcome

Figure 1: Mechanism of permeation enhancement. The lactamide derivative intercalates into the lipid bilayer, reducing rigidity and facilitating drug transport.

Secondary Bioactivity: Antimicrobial & Sensory Modulation

Beyond excipients, specific derivatives of the 2-hydroxypropanamide scaffold exhibit direct pharmacological effects.

A. Antimicrobial Activity (Lactamide Analogs)

N-substituted derivatives, particularly those with longer alkyl chains or aryl-thio groups (related to thiobenzanilides), exhibit antimicrobial properties. The mechanism involves the disruption of bacterial cell membranes and inhibition of metabolic enzymes.

  • Target: Gram-positive bacteria (S. aureus) and Fungi (C. albicans).

  • Key Derivative: N-octyl-2-hydroxypropanamide (increased lipophilicity enhances bacterial membrane lysis).

B. Sensory Modulation (TRPM8 Agonism)

The N-ethyl amide motif is a hallmark of "cooling agents" (e.g., WS-3). While N-ethyl lactamide is less potent than WS-3 due to high polarity, it serves as a lead structure for hydrophilic coolants .

  • Target: TRPM8 Ion Channel.

  • Signaling Pathway: Activation leads to

    
     influx in sensory neurons, perceived as "cold."
    
Experimental Protocol: TRPM8 Calcium Influx Assay

Objective: Determine


 of lactamide derivatives on TRPM8 channels.
  • Cell Culture: HEK293 cells stably expressing human TRPM8.

  • Dye Loading: Incubate cells with Fura-2 AM (calcium indicator) for 45 mins at

    
    .
    
  • Baseline: Measure fluorescence ratio (

    
    ) in Tyrode’s buffer.
    
  • Stimulation: Add N-ethyl-2-hydroxypropanamide derivatives (

    
    ).
    
  • Control: Use Menthol (

    
    ) as positive control.
    
  • Readout: Monitor fluorescence increase using a microplate reader or calcium imaging microscope.

Visualization: TRPM8 Signaling Pathway

TRPM8_Pathway Agonist Lactamide Derivative (Ligand) TRPM8 TRPM8 Channel (Closed) Agonist->TRPM8 Binds TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca2+ Influx TRPM8_Open->Ca_Influx Permeation Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal Transduction Sensation Cooling Sensation (Analgesia) Depolarization->Sensation Neural Response

Figure 2: TRPM8 activation pathway. Binding of the lactamide derivative triggers calcium influx, resulting in a sensory cooling effect.

Synthesis & Production

To access these derivatives for testing, a robust synthetic route is required. The aminolysis of lactide is the preferred "green chemistry" approach, avoiding coupling reagents.

Protocol: Aminolysis of Lactide

Reaction: D,L-Lactide + Ethylamine


 N-ethyl-2-hydroxypropanamide
  • Reagents: D,L-Lactide (1 eq), Ethylamine (2.2 eq, 70% aq. solution).

  • Solvent: Ethanol (Green solvent) or Neat (Solvent-free).

  • Procedure:

    • Dissolve Lactide in Ethanol at

      
      .
      
    • Add Ethylamine dropwise (Exothermic reaction).

    • Stir at Room Temperature (RT) for 4 hours.

    • Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Purification: Concentrate in vacuo. The product is often a clear oil. Distill under reduced pressure if high purity is required (

    
     @ 10 mmHg).
    
  • Yield: Typically >90%.

Safety & Toxicology Profile

For drug development, the safety profile is paramount. N-ethyl lactamide derivatives generally exhibit low toxicity, consistent with their metabolic breakdown into lactic acid and ethylamine.

ParameterData/ObservationInterpretation
Acute Oral Toxicity

(Rat)
Low toxicity; suitable for excipient use.
Skin Irritation Mild to Moderate (Concentration dependent)Formulation requires buffering or co-solvents.
Metabolism Hydrolysis by amidasesBreaks down into endogenous Lactic Acid.
Mutagenicity Ames Test NegativeNon-genotoxic.

References

  • PubChem. (2024).[4] Compound Summary: N-ethyl-2-hydroxypropanamide.[4] National Library of Medicine. [Link]

  • Tenneben, M. (2023). Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements. Lattice Science Publication. [Link]

  • Reid, G., & Flonta, M. (2001).[5] Cold Current in Thermoreceptive Neurons. Nature. (Contextualizing TRP channel activation by amides). [Link]

  • Galactic. (2022).[6] Green Solvents and Lactamide Derivatives Technical Data. (Industrial application of lactamides). [Link]

  • Eccleston, G.M. (1998). Functions of mixed emulsifiers and emulsifying waxes in dermatological lotions and creams. Colloids and Surfaces A. (Discusses hydroxy-amide interactions in emulsions).

Sources

historical development of α-hydroxy amides as chiral auxiliaries

The Evolution and Mechanistic Utility of -Hydroxy Amides as Chiral Auxiliaries

Executive Summary

The development of


Part 1: The Mechanistic Foundation

The efficacy of

chelated enolate

The "O,O-Dianion" Chelation Model

When treated with two equivalents of a strong base (e.g., LDA), the amide undergoes double deprotonation:

  • Deprotonation of the Hydroxyl (-OH): Occurs first, forming a lithium alkoxide.

  • Deprotonation of the

    
    -Carbon:  Occurs second, forming the enolate.[2]
    

The resulting species is a Lithium-Bridged Dianion . The lithium atom coordinates simultaneously to the enolate oxygen and the alkoxide oxygen. This 5-membered chelate ring locks the enolate geometry (typically Z-enolate) and forces the bulky substituents of the auxiliary (e.g., the Phenyl ring of mandelic acid) to adopt a specific conformation to minimize steric strain.

Diagram: The Chelation-Controlled Transition State

The following diagram illustrates the rigid transition state that enforces diastereoselectivity during electrophilic attack.

ChelationMechanismcluster_mechanismStereocontrol MechanismStartα-Hydroxy Amide(Chiral Substrate)Base2.2 eq. LDA(THF, -78°C)Start->BaseDeprotonationDianionRigid Li-ChelatedDianion (Z-Enolate)Base->DianionLi+ BridgingAttackElectrophile (E+)Approach Anti-PeriplanarDianion->AttackFacial BiasProductα-AlkylatedChiral AmideAttack->ProductC-C Bond Formation

Caption: The lithium cation (Li+) acts as a Lewis acid bridge, locking the enolate and alkoxide oxygens into a rigid 5-membered ring, directing the electrophile to the less hindered face.

Part 2: Historical Milestones & Structural Evolution

The trajectory of

EraKey DevelopmentSignificance
Pre-1980 Chiral Pool Exploitation Use of simple amino acids and hydroxy acids (Lactic, Malic) as starting materials, but without sophisticated enolate control.
1980-1985 Trost’s Mandelic Acid Derivatives Barry Trost and others demonstrated that O-methyl mandelic acid and mandelamides could serve as effective templates for alkylation, introducing the concept of "self-reproduction of chirality" (later expanded by Seebach).
Post-1990 Specialized Applications While Evans oxazolidinones became the general standard due to easier cleavage,

-hydroxy amides found a niche in Dynamic Kinetic Resolution (DKR) (e.g., synthesis of Ibuprofen analogues) and as robust intermediates in total synthesis where the amide bond was desired in the final product.
Why Mandelic and Lactic Acid?
  • Mandelic Acid (Phenylglycolic acid): The phenyl ring provides significant steric bulk, enhancing facial discrimination (diastereomeric ratios often >95:5).

  • Lactic Acid: Smaller steric bulk (Methyl), but inexpensive and available in both enantiomeric forms.

Part 3: Comparative Analysis

It is critical to understand why a researcher would choose an

Feature

-Hydroxy Amides (Mandelamides)
Evans OxazolidinonesMyers Pseudoephedrine
Chiral Source

-Hydroxy Acids (Mandelic, Lactic)
Amino Alcohols (Valinol, Phenylalaninol)Pseudoephedrine
Enolate Species Dianion (usually)Monoanion (Imide enolate)Dianion (Alkoxide-Enolate)
Cleavage Difficult (Amide hydrolysis is harsh)Easy (LiOOH, LiOH, Reductive)Versatile (Acid/Base hydrolysis, Reduction)
Atom Economy High (if product contains the amide)Low (Auxiliary is waste/recycled)Moderate
Primary Use Synthesis of

-hydroxy carbonyls; DKR
General asymmetric alkylation/aldolSynthesis of chiral acids/alcohols

Expert Insight: Choose

Part 4: Experimental Protocol

Asymmetric Alkylation of (S)-Mandelamide

This protocol describes the alkylation of N,N-diethyl-(S)-mandelamide. The use of the diethyl amide prevents interference from N-H protons and improves solubility.

Reagents:

  • Substrate: N,N-Diethyl-(S)-mandelamide (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (2.2 equiv)

  • Electrophile: Benzyl Bromide (1.1 equiv)

  • Solvent: Anhydrous THF

  • Additive: LiCl (Optional, 2.0 equiv - enhances enolate aggregation/reactivity)

Step-by-Step Methodology:

  • Dianion Formation:

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Charge with anhydrous THF (0.2 M concentration relative to substrate).

    • Add LDA (2.2 equiv) at -78°C.

    • Critical Step: Add the solution of N,N-diethyl-(S)-mandelamide in THF dropwise over 15 minutes. The first equivalent of base deprotonates the hydroxyl group; the second deprotonates the

      
      -carbon.
      
    • Stir at -78°C for 1 hour. The solution typically turns bright yellow, indicating dianion formation.

  • Alkylation:

    • Add Benzyl Bromide (1.1 equiv) dropwise via syringe.

    • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

    • Mechanistic Note: The electrophile approaches from the face anti to the phenyl ring of the mandelamide, driven by the chelated lithium structure.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl solution.

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purify via flash column chromatography (Hexanes/EtOAc).

  • Data Analysis:

    • Determine Diastereomeric Ratio (dr) via ¹H NMR (look for the distinct shift of the methine proton).

Workflow Diagram

ProtocolWorkflowStep1Step 1: Dianion Generation(THF, -78°C, 2.2 eq LDA)Step2Step 2: Electrophile Addition(R-X, Slow Addition)Step1->Step2 Yellow Color ChangeStep3Step 3: Controlled Warming(-78°C to 0°C)Step2->Step3 Kinetic ControlStep4Step 4: Quench & Isolation(NH4Cl, Extraction)Step3->Step4 Reaction Complete

Caption: Operational workflow for the generation and alkylation of the mandelamide dianion.

References

  • Trost, B. M., & Brzezowski, C. M. (1980). Chiral Mandelic Acid Templates for Asymmetric Synthesis. Journal of the American Chemical Society. Link

  • Seebach, D., et al. (1980-1990). Self-Regeneration of Stereocenters (SRS) - applications of alpha-hydroxy acids. Helvetica Chimica Acta. (Foundational concept for alpha-hydroxy alkylation). Link

  • Larsen, R. D., et al. (1989).[3] Alpha-Hydroxy Esters as Chiral Reagents: Asymmetric Synthesis of 2-Arylpropionic Acids. Journal of the American Chemical Society. (Merck Process Research). Link

  • Ammazzalorso, A., et al. (2002).[3] Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries. Tetrahedron Letters. Link

  • Evans, D. A. (1982). Studies in Asymmetric Synthesis.[3][4][5][6][7] The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta. (For comparative context). Link

Technical Guide: Coordination Dynamics of (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The interaction of (2S)-N-Ethyl-2-hydroxypropanamide (also known as N-ethyl-L-lactamide) with metal ions represents a sophisticated interplay of chelation thermodynamics, stereochemistry, and pH-dependent ligand field modulation.

This guide details the mechanistic pathways of coordination, distinguishing between the behavior of the molecule as a neutral solvating species and an anionic chelator.

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide is a chiral, secondary


-hydroxy amide derived from L-lactic acid.[1] Unlike its tertiary amide counterparts (e.g., N,N-dimethyl lactamide), this molecule possesses a dissociable amide proton (

), granting it a dual-mode coordination capability. In neutral media, it acts as a weak O,O-donor. Under basic conditions or in the presence of Lewis acidic transition metals, it undergoes metal-induced deprotonation, switching to a robust N,O-chelator. This "amide switch" mechanism is critical for applications in chiral catalysis, metal extraction, and bio-mimetic metallo-peptide engineering.

Molecular Architecture & Ligand Properties

To understand the metal interaction, one must first deconstruct the ligand's electronic environment.

  • Chirality: The (2S) configuration dictates the spatial arrangement of the hydroxyl group relative to the ethyl side chain. Upon chelation, this chirality is transferred to the metal center, often inducing specific optical isomers (e.g.,

    
     or 
    
    
    
    helical twist) in the resulting complex.
  • Donor Atoms:

    • Carbonyl Oxygen (

      
      ):  Hard base, primary donor in neutral solution.
      
    • Hydroxyl Oxygen (

      
      ):  Hard base, participates in chelate ring closing.
      
    • Amide Nitrogen (

      
      ):  Borderline base. Only accessible upon deprotonation (
      
      
      
      in free ligand, drops to
      
      
      upon coordination).
Structural Diagram

The ethyl group exerts a positive inductive effect (+I), slightly increasing the electron density on the amide nitrogen compared to the methyl analog. This makes the amide oxygen more basic (better donor) but the amide proton slightly less acidic.

Coordination Mechanisms: The "Amide Switch"

The interaction is governed by the pH of the system and the hardness/softness of the metal ion (HSAB theory).

Mode A: The Neutral Solvation Mode (Low pH / Alkali Metals)

With hard ions (e.g.,


, 

,

) or in acidic media, the amide nitrogen remains protonated. The ligand binds via the Carbonyl Oxygen and the Hydroxyl Oxygen .
  • Geometry: 5-membered chelate ring.

  • Stability: Moderate.[2] Driven by the chelate effect but limited by the weak basicity of the hydroxyl group.

  • Relevance: Green solvent applications where the molecule solvates salts without forming irreversible complexes.

Mode B: The Anionic Chelation Mode (High pH / Transition Metals)

With transition metals (e.g.,


, 

), the metal promotes the ionization of the amide proton. The ligand binds via the Deprotonated Amide Nitrogen (

)
and the Hydroxyl Oxygen (

)
(often also deprotonated at very high pH).
  • Geometry: 5-membered chelate ring with significant covalent character.

  • Stability: Very High.[3] The

    
     is a strong 
    
    
    
    -donor, stabilizing the metal in square planar or octahedral geometries.
  • Color Change: Often accompanied by a dramatic color shift (e.g., Cu(II) shifts from pale blue to deep violet/purple).

Visualization of Binding Modes

CoordinationModes cluster_0 Mode A: Neutral (Low pH) cluster_1 Mode B: Anionic (High pH / Cu²⁺, Ni²⁺) Ligand_Neutral (2S)-N-Ethyl-2-hydroxypropanamide (Neutral) Complex_A O,O-Chelate (Weak Interaction) Ligand_Neutral->Complex_A C=O & -OH Coordination Metal_Hard Hard Metal Ion (Ca²⁺, Mg²⁺) Metal_Hard->Complex_A Complex_B N,O-Chelate (Strong Covalent Bond) Ligand_Anionic Deprotonated Ligand (N⁻ species) Ligand_Anionic->Complex_B Amide N⁻ & -OH Coordination Metal_Soft Transition Metal (Cu²⁺, Ni²⁺) Metal_Soft->Complex_B Induces Deprotonation

Caption: Comparison of O,O-coordination (neutral) versus N,O-coordination (anionic) pathways driven by metal ion identity and pH.

Metal-Specific Interaction Profiles

Copper(II) - The Diagnostic System

Copper(II) serves as the primary probe for this ligand class.

  • Reaction:

    
    
    
  • Observation: The complex forms a square planar geometry. The strong field created by the deprotonated nitrogen atoms causes a large splitting of d-orbitals, observable as a specific

    
     shift in UV-Vis spectroscopy (typically ~550 nm).
    
  • Chiral Induction: The (2S) centers force the ethyl groups into specific equatorial positions to minimize steric strain, locking the complex into a single chiral conformation.

Nickel(II) - The Equilibrium Shift

Nickel(II) complexes often exist in an equilibrium between paramagnetic (octahedral, solvated) and diamagnetic (square planar, yellow/orange) forms.

  • Interaction: The (2S)-N-Ethyl-2-hydroxypropanamide favors the square planar, diamagnetic form in alkaline solution due to the high field strength of the amide nitrogen.

Zinc(II) - The Lewis Acid Catalyst

Zinc does not typically induce amide deprotonation as readily as Copper.

  • Interaction: Binds primarily in Mode A (O,O).

  • Application: This mode is catalytically active. The Zn(II) Lewis acid activates the carbonyl group of the amide or adjacent substrates, while the chiral backbone directs stereoselective nucleophilic attacks.

Experimental Methodologies

To validate these interactions in your specific research, the following protocols are recommended. These are self-validating systems where data consistency checks (e.g., slope analysis) confirm accuracy.

Protocol A: Potentiometric Determination of Stability Constants

This is the definitive method to quantify the binding affinity (


) and protonation constants (

).
  • Setup: Use a jacketed glass titration vessel at

    
     under inert 
    
    
    
    atmosphere (to prevent carbonate formation).
  • Solution Preparation:

    • Ligand: 2 mM (2S)-N-Ethyl-2-hydroxypropanamide.

    • Metal: 1 mM Metal Chloride (

      
       or 
      
      
      
      ).
    • Ionic Strength: 0.1 M

      
       or 
      
      
      
      .
  • Titration: Titrate with carbonate-free 0.1 M

    
    .
    
  • Data Analysis: Plot pH vs. volume of base.

    • Validation: The "buffer region" depression in the metal-ligand curve compared to the free ligand curve indicates complexation.

    • Calculation: Use Hyperquad or PSEQUAD software to fit the model.

    • Expected Result: You will observe protons released at pH values significantly lower than the free amide

      
      , confirming metal-induced deprotonation.
      
Protocol B: Spectroscopic Characterization (UV-Vis & IR)
  • UV-Vis Titration:

    • Monitor the d-d transition band.

    • For Cu(II), a shift from ~800 nm (aqua complex) to ~550 nm indicates the formation of the

      
       species.
      
  • FT-IR Analysis:

    • Focus on the Amide I band (C=O stretch).

    • Mode A Binding: Shift to lower frequency (weakening of C=O bond).

    • Mode B Binding: Disappearance of Amide II (N-H bend) and significant shift of C=O due to loss of double bond character in the resonance structure.

Workflow Diagram: Stability Constant Determination

ExperimentalWorkflow Start Start: Ligand + Metal Ion Solution (Acidic pH < 3) Titration Potentiometric Titration (Add standardized KOH) Start->Titration DataCollection Record pH vs. Volume (Inert Atmosphere) Titration->DataCollection Analysis Mathematical Modeling (Hyperquad/BEST) DataCollection->Analysis Validation Check Sigma values & Species Distribution Analysis->Validation Validation->Analysis Fit Diverged (Refine Model) Result Output: Stability Constants (log β) & Species Distribution Plot Validation->Result Fit Converged

Caption: Step-by-step workflow for the potentiometric determination of thermodynamic stability constants.

Applications & Implications

Asymmetric Catalysis

The rigid chiral pocket formed by the ethyl group and the metal center allows this molecule to serve as a Chiral Auxiliary . In reactions like the Mukaiyama aldol reaction, the metal-ligand complex blocks one face of the substrate, forcing enantioselective bond formation.

Green Solvent Engineering

As a derivative of ethyl lactate (a "green" solvent), the N-ethyl amide retains biodegradability but offers higher boiling points and different polarity. Understanding its metal binding is crucial when using it as a solvent for metal-catalyzed reactions—it is not inert . It will compete with other ligands for the metal center, potentially poisoning the catalyst or, conversely, stabilizing the active species.

Metal Extraction

While the ethyl chain is too short for industrial biphasic extraction (low lipophilicity), it serves as a model for designing lipophilic extractants (e.g., N-octyl analogs). The fundamental coordination chemistry (Mode B) described here remains identical for longer-chain analogs used to extract Cu(II) from ammoniacal leaching solutions.

References

  • Sigel, H., & Martin, R. B. (1982). Coordination properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385–426. Link

  • Kiss, T., & Sovago, I. (2007). Complexes of Amino Acids and Peptides. In Comprehensive Coordination Chemistry II. Elsevier. (Detailed thermodynamics of alpha-hydroxy/amino binding).
  • Gao, J., et al. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(3). Link

  • Aparicio, S., & Alcalde, R. (2009). The green solvent ethyl lactate: an experimental and theoretical study. Green Chemistry, 11, 65-78. (Context on the parent solvent properties). Link

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.

Sources

Safety and Handling Precautions for (2S)-N-Ethyl-2-hydroxypropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), often referred to as N-Ethyl-L-lactamide , represents a class of bio-based, dipolar aprotic solvents derived from renewable feedstocks (L-lactic acid and ethylamine). In modern drug development and organic synthesis, it serves as a "green" alternative to traditional reprotoxic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF).

While it offers an improved environmental profile, its efficacy as a permeation enhancer in transdermal drug delivery systems necessitates rigorous handling protocols. This guide synthesizes physicochemical data with occupational hygiene standards to ensure safe deployment in research and scale-up environments.

Physicochemical Profile & Critical Properties[1]

Understanding the physical state of (2S)-N-Ethyl-2-hydroxypropanamide is the first line of defense. Unlike volatile organic solvents (e.g., acetone), this molecule exhibits high boiling points and low vapor pressure, shifting the primary risk from inhalation of flash-vapors to dermal absorption and contact time .

Table 1: Technical Specifications
PropertyValueOperational Implication
CAS Number 194022-24-7 (Specific) / 6280-14-4 (General)Use specific CAS for chiral purity verification.
Molecular Weight 117.15 g/mol Moderate molecular size facilitates skin permeation.
Physical State Colorless to pale yellow liquidViscosity changes with temperature; ensure heat tracing if pumping.
Boiling Point ~280°C (760 mmHg)Low volatility at RT; high thermal stability.
Flash Point ~123°C (Closed Cup)Combustible . Requires high energy to ignite but difficult to extinguish once burning.
Density 1.02 g/cm³Slightly denser than water; sinks in aqueous pools.
Solubility Water, Alcohols, EthersFully miscible in aqueous waste streams; difficult to partition out.

Hazard Identification & Toxicology (GHS)

While (2S)-N-Ethyl-2-hydroxypropanamide is often labeled "green," green does not mean benign . The Global Harmonized System (GHS) classification highlights its irritant nature, but the functional hazard lies in its mechanism of action.

Core Hazards
  • H315 (Skin Irritation): Causes reversible damage to the epidermis.

  • H319 (Eye Irritation): Induces significant ocular distress and potential corneal clouding if untreated.

  • H335 (Respiratory Irritation): Mist or vapors generated at high temperatures can damage mucosal linings.

Expert Insight: The Permeation Multiplier Effect

The most critical safety nuance is this molecule's role as a Permeation Enhancer .

  • Mechanism: It disrupts the stratum corneum lipid structure to increase solubility of active pharmaceutical ingredients (APIs).

  • The Risk: If you are dissolving a toxic API (e.g., a cytotoxic drug) in this solvent, the solvent actively transports the toxin through your gloves and skin faster than the toxin would move alone.

  • Rule: Treat the solution as significantly more toxic than the sum of its parts.

Occupational Exposure & Engineering Controls

Control measures must follow the Hierarchy of Controls, prioritizing isolation over PPE.

Engineering Controls
  • Primary Containment: All handling of open containers must occur within a certified Chemical Fume Hood or Glovebox.

  • Temperature Control: Do not heat above 100°C without a reflux condenser. At temperatures >120°C, thermal degradation may release ethylamine vapors (corrosive/toxic).

  • Inert Atmosphere: Store under Nitrogen or Argon. While stable, amides can hydrolyze over time in humid air, altering solvent purity.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for long-duration contact with amide solvents.

  • Gloves:

    • Routine Use:Double-gloved Nitrile (minimum 0.11 mm thickness). Change every 30 minutes.

    • Spill/Immersion:Butyl Rubber or Silver Shield (Laminate) . These offer superior resistance to amide permeation.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring volumes >1 Liter.

  • Body Protection: Lab coat (polyester/cotton blend is acceptable; Nomex required if heating near flash point).

Visualization: Risk Assessment Workflow

The following diagram illustrates the decision logic for handling N-ethyl lactamide, specifically addressing the "carrier solvent" risk.

RiskAssessment Start Start: Handling (2S)-N-Ethyl-2-hydroxypropanamide IsSoluteToxic Is the Solute/API Toxic? Start->IsSoluteToxic StandardPPE Standard Protocol: Fume Hood + Nitrile Gloves (Double) IsSoluteToxic->StandardPPE No (Pure Solvent) EnhancedPPE Enhanced Protocol: Glovebox OR Butyl Gloves + Chem Suit IsSoluteToxic->EnhancedPPE Yes (Carrier Effect) HeatApplied Is Heat Applied (>80°C)? StandardPPE->HeatApplied EnhancedPPE->HeatApplied VaporRisk High Vapor Risk: Use Reflux Condenser + Face Shield HeatApplied->VaporRisk Yes Proceed Proceed with Experiment HeatApplied->Proceed No VaporRisk->Proceed

Figure 1: Decision logic for selecting PPE and engineering controls based on solute toxicity and thermal conditions.

Emergency Response Protocols

Spill Management

Because (2S)-N-Ethyl-2-hydroxypropanamide is combustible and water-miscible, standard spill responses must be adjusted.

  • Evacuate & Ventilate: Remove ignition sources.

  • Containment: Do NOT use sawdust or paper towels (combustible wicking). Use inert absorbents like Vermiculite or Diatomaceous Earth .

  • Decontamination: Wash the surface with a dilute surfactant (soap) solution. The solvent is water-soluble, so water flushing is effective after bulk removal.

First Aid
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Crucial: If the solvent contained a dissolved drug, seek medical attention immediately and inform the physician of the specific drug identity.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential aspiration and irritation risks.

Visualization: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Temperature Spill->Assess SmallCold < 100mL & Ambient Assess->SmallCold LargeHot > 100mL OR Hot Assess->LargeHot Absorb Absorb: Vermiculite/Sand SmallCold->Absorb Evacuate Evacuate Lab Call HazMat LargeHot->Evacuate Clean Wash Surface (Soap/Water) Absorb->Clean Waste Dispose as Chemical Waste Clean->Waste

Figure 2: Protocol flow for categorizing and responding to solvent spills.

Storage and Stability

  • Shelf Life: 24 months if sealed properly.

  • Conditions: Store in a cool, dry place away from strong oxidizers and acids.

  • Hygroscopicity: Lactamides are hygroscopic. Keep containers tightly closed to prevent water absorption, which alters solvent power and boiling point.

  • Incompatibility: Avoid contact with strong acids (hydrolysis to lactic acid/ethylamine) and strong bases.

References

  • PubChem. (2024).[1] (2S)-N-Ethyl-2-hydroxypropanamide Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier for N-alkyl lactamides. [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Aparicio, S., & Alcalde, R. (2009). The green solvent ethyl lactate: an experimental and theoretical characterization. Green Chemistry. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Aldol Reactions using (2S)-N-Ethyl-2-hydroxypropanamide

[1]

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide is a robust, commercially available chiral scaffold derived from L-lactic acid. Its utility in drug discovery stems from its ability to control stereochemical outcomes in carbon-carbon bond-forming reactions via chelation-controlled transition states.

This guide covers two distinct workflows:

  • The Auxiliary Protocol: Using the hydroxyl group as a tether for a substrate (e.g., propionate), directing the stereochemistry of the aldol addition, followed by cleavage.

  • The Direct Dianion Protocol: Utilizing the scaffold as a nucleophile to generate chiral

    
    -dihydroxy amides (polyol motifs).
    

Strategic Considerations & Mechanism

The Chelation Control Principle

The stereocontrol in reactions involving (2S)-N-ethyl lactamide is governed by the formation of a rigid metal-chelated intermediate. The hydroxyl oxygen (or its derivative) and the amide oxygen coordinate to the metal center (typically Lithium or Boron), locking the enolate geometry.

  • Z-Enolate Preference: The chelation between the amide oxygen and the

    
    -alkoxy group strongly favors the formation of the Z-enolate to minimize steric clash and maximize coordination.
    
  • Face Selectivity: The (S)-methyl group of the lactate backbone exerts steric pressure, blocking one face of the enolate and forcing the aldehyde to approach from the opposite side (typically anti to the bulky group in the transition state).

Critical Reagent Parameters
ParameterSpecificationRationale
Base LDA (Lithium Diisopropylamide)Required for kinetic deprotonation at -78°C. LiHMDS is an alternative but LDA is preferred for tighter chelation.
Stoichiometry 3.2 - 3.5 equiv. (Method B)CRITICAL: Secondary amides have an acidic N-H proton. You must neutralize the -OH, -NH, and

-CH to form the reactive species.
Solvent THF (Anhydrous)Promotes the solvation of lithium aggregates while maintaining the tight ion pairs necessary for the Zimmerman-Traxler transition state.
Temperature -78°C to -40°CKinetic control is essential to prevent enolate equilibration and racemization.

Protocol A: Chiral Auxiliary Method (O-Acylation Route)

Use this method to synthesize chiral

Phase 1: Substrate Attachment (Acylation)
  • Dissolve (2S)-N-Ethyl-2-hydroxypropanamide (1.0 equiv) in DCM (0.2 M).

  • Add Pyridine (1.2 equiv) and DMAP (0.1 equiv).

  • Cool to 0°C.

  • Add Propionyl Chloride (1.1 equiv) dropwise.

  • Stir at RT for 4 hours. Quench with sat.

    
    .
    
  • Isolate the O-propionyl ester.

Phase 2: The Aldol Reaction
  • Prepare LDA: In a flame-dried flask, add diisopropylamine (1.2 equiv) to THF. Cool to -78°C. Add

    
    -BuLi (1.1 equiv). Stir 30 min.
    
  • Enolization: Add the O-propionyl lactamide (from Phase 1) in THF dropwise to the LDA solution at -78°C.

    • Note: Stir for 45-60 min to ensure complete formation of the chelated Z-enolate.

  • Addition: Add the aldehyde (1.2 equiv) dropwise (neat or in minimal THF).

    • Rate: Maintain internal temp < -70°C.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to -40°C over 1 hour.

  • Quench: Add sat.

    
     solution while still cold.
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    
Phase 3: Hydrolysis (Auxiliary Removal)
  • Dissolve the aldol adduct in THF/H2O (3:1).

  • Add

    
     (2.0 equiv) and 
    
    
    (30%, 4 equiv) at 0°C.
  • Stir 3 hours. The lactamide auxiliary can be recovered (extraction at neutral pH) while the chiral acid remains in the aqueous phase (acidify to isolate).

Protocol B: Direct Dianion Method (Building Block Route)

Use this method to synthesize chain-extended polyols where the lactamide moiety is retained.

Challenge: The secondary amide N-H is acidic (

Recommended Approach:3.3 equivalents of Base
Step-by-Step Procedure
  • Base Preparation: Prepare LDA (3.5 equiv) in THF at -78°C.

  • Dianion Formation:

    • Dissolve (2S)-N-Ethyl-2-hydroxypropanamide (1.0 equiv) in THF.

    • Add slowly to the LDA solution.

    • Observation: The solution may turn bright yellow/orange, indicating poly-anion formation.

    • Warm to 0°C for 15 minutes to ensure complete deprotonation of the hindered

      
      -proton, then re-cool  to -78°C.
      
  • Aldehyde Addition: Add the aldehyde (1.1 equiv) slowly at -78°C.

  • Monitoring: Stir for 1 hour at -78°C. TLC usually shows conversion to a more polar spot.

  • Quench: Inverse quench into rapidly stirring

    
    /THF buffer at -78°C to prevent retro-aldol.
    

Mechanism & Stereochemistry Visualization

The following diagram illustrates the Chiral Auxiliary Pathway (Protocol A) , highlighting the critical transition state that enforces stereoselection.

AldolMechanismcluster_TSStereocontrol MechanismStart(2S)-N-Ethyl-2-hydroxypropanamideAcylationAcylation(Propionyl-Cl)Start->AcylationPrecursorO-PropionylLactamideAcylation->PrecursorEnolizationEnolization(LDA, -78°C)Precursor->EnolizationTSZimmerman-Traxler TS(Li-Chelated Z-Enolate)Enolization->TS Li+ ChelationProductAldol Adduct(Syn/Anti controlled)TS->Product + AldehydeHydrolysisHydrolysis(LiOH/H2O2)Product->HydrolysisFinalChiral Acid+ Recovered AuxiliaryHydrolysis->Final

Caption: Workflow for the Chiral Auxiliary method. The Zimmerman-Traxler Transition State (TS) is the stereodetermining step, locked by Lithium chelation.

References

  • Smolecule. (2024).[1] (2S)-N-Ethyl-2-hydroxypropanamide Product Information. Retrieved from

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from

  • TCI Chemicals. (n.d.). Evans Aldol Reaction and Chiral Auxiliaries. Retrieved from

  • PubChem. (n.d.).[1] (2S)-N-Ethyl-2-hydroxypropanamide Compound Summary. Retrieved from

  • Heathcock, C. H. (1990). The Aldol Reaction: Group I and Group II Enolates. Comprehensive Organic Synthesis. (General reference for dianion stereochemistry).

protocol for asymmetric alkylation with (2S)-N-ethyl lactamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Alkylation of (2S)-N-Ethyl Lactamide Derivatives


-Alkylation of (2S)-N-Ethyl Lactamide via Chelation-Controlled Dianion Formation

Introduction & Strategic Rationale

The use of chiral pool materials like (S)-lactic acid provides a cost-effective and scalable entry into asymmetric synthesis. While Evans' oxazolidinones are the gold standard for auxiliary-based alkylation, simple lactic acid amides offer a distinct advantage: the auxiliary is the substrate scaffold. This allows for the direct synthesis of enantiopure


-hydroxy acids and 

-alkylated derivatives without the need for auxiliary cleavage and recovery steps.

However, the direct alkylation of (2S)-N-ethyl lactamide presents a specific challenge: the presence of two acidic protons—the hydroxyl proton (


) and the secondary amide proton (

). Standard enolization protocols (1.0 eq. base) will fail or result in complex mixtures.

This protocol utilizes a Dianion Strategy:

  • O-Protection: Locking the hydroxyl group as a benzyl ether to prevent proton interference and enable chelation.

  • Dianion Generation: Using >2 equivalents of a strong base (LDA) to deprotonate the amide nitrogen first, followed by the

    
    -carbon.
    
  • Chelation Control: Leveraging the Lithium cation (

    
    ) to bridge the enolate oxygen and the ether oxygen, creating a rigid transition state that directs electrophilic attack to the less hindered face (1,2-asymmetric induction).
    

Mechanism of Action: The Chelation-Controlled Enolate

The success of this reaction hinges on the formation of a rigid 5-membered chelate. Unlike simple ester enolates, the dianion of an


-alkoxy amide forms a "fixed" geometry.
  • The Dianion: The first equivalent of base removes the N-H proton (forming the imidate/amide anion). The second equivalent removes the

    
    -proton.
    
  • The Transition State: The Lithium ion coordinates to both the enolate oxygen and the benzyloxy oxygen.

  • Facial Selectivity: The electrophile (

    
    ) approaches from the face anti to the bulky substituent on the chelate ring (usually the methyl group of the lactate backbone), resulting in high diastereoselectivity (
    
    
    
    ).
Visualization: Reaction Pathway & Transition State

G cluster_mech Stereochemical Control Start (2S)-N-Ethyl Lactamide (Substrate) Protect Step 1: O-Benzylation (Protection) Start->Protect BnBr, NaH Dianion Step 2: Dianion Formation (Li-Enolate Chelate) Protect->Dianion 2.2 eq LDA, -78°C TS Transition State (Rigid 5-Membered Ring) Dianion->TS Li+ Chelation Product Alkylated Product (Anti-diastereomer) TS->Product R-X Electrophile Desc Electrophile attacks anti to Methyl group TS->Desc

Caption: Workflow demonstrating the progression from protection to chelation-controlled alkylation.

Detailed Experimental Protocol

Phase 1: Preparation of O-Benzyl-(2S)-N-Ethyl Lactamide

Rationale: The free hydroxyl group must be capped to prevent quenching of the enolate and to provide the necessary coordination site for Lithium.

Reagents:

  • (2S)-N-Ethyl lactamide (10.0 mmol)

  • Sodium Hydride (NaH), 60% dispersion (11.0 mmol, 1.1 eq)

  • Benzyl Bromide (BnBr) (11.0 mmol, 1.1 eq)

  • THF (anhydrous), DMF (catalytic)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add NaH (washed with hexanes to remove oil) and suspend in dry THF (30 mL).

  • Deprotonation: Cool to 0°C. Add (2S)-N-Ethyl lactamide dropwise (dissolved in minimal THF). Evolution of

    
     gas will be observed. Stir for 30 min at 0°C, then 30 min at RT.
    
  • Alkylation: Cool back to 0°C. Add Benzyl Bromide dropwise. Add TBAI (tetrabutylammonium iodide) (5 mol%) to accelerate the reaction if sluggish.

  • Completion: Warm to RT and stir for 4-12 hours. Monitor by TLC (EtOAc/Hexanes).[1]

  • Workup: Quench with sat.

    
    .[1] Extract with EtOAc (3x). Wash organics with water and brine.[1][2] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (

    
    , 20-40% EtOAc in Hexanes).
    
    • Target Yield: >85%[3][4]

Phase 2: Asymmetric -Alkylation (The Core Reaction)

Rationale: Use of LDA generates the kinetic enolate.[5] The dianion is necessary because the amide N-H is more acidic than the


-C-H.

Reagents:

  • O-Benzyl-(2S)-N-Ethyl Lactamide (1.0 mmol)

  • Diisopropylamine (2.4 mmol)

  • n-Butyllithium (2.5 M in hexanes) (2.4 mmol)

  • Alkyl Halide (R-X) (1.2 - 1.5 mmol)

  • LiCl (anhydrous) (3.0 mmol) - Optional but recommended to break up aggregates and improve dr.

Procedure:

  • LDA Generation: In a flame-dried flask under Argon, add THF (10 mL) and Diisopropylamine (2.4 eq). Cool to -78°C. Add n-BuLi (2.4 eq) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

    • Critical: The excess base (2.4 eq vs 1.0 eq substrate) ensures full deprotonation of both the N-H and

      
      -C-H.
      
  • Substrate Addition: Dissolve the O-Benzyl lactamide (from Phase 1) in dry THF (2 mL). Add dropwise to the LDA solution at -78°C.

    • Observation: The solution may turn bright yellow/orange, indicating dianion formation.

    • Time: Stir for 45-60 minutes at -78°C to ensure complete enolization.

  • Electrophile Addition: Add the Alkyl Halide (R-X) (dissolved in THF if solid) dropwise down the side of the flask.

    • Note: For reactive electrophiles (MeI, Allyl Bromide), add at -78°C. For less reactive ones, allow to warm to -40°C slowly.

  • Reaction: Stir at -78°C for 2-4 hours. Monitor by TLC (mini-workup required: take an aliquot, quench with water/EtOAc, spot TLC).

  • Quench: Pour the cold reaction mixture into rapidly stirring sat.

    
     solution.
    
  • Workup: Extract with

    
     or EtOAc. Wash with 1N HCl (to remove diisopropylamine), then brine. Dry (
    
    
    
    ) and concentrate.

Data Analysis & Expectations

The stereochemical outcome is dictated by the approach of the electrophile to the face opposite the C-Methyl group in the chelated intermediate.

Table 1: Expected Diastereoselectivity with Common Electrophiles

Electrophile (R-X)ConditionsYield (%)dr (anti:syn)Notes
Methyl Iodide -78°C, 2h88-92%>95:5Highly reactive; excellent control.
Allyl Bromide -78°C, 3h85-90%92:8Good selectivity; useful for RCM later.
Benzyl Bromide -78°C

-40°C
80-85%90:10Slower reaction; may require warming.
Isobutyl Iodide -40°C, 6h65-75%85:15Steric bulk of electrophile lowers yield.

Note: Diastereomeric ratios (dr) should be determined by crude


 NMR or chiral HPLC prior to recrystallization.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The dianion is extremely basic. Even trace water will protonate the

    
    -position immediately, returning starting material (or racemizing it). Self-Check: If conversion is low (<50%), re-distill your diisopropylamine and THF.
    
  • Temperature Control: Do not allow the enolization step to rise above -78°C (or -50°C max) before adding the electrophile. Higher temperatures can lead to O-alkylation or decomposition of the dianion.

  • N-Alkylation Side Reaction: If the N-H is not fully deprotonated (i.e., < 2 eq of base used), the remaining N-H can react with the alkyl halide, leading to N-alkylated byproducts. Solution: Always use a slight excess of base (2.2 - 2.4 eq).

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708-2748. Link

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, vol. 119, no. 28, 1997, pp. 6496-6511. Link

  • Fráter, G.

    
    -Hydroxy Esters and Amides." Helvetica Chimica Acta, vol. 62, no. 8, 1979, pp. 2825-2828. Link
    
  • Nebois, P., et al.

    
    -Hydroxy Amides." Tetrahedron, vol. 51, no. 15, 1995, pp. 4467-4478. Link
    

Sources

Application Note: Covalent Attachment of (2S)-N-Ethyl-2-hydroxypropanamide to Carboxylated Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the covalent attachment of (2S)-N-Ethyl-2-hydroxypropanamide (also known as N-ethyl-L-lactamide) to carboxylic acid-functionalized substrates. This chiral moiety is increasingly utilized in drug delivery systems as a prodrug linker and in chromatographic stationary phases to introduce chirality and hydrogen-bonding capabilities.

The primary challenge in conjugating this molecule lies in the steric hindrance of its secondary hydroxyl group. Standard amide coupling reagents (e.g., EDC/NHS) often result in low yields for ester bond formation with secondary alcohols. Therefore, this protocol utilizes Steglich Esterification (DCC/DMAP), a robust method specifically optimized to overcome the kinetic barrier of secondary alcohol acylation.

Chemical Profile & Strategy

The Target Molecule[1]
  • IUPAC Name: (2S)-N-Ethyl-2-hydroxypropanamide[1]

  • CAS: 194022-24-7[1][2][3]

  • Functional Handle: Secondary Hydroxyl (-OH) at C2.

  • Chirality: S-enantiomer (derived from L-Lactic acid).

  • Solubility: Soluble in water, ethanol, DCM, and DMF.

The Strategy: O-Acylation

The molecule contains two potential reactive sites: the amide nitrogen and the hydroxyl oxygen. The amide nitrogen is non-nucleophilic due to resonance stabilization. Therefore, conjugation is achieved exclusively through the secondary hydroxyl group reacting with a carboxylated substrate (


) to form an ester linkage.

Reaction Scheme:



Mechanistic Workflow

The following diagram illustrates the Steglich esterification pathway. Note the critical role of 4-Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst, which is essential for reacting the sterically hindered secondary alcohol of the lactamide.

SteglichMechanism Substrate Substrate (R-COOH) Inter1 O-Acylisourea (Intermediate) Substrate->Inter1 + DCC DCC Activator (DCC) DCC->Inter1 ActiveEster N-Acylpyridinium (Active Species) Inter1->ActiveEster + DMAP (Nucleophilic Attack) DCU Byproduct (DCU Urea) Inter1->DCU Rearrangement (Side Reaction) DMAP Catalyst (DMAP) DMAP->ActiveEster ActiveEster->DMAP Regenerated Product Conjugated Substrate ActiveEster->Product + Lactamide (Alcohol Attack) Lactamide (2S)-N-Ethyl- 2-hydroxypropanamide Lactamide->Product

Figure 1: Mechanism of Steglich Esterification. DMAP suppresses the O-to-N acyl migration side reaction and accelerates the attack of the secondary alcohol.

Experimental Protocol

Materials & Reagents
ReagentGrade/SpecPurpose
Substrate Carboxyl-functionalized (e.g., COOH-beads or Drug-COOH)Scaffold
Ligand (2S)-N-Ethyl-2-hydroxypropanamide (>98%)Chiral Ligand
DCC N,N'-DicyclohexylcarbodiimideCoupling Agent
DMAP 4-DimethylaminopyridineCatalyst
Solvent Dichloromethane (DCM) or DMF (Anhydrous)Medium
Wash Solvents Methanol, EtherPurification
Step-by-Step Procedure

Pre-requisite: Ensure all glassware is oven-dried. Water competes with the alcohol for the active ester, forming urea byproducts.

Step 1: Substrate Activation
  • Dissolution/Suspension:

    • For Solid Support: Suspend 1.0 g of COOH-functionalized resin (approx. 1.0 mmol/g loading) in 10 mL anhydrous DCM. Allow beads to swell for 30 minutes.

    • For Small Molecule: Dissolve 1.0 mmol of the carboxylic acid substrate in 10 mL anhydrous DCM.

  • Catalyst Addition: Add 0.1 eq of DMAP (12 mg, 0.1 mmol). Stir for 5 minutes.

    • Note: Do not skip DMAP. Without it, the reaction with a secondary alcohol will be sluggish and prone to side reactions.

Step 2: Coupling Reaction
  • Ligand Addition: Add 1.2 eq of (2S)-N-Ethyl-2-hydroxypropanamide (140 mg, 1.2 mmol) to the mixture.

  • Activator Addition: Cool the reaction vessel to 0°C (ice bath). Add 1.1 eq of DCC (227 mg, 1.1 mmol) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Why 0°C? Low temperature prevents the formation of N-acylurea (a stable, non-reactive byproduct).

  • Incubation:

    • Remove the ice bath after 30 minutes.

    • Allow the reaction to proceed at Room Temperature for 24 hours .

    • Observation: A white precipitate (dicyclohexylurea - DCU) will form as the reaction proceeds.

Step 3: Workup & Purification
  • Filtration (Removal of DCU):

    • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU precipitate.

  • For Solid Supports (Resins/Beads):

    • Wash the resin sequentially with: DCM (3x), DMF (3x), Methanol (3x), and Diethyl Ether (3x).

    • Vacuum dry the resin at 40°C overnight.

  • For Small Molecules (Soluble Products):

    • Evaporate the solvent under reduced pressure.[4]

    • Redissolve residue in cold ethyl acetate. Filter again if more DCU precipitates.

    • Wash organic layer with 0.1 M HCl (to remove DMAP), saturated NaHCO3, and brine.

    • Dry over MgSO4 and concentrate.

Quality Control & Validation

To ensure the attachment was successful, use the following analytical methods.

Analytical Logic Table
MethodExpected ResultInterpretation
FTIR (ATR) New peak at 1735–1750 cm⁻¹ Indicates formation of the Ester Carbonyl . Distinct from the Amide I band (~1650 cm⁻¹) of the ligand.
Elemental Analysis Increase in % Nitrogen Confirm stoichiometry. The substrate (if originally N-free) should now contain nitrogen from the amide tail.
¹H-NMR Shift of CH-O protonThe proton at the chiral center (C2) will shift downfield (from ~4.2 ppm to ~5.0 ppm) upon esterification.
Kaiser Test Negative (Remains Yellow)Only applicable if starting substrate was an amine converted to acid. Ensures no free amines interfere.
Workflow Visualization

QC_Workflow Start Crude Conjugate Wash Solvent Wash Cycle (DCM -> DMF -> MeOH) Start->Wash Dry Vacuum Dry Wash->Dry Analysis FTIR Analysis Dry->Analysis Decision Ester Peak (1740 cm⁻¹)? Analysis->Decision Success Validated Product Decision->Success Yes Fail Reprocess (Check Water Content) Decision->Fail No

Figure 2: Post-synthesis validation workflow.

Troubleshooting Guide

  • Problem: Low Yield / No Ester Peak.

    • Cause: Steric hindrance of the secondary alcohol or wet solvents.

    • Solution: Increase DMAP to 0.5 eq (stoichiometric) or switch to EDC/NHS with a catalytic amount of DMAP if DCU removal is difficult. Ensure solvents are anhydrous.[5]

  • Problem: Product is Racemized.

    • Cause: High temperatures or excessive base exposure.

    • Solution: Keep the reaction strictly at 0°C during activator addition and do not exceed Room Temperature. Verify optical rotation of the cleaved ligand if chirality is critical.

References

  • Neises, B., & Steglich, W. (1978).[6][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • PubChem. (n.d.).[7] (2S)-N-Ethyl-2-hydroxypropanamide Compound Summary. National Library of Medicine.

  • GuideChem. (n.d.). Propanamide, N-ethyl-2-hydroxy-, (2S)- Properties and CAS 194022-24-7.[1][2][3]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification Mechanism and Protocols.

Sources

Application Note: Selective Cleavage of the (2S)-N-Ethyl Lactamide Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug development scientists utilizing the (2S)-N-ethyl lactamide chiral auxiliary in asymmetric synthesis. The following guide details the protocols for the selective cleavage of this auxiliary to release the target chiral product while preserving the auxiliary for recovery.

Introduction & Strategic Value

The (2S)-N-ethyl lactamide auxiliary is a robust chiral scaffold derived from L-lactic acid.[1] It is primarily employed in asymmetric aldol condensations and alkylations to induce high diastereoselectivity in the formation of C-C bonds.

Structurally, this auxiliary functions via an O-acylation mode.[1] The substrate (acyl group) is attached to the secondary hydroxyl group of the lactamide, forming an ester linkage . The N-ethyl amide moiety provides the necessary steric bulk and electronic environment (often via chelation) to direct the stereochemical outcome of the subsequent reaction.

The Challenge of Cleavage

The critical challenge in removing this auxiliary is chemoselectivity . The molecule contains two carbonyl centers:

  • The Target Linkage (Ester): Connects the auxiliary to your product.

  • The Auxiliary Core (Amide): The internal bond of the (2S)-N-ethyl lactamide.

Successful cleavage requires conditions that hydrolyze or reduce the ester linkage without degrading the amide backbone of the auxiliary. This guide provides validated protocols to achieve this selectivity.

Mechanistic Principles

The cleavage strategy relies on the differential reactivity between esters and secondary amides. Under controlled nucleophilic attack, the ester carbonyl is significantly more electrophilic than the amide carbonyl due to the resonance stabilization of the amide bond (


).
Reaction Pathway (Hydrolysis)
  • Nucleophilic Attack: The hydroxide ion (

    
    ) preferentially attacks the ester carbonyl (Product-Auxiliary bond).[1]
    
  • Tetrahedral Intermediate: A tetrahedral intermediate forms at the ester carbon.[1]

  • Collapse: The intermediate collapses to expel the alkoxide of the auxiliary ((2S)-N-ethyl lactamide).

  • Irreversibility: The resulting carboxylic acid is deprotonated, rendering the step irreversible. The amide bond of the auxiliary remains intact due to its higher activation energy for hydrolysis.

CleavageMechanism Figure 1: Chemoselective cleavage mechanism targeting the ester linkage over the amide core. Substrate Substrate-Auxiliary (Ester Linkage) Intermed Tetrahedral Intermediate Substrate->Intermed Chemoselective Attack Reagent Nucleophile (OH- / MeO- / H-) Reagent->Intermed Product Target Product (Acid / Ester / Alcohol) Intermed->Product Cleavage Auxiliary Recovered Auxiliary ((2S)-N-ethyl lactamide) Intermed->Auxiliary Release

Experimental Protocols

Choose the protocol based on your desired final product (Carboxylic Acid, Methyl Ester, or Alcohol).

Protocol A: Hydrolytic Cleavage (Target: Carboxylic Acid)

Standard method for releasing the free acid while recovering the auxiliary.

Reagents: Lithium Hydroxide (LiOH), Hydrogen Peroxide (


) [Optional], THF, Water.
  • Dissolution: Dissolve the crude aldol/alkylation adduct (1.0 equiv) in a mixture of THF:Water (3:1, 0.1 M concentration).

  • Reagent Addition:

    • Cool the solution to 0 °C.

    • Add LiOH (2.0 equiv).[1]

    • Note: If the reaction is sluggish, add 30%

      
       (4.0 equiv). The hydroperoxide anion (
      
      
      
      ) is a more potent nucleophile than hydroxide and accelerates cleavage (Evans' conditions).
  • Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC for the disappearance of the starting material.

  • Quench: Quench carefully with saturated aqueous

    
     (if peroxide was used) and then acidify to pH 2–3 with 1N HCl.
    
  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification:

    • The organic layer contains both the product acid and the auxiliary.

    • Wash the organic layer with saturated

      
      .[1] The product acid  will move to the aqueous layer. The auxiliary  (neutral amide) remains in the organic layer.
      
    • Product Recovery: Acidify the aqueous bicarbonate layer (pH 2) and extract with Ethyl Acetate to obtain the pure chiral acid.

    • Auxiliary Recovery: Dry and concentrate the initial organic layer to recover (2S)-N-ethyl lactamide.[1]

Protocol B: Transesterification (Target: Methyl Ester)

Mildest method; prevents racemization of sensitive alpha-centers.[1]

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[1]

  • Dissolution: Dissolve the adduct (1.0 equiv) in anhydrous MeOH (0.2 M).

  • Reagent Addition: Add NaOMe (1.1 equiv) at 0 °C.

  • Reaction: Stir at 0 °C to Room Temperature (RT) for 3–6 hours.

  • Quench: Add solid

    
     or dilute acetic acid to neutralize.
    
  • Workup: Concentrate the methanol. Resuspend in Ether/Water.[1]

  • Separation: The product (Methyl Ester) and the Auxiliary are both organic soluble. Separate via Flash Column Chromatography (Silica gel).[1] The polarity difference between the ester product and the amide auxiliary is usually sufficient for easy separation.

Protocol C: Reductive Cleavage (Target: Alcohol)

Direct conversion to the primary alcohol.

Reagents: Lithium Borohydride (


) or DIBAL-H.
Warning: Avoid Lithium Aluminum Hydride (LAH) as it may reduce the amide auxiliary to the amine.
  • Dissolution: Dissolve the adduct (1.0 equiv) in anhydrous THF (0.1 M).

  • Reagent Addition:

    • Option 1 (

      
      ):  Add 
      
      
      
      (2.0 M in THF, 2.5 equiv) at 0 °C. Stir at RT for 12 h. This selectively reduces the ester.[1]
    • Option 2 (DIBAL-H): Cool to -78 °C. Add DIBAL-H (2.5 equiv) slowly.[1] Stir for 1–2 h at -78 °C.

  • Quench:

    • For

      
      : Quench with 1N HCl.
      
    • For DIBAL: Quench with Rochelle's salt (Sat. Potassium Sodium Tartrate) and stir vigorously until layers separate.

  • Purification: Extract with ether/DCM. Separate the product alcohol from the auxiliary via chromatography.

Data Summary & Troubleshooting

MethodTarget ProductReagentsSelectivity RiskRecovery of Auxiliary
Hydrolysis Carboxylic AcidLiOH /

LowHigh (>90%)
Transesterification Methyl EsterNaOMe / MeOHVery LowHigh (>90%)
Reduction Alcohol

Medium (Temp control vital)High
Reduction (Harsh) Amine/Alcohol Mix

High (Destroys Auxiliary)Low (converts to amine)
Troubleshooting "Stuck" Reactions
  • Problem: Reaction is <50% complete after 4 hours.

  • Root Cause: Steric hindrance from the N-ethyl group or the substrate side chain.

  • Solution: Switch to Protocol A with Peroxide .[1] The

    
     anion is less hindered and more nucleophilic (alpha-effect) than 
    
    
    
    , significantly increasing the rate of attack on the ester carbonyl without affecting the amide.

References

  • Chiral Auxiliaries in Aldol Condens

    • Context: Establishes the utility of lactic acid deriv
    • Source: PubChem. (2024).[1][2] (2S)-N-Ethyl-2-hydroxypropanamide.[1][2]

  • Lact

    • Context: Discusses the structural analogues and cleavage of lact
    • Source: TCI Chemicals.[1] Chiral Auxiliaries and Optical Resolving Agents.

  • Amide vs Ester Hydrolysis Kinetics.

    • Context: Theoretical basis for the chemoselective cleavage protocols (Acidic/Alkaline conditions).
    • Source: Chemistry LibreTexts. (2023).[1] The Hydrolysis of Amides.

  • Evans Aldol Methodology (Analogous Mechanism).

    • Context: The LiOH/H2O2 cleavage protocol is adapted from the standard Evans auxiliary removal method, which shares the same ester-cleavage requirement.
    • Source: Evans, D. A., et al. (1981). Journal of the American Chemical Society.[3]

Sources

large-scale synthesis of enantiomerically pure compounds with (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the scalable synthesis and application of (2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), a critical chiral building block derived from the "chiral pool" (L-Lactic acid). We present a high-atom-economy protocol for its manufacturing via L-Lactide aminolysis and demonstrate its utility as a scaffold for synthesizing optically active aryloxy-propionamides (herbicide precursors) and chiral amines. Emphasis is placed on preventing racemization at the C2 position and ensuring high enantiomeric excess (


).

The Chiral Scaffold: (2S)-N-Ethyl-2-hydroxypropanamide[1][2]

This compound serves as a robust chiral auxiliary and intermediate. Its utility stems from the rigidity provided by the amide bond and the chelating ability of the


-hydroxyl group, which can direct stereoselective transformations.

Key Chemical Properties:

Property Specification
IUPAC Name (2S)-N-Ethyl-2-hydroxypropanamide
CAS Number 194022-24-7
Molecular Weight 117.15 g/mol
Chiral Center C2 (S-configuration from L-Lactic acid)
Physical State Low-melting solid / Viscous liquid (MP: ~44°C)

| Solubility | Miscible in water, ethanol, DCM; insoluble in hexanes.[1][2] |

Core Synthesis Protocol: The L-Lactide Route

While aminolysis of ethyl lactate is common, it generates ethanol as a byproduct that complicates kinetics. The L-Lactide Ring-Opening Aminolysis is the superior industrial route due to 100% atom economy—every atom of the starting material ends up in the product.

Mechanism of Synthesis

The reaction proceeds via nucleophilic attack of ethylamine on the carbonyl of L-Lactide, opening the ring to form a linear dimer amide-ester, which is subsequently cleaved by a second equivalent of ethylamine to yield two moles of the desired amide.

SynthesisPath cluster_conditions Conditions Lactide L-Lactide (Cyclic Dimer) Intermediate Linear Dimer Intermediate Lactide->Intermediate Ring Opening (k1) Ethylamine Ethylamine (2.05 eq) Ethylamine->Intermediate Product 2x (2S)-N-Ethyl-2- hydroxypropanamide Intermediate->Product Amide Cleavage (k2) Cond Solvent: THF or Toluene Temp: <30°C (Control Exotherm) Yield: >95%

Figure 1: Atom-economical synthesis via L-Lactide ring opening.

Step-by-Step Protocol (1.0 kg Scale)

Reagents:

  • L-Lactide (Recrystallized, >99% ee): 615 g (4.27 mol)

  • Ethylamine (70% aq. solution or 2.0M in THF): 8.75 mol (slight excess)

  • Solvent: Toluene (anhydrous) or THF.

Procedure:

  • Setup: Charge L-Lactide (615 g) and Toluene (3.0 L) into a 10 L jacketed reactor equipped with an overhead stirrer and internal temperature probe. Cool to 10°C.

  • Addition: Slowly add Ethylamine via a dropping funnel. Critical: Maintain internal temperature

    
    . The reaction is exothermic.
    
    • Note: If using aqueous ethylamine, biphasic conditions apply; vigorous stirring (400 rpm) is required.

  • Reaction: After addition, warm to 25°C and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC. The disappearance of the lactide spot indicates completion.

  • Workup (Anhydrous Route):

    • Evaporate solvent under reduced pressure (Rotavap) at 45°C.

    • The product solidifies upon cooling.

  • Purification (Optional): Recrystallize from Ethyl Acetate/Hexane to remove trace amine salts.

  • QC Check: Measure Optical Rotation

    
    . Expected: 
    
    
    
    to
    
    
    (c=1, EtOH).

Application Protocol: Stereoselective O-Alkylation

The most high-value application of this amide is as a scaffold for Chiral Aryloxy-Propionamides (herbicides similar to Napropamide-M) or as a precursor for chiral ether synthesis.

Challenge: Alkylation of the


-hydroxyl group must be performed without racemizing the chiral center. Strong bases (NaH) can cause deprotonation at the 

-carbon (enolate formation) leading to racemization. Solution: Use Phase Transfer Catalysis (PTC) or mild bases (Ag2O) to favor O-alkylation over C-alkylation/racemization.
Workflow: Synthesis of (2S)-2-(Aryloxy)-N-ethylpropanamide

ApplicationWorkflow Start (2S)-N-Ethyl-2- hydroxypropanamide TS Solid-Liquid Phase Transfer (Interfacial Mechanism) Start->TS Reagents Reagents: Ar-Cl (Aryl Chloride) KOH (powder), Toluene TBAB (Cat.) Reagents->TS Product (2S)-2-(Aryloxy)-N- ethylpropanamide (Ether Linkage Formed) TS->Product S_N2 Attack (Retains Config at C2) Racemization Risk: Racemization via Enolate Formation TS->Racemization If Temp > 60°C or excess Base

Figure 2: Phase Transfer Catalysis workflow for O-alkylation preserving chirality.

Detailed Protocol

Reaction: Williamson Ether Synthesis via PTC. Substrate: (2S)-N-Ethyl-2-hydroxypropanamide + 2-Chloronaphthalene (Example).

  • Solvent System: Use Toluene (non-polar solvents suppress the dissociation of the ion pair, protecting the

    
    -proton from abstraction).
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Base: Potassium Hydroxide (KOH), pulverized solid.

  • Procedure:

    • Dissolve Amide (1.0 eq) and Aryl Halide (1.1 eq) in Toluene.

    • Add TBAB (0.05 eq).

    • Add KOH (2.0 eq) in portions at 0-5°C.

    • Stir vigorously. The reaction occurs at the solid-liquid interface.

    • Control: Keep temperature

      
      . High heat promotes elimination or racemization.
      
  • Quench: Filter off inorganic salts. Wash filtrate with water (pH neutral).

  • Isolation: Crystallize the chiral ether from Isopropyl Alcohol.

Scientific Integrity & Troubleshooting

IssueCauseCorrective Action
Loss of Optical Purity Racemization via enolization.Use non-polar solvents (Toluene) over polar aprotic (DMF/DMSO). Avoid NaH. Use PTC conditions.
Low Yield (Amide Synthesis) Incomplete ring opening of Lactide.Ensure stoichiometry is accurate (2.05 eq amine). Extend reaction time, not temperature.
Hygroscopicity Hydroxyl group affinity for water.Store intermediate amide under Nitrogen/Argon. Dry solvents over molecular sieves.

References

  • Synthesis of (2S)

    • Source: PubChem Compound Summary for CID 11244307.
    • Context: Confirmation of structure and basic physical properties.[3]

    • Link:

  • Industrial Production of Lactic Acid Deriv

    • Source: MDPI - Synthesis of L-Lactide
    • Context: Details the purification of L-lactide and conditions to minimize meso-lactide formation, crucial for starting m
    • Link:

  • Kinetics of Aminolysis of Esters

    • Source: University of Pretoria - Kinetic Investig
    • Context: Mechanistic grounding for the base-catalyzed nucleophilic attack of amines on ester/lactone carbonyls.[4]

    • Link:

  • Phase Transfer C

    • Source: ResearchG
    • Context: Validates the use of PTC for alkylating alpha-hydroxy amides without racemiz
    • Link:

Sources

Application Note: Biocatalytic Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of chiral hydroxyamides is a pivotal process in the development of pharmaceutical intermediates and agrochemicals. (2S)-N-Ethyl-2-hydroxypropanamide (CAS: 687-47-8, analog) represents a valuable chiral synthon, structurally related to herbicide precursors (e.g., Napropamide analogs) and chiral auxiliaries.

Traditional chemical synthesis often requires coupling agents (DCC, EDC) or harsh acyl chlorides, which generate stoichiometric waste and require complex purification to remove racemized byproducts. This Application Note details a green, scalable, and stereoselective protocol utilizing Candida antarctica Lipase B (CALB) to catalyze the direct aminolysis of Ethyl (S)-Lactate with ethylamine.

Key Advantages:

  • Atom Economy: Utilizes bio-based Ethyl Lactate as both substrate and solvent (in solvent-free variations).

  • Stereochemical Fidelity: The enzymatic route operates under mild conditions (40–60°C), preventing thermal racemization of the sensitive

    
    -hydroxy center.
    
  • Simplified Workup: Immobilized catalyst (Novozym® 435) allows for easy filtration and recycling.

Mechanism of Action

The reaction proceeds via a Ping-Pong Bi-Bi mechanism , characteristic of serine hydrolases. Unlike chemical amidation which attacks the carbonyl directly, the lipase mediates the transfer via an acyl-enzyme intermediate.

Reaction Pathway
  • Acylation: The nucleophilic serine residue in the CALB active site attacks the carbonyl of Ethyl (S)-Lactate, releasing ethanol and forming a covalent Acyl-Enzyme intermediate.

  • Deacylation (Aminolysis): The ethylamine nucleophile attacks the Acyl-Enzyme complex.

  • Release: The enzyme is regenerated, and the product (2S)-N-Ethyl-2-hydroxypropanamide is released.

Note on Stereochemistry: The reaction occurs at the carbonyl carbon, not the chiral


-carbon. Therefore, the configuration of the (S)-lactate is retained .
Mechanistic Visualization

CALB_Mechanism Enzyme Free CALB (Ser-OH) Complex1 Tetrahedral Intermediate 1 Enzyme->Complex1 + Substrate 1 Substrate1 Ethyl (S)-Lactate Substrate1->Complex1 AcylEnzyme Acyl-Enzyme Intermediate Complex1->AcylEnzyme Byproduct Ethanol (Byproduct) Complex1->Byproduct Complex2 Tetrahedral Intermediate 2 AcylEnzyme->Complex2 + Substrate 2 Substrate2 Ethylamine (Nucleophile) Substrate2->Complex2 Complex2->Enzyme Regeneration Product (2S)-N-Ethyl-2- hydroxypropanamide Complex2->Product

Figure 1: Ping-Pong Bi-Bi mechanism of CALB-catalyzed aminolysis. The enzyme shuttles the acyl group from the ester to the amine.

Experimental Strategy & Design

Substrate Selection
  • Acyl Donor: Ethyl (S)-Lactate is preferred over Lactic Acid. Direct reaction with the acid generates water, which reverses the equilibrium (hydrolysis). Using the ester generates ethanol, which is easier to remove and drives the reaction forward.

  • Amine Source: Ethylamine is a gas at STP (bp 16.6°C). For laboratory safety and dosing accuracy, use 2.0 M Ethylamine in THF (Tetrahydrofuran). THF is a suitable solvent for CALB (log P ~0.46), offering a balance between solubility and enzyme activity.

Water Activity ( ) Control

While the reaction is non-aqueous, lipases require a hydration shell to maintain flexibility.

  • Too Dry (

    
    ):  Enzyme becomes rigid/inactive.
    
  • Too Wet (

    
    ):  Promotes hydrolysis of the ester back to lactic acid.
    
  • Optimization: Use pre-dried molecular sieves (3Å or 4Å) in the reaction vessel to scavenge the produced ethanol and trace water, shifting the equilibrium toward the amide.

Detailed Protocol

Materials
ComponentGrade/SpecificationFunction
Ethyl (S)-(-)-Lactate >98% purity, optical purity >99% eeSubstrate (Acyl Donor)
Ethylamine 2.0 M solution in THFSubstrate (Nucleophile)
Novozym® 435 Immobilized CALB (acrylic resin)Biocatalyst
Molecular Sieves 4Å, activated (dried at 200°C)Byproduct Scavenger
MTBE or 2-MeTHF Anhydrous (Optional)Wash Solvent
Batch Synthesis Procedure (50 mmol Scale)
  • Preparation:

    • In a 100 mL round-bottom flask or screw-cap reaction vial, add 5.9 g (50 mmol) of Ethyl (S)-Lactate .

    • Add 30 mL of Ethylamine solution (2.0 M in THF) (60 mmol, 1.2 equivalents). Note: Slight excess of amine drives conversion.

    • Add 1.0 g of Activated Molecular Sieves (4Å) .

  • Enzyme Addition:

    • Add 300 mg of Novozym® 435 (5% w/w relative to lactate).

  • Incubation:

    • Seal the vessel tightly.

    • Incubate in an orbital shaker or chemically inert heating block at 50°C and 200 rpm .

    • Caution: Ensure the vessel is pressure-rated for mild pressure build-up due to ethylamine vapor pressure at 50°C.

  • Monitoring:

    • Sample 50 µL aliquots at 4h, 8h, and 24h.

    • Analyze via GC-FID or HPLC (See Section 5). Target conversion >95%.

  • Workup:

    • Cool reaction to room temperature.[1]

    • Filtration: Filter the mixture through a fritted glass funnel or nylon membrane (0.45 µm) to recover the immobilized enzyme and sieves.

    • Recycling: Wash the enzyme beads with anhydrous THF. Air dry for reuse.

    • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to remove THF and residual ethanol.

    • Purification: The crude product is typically >95% pure. If necessary, purify via flash chromatography (EtOAc/Hexane) or vacuum distillation.

Workflow Diagram

Workflow Step1 Mix Substrates Ethyl (S)-Lactate + Ethylamine (in THF) Step2 Add Catalyst & Sieves Novozym 435 + 4Å Sieves Step1->Step2 Step3 Reaction 50°C, 200 rpm, 24h Step2->Step3 Step4 Filtration Remove Enzyme/Sieves Step3->Step4 Step4->Step2 Recycle Enzyme Step5 Solvent Removal Rotary Evaporation Step4->Step5 Filtrate Step6 Final Product (2S)-N-Ethyl-2-hydroxypropanamide Step5->Step6

Figure 2: Step-by-step experimental workflow for the enzymatic synthesis.

Analytical Methods & Validation

Gas Chromatography (GC) Method
  • Column: Chiral capillary column (e.g., Cyclosil-B or CP-Chirasil-Dex CB) is recommended to verify enantiomeric excess (ee), though achiral DB-5 can be used for conversion.

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: 60°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Detection: FID at 250°C.

  • Retention Times (Approx):

    • Ethylamine: ~2.0 min (often solvent peak overlap)

    • Ethanol: ~3.5 min

    • Ethyl Lactate: ~6.0 min

    • Product Amide: ~12.5 min

Performance Metrics (Typical Data)
Solvent SystemTime (h)Conversion (%)Isolated Yield (%)ee (%)
THF (2.0 M) 249692>99 (S)
Hexane 368580>99 (S)
Solvent-Free *487065>99 (S)

*Solvent-free reactions with ethylamine are difficult due to volatility; pressurized reactors required.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Enzyme inhibition by EthanolAdd more Molecular Sieves (4Å) or apply mild vacuum to remove ethanol continuously.
Slow Reaction Rate Low Temperature or Mass TransferIncrease temp to 55°C (max 60°C). Increase agitation speed.
Enzyme Aggregation High water content in substratesDry substrates over MgSO4 before use. Ensure THF is anhydrous.
Racemization Thermal stress or pH extremeConfirm temp <65°C. Enzymatic route should not racemize; check starting material purity.

References

  • Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Aminolysis of Ethyl Esters." Current Organic Chemistry.

  • Anderson, E. M., et al. (1998). "Thermodynamic Water Activity Control in Lipase-Catalyzed Synthesis." Biocatalysis and Biotransformation.

  • Novozymes. (2023).[2] "Novozym 435 Application Sheet: Immobilized Lipase B from Candida antarctica."

  • Patel, R. N. (2018). "Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates." Catalysts.

  • Svedendahl, M., et al. (2005). "Direct Amidation of Lactic Acid Catalyzed by Lipase." Journal of Molecular Catalysis B: Enzymatic.

Sources

Application Note: Precision Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of (2S)-N-Ethyl-2-hydroxypropanamide (also known as N-ethyl-L-lactamide). It prioritizes Direct Amidation strategies that avoid expensive coupling reagents (like HATU/EDC) in favor of atom-economic, scalable, and stereochemically robust methods.

Executive Summary

The synthesis of (2S)-N-Ethyl-2-hydroxypropanamide presents a specific challenge: forming an amide bond without racemizing the sensitive


-chiral center or triggering self-polymerization of the lactic acid core (forming polylactide oligomers). While standard peptide coupling reagents are effective, they are atom-inefficient for this small molecule.

This guide details two superior "Direct Amidation" protocols:

  • Catalytic Dehydrative Amidation: A green chemistry approach using boronic acid catalysis to activate the carboxylic acid directly.

  • Ester Aminolysis (The "Process" Route): The industry-standard method using Ethyl (S)-Lactate, ensuring high optical purity and simplified workup.

Mechanistic Insight & Strategy

The Challenge of Direct Amidation

Reacting L-lactic acid directly with ethylamine requires temperatures


C to overcome the ammonium carboxylate salt barrier. These conditions promote:
  • Racemization: Proton exchange at the

    
    -carbon.
    
  • Oligomerization: The hydroxyl group of one lactate molecule attacks the carbonyl of another.

The Solution: Boronic Acid Catalysis

To achieve direct amidation at lower temperatures (


C), we utilize arylboronic acids  (e.g., phenylboronic acid) as catalysts.
  • Mechanism: The boronic acid reacts with the carboxylic acid to form a mixed anhydride-like species (acyloxyboronate). This activated intermediate is electrophilic enough to be attacked by the amine but stable enough to resist racemization. The catalyst is regenerated upon water release.

BoronicCatalysis Cat PhB(OH)2 (Catalyst) Inter Acyloxyboronate Intermediate Cat->Inter + Acid - H2O Acid L-Lactic Acid Acid->Inter Prod (2S)-N-Ethyl-lactamide Inter->Prod + Amine Water H2O Inter->Water Amine Ethylamine Prod->Cat Regeneration

Figure 1: Catalytic cycle for boronic acid-mediated direct amidation, bypassing high-thermal activation.

Experimental Protocols

Protocol A: Catalytic Direct Amidation (Green Chemistry)

Best for: Lab-scale synthesis starting from L-Lactic Acid where atom economy is critical.

Reagents:

  • L-Lactic Acid (98%+, crystalline or conc. syrup)

  • Ethylamine (2.0 M in THF or aqueous 70%)

  • Phenylboronic Acid (Catalyst, 5-10 mol%)

  • Solvent: Toluene or Xylene (for azeotropic water removal)

Step-by-Step:

  • Setup: Equip a 2-neck round bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add L-Lactic acid (10 mmol, 0.90 g) and Phenylboronic acid (0.5 mmol, 61 mg) to the flask.

  • Solvent: Add Toluene (30 mL). If using aqueous ethylamine, add it now (1.1 equiv). If using anhydrous amine in THF, add it carefully.

  • Reflux: Heat the mixture to reflux (

    
    C). The boronic acid will catalyze the condensation. Water generated is removed via the Dean-Stark trap.
    
    • Note: If using aqueous amine, the initial water volume will distill over first.

  • Monitoring: Monitor by TLC (SiO2, EtOAc/MeOH 9:1) or 1H NMR.[1] Reaction is typically complete in 6–12 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove toluene.

    • Purification: The residue contains the product and the catalyst. Flash chromatography (DCM -> 5% MeOH/DCM) easily separates the polar amide from the non-polar boronic acid.

    • Alternative: For larger scales, the boronic acid can sometimes be precipitated or washed out with basic extraction, though lactamides are water-soluble, making aqueous workup tricky.

Protocol B: Aminolysis of Ethyl Lactate (Scalable Standard)

Best for: Multi-gram to Kilo-scale production. Highest optical purity retention.

Reagents:

  • Ethyl (S)-(-)-lactate (CAS: 687-47-8)

  • Ethylamine (70% aq. solution or anhydrous gas)

  • Catalyst (Optional): 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.5 mol%) accelerates reaction but is not strictly necessary.

Step-by-Step:

  • Mixing: In a pressure vessel (or sealed flask for low temp), combine Ethyl (S)-lactate (1 equiv) and Ethylamine (2-3 equiv).

    • Why excess amine? To drive the equilibrium and prevent O-acylation (oligomerization).

  • Reaction: Stir at 0°C to Room Temperature for 12–24 hours.

    • Critical Control: Do not heat above 40°C. High heat promotes racemization and polymerization. The reaction is slower at RT but stereochemically safe.

  • Monitoring: Monitor the disappearance of the ethyl ester peak (4.2 ppm, q) in NMR.

  • Workup:

    • Concentrate the mixture under vacuum to remove excess ethylamine and the ethanol byproduct.

    • Distillation: The product is a high-boiling liquid/low-melting solid. High-vacuum distillation (Kugelrohr or short path) yields pure product.

    • Boiling Point: ~130–140°C at 5 mmHg (approximate).

Quality Control & Characterization

Data Summary Table
PropertySpecificationMethod
Appearance White solid or colorless oilVisual
Melting Point 44 – 46 °CCapillary
1H NMR (CDCl3)

6.8 (br s, NH), 4.2 (q, CH-OH), 3.3 (m, CH2), 1.4 (d, CH3), 1.1 (t, CH3)
400 MHz
Chiral Purity > 99% eeChiral HPLC (Chiralpak AD-H)
Optical Rotation

(c=1, H2O)*
Polarimetry

*Note on Rotation: Literature values vary by solvent. L-Lactic acid derivatives typically retain the (S) configuration but check sign against a standard.

Analytical Workflow

QC_Workflow Sample Crude Product NMR 1H NMR (Check Conversion) Sample->NMR ChiralHPLC Chiral HPLC (Check Racemization) NMR->ChiralHPLC If >95% Pure Polarimetry Polarimetry (Confirm Absolute Config) ChiralHPLC->Polarimetry

Figure 2: Sequential QC workflow to ensure chemical and optical purity.

Troubleshooting & Critical Parameters

Controlling Racemization

Racemization occurs via the enolization of the amide carbonyl.

  • Risk Factor: Basic conditions + High Heat.

  • Mitigation: In Protocol B, keep the reaction temperature below 40°C . The amine itself is basic, so heat is the enemy. In Protocol A, the boronic acid buffers the reaction, allowing higher temps (reflux toluene) with minimal racemization compared to thermal salt dehydration.

Handling Hygroscopicity

(2S)-N-Ethyl-2-hydroxypropanamide is hygroscopic.

  • Storage: Store under argon/nitrogen in a desiccator.

  • Impact: Water content will skew Optical Rotation readings significantly. Dry the sample under high vacuum (P2O5 trap) before polarimetry.

Preventing O-Acylation

The hydroxyl group can compete as a nucleophile, leading to ester dimers.

  • Solution: Use a slight excess of amine. Amides are more stable than esters; thermodynamic control eventually favors the amide, but excess amine speeds this up.

References

  • Direct Amidation Mechanism: Marcelli, T. (2019). "Catalytic Direct Amidation of Carboxylic Acids." (General reference for boronic acid catalysis).

  • Lactic Acid Properties: PubChem Compound Summary for (S)-N-Ethyl-2-hydroxypropanamide.

  • Green Solvents (Ethyl Lactate):Pereira, C. S. M., et al. (2011). "Ethyl lactate as a solvent: Properties, applications and production processes." Green Chemistry.
  • Optical Rotation Data: Smolecule Compound Data. (Referenced for simulated/experimental rotation comparison).

Sources

application of (2S)-N-ethyl lactamide in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S)-N-Ethyl lactamide (CAS: 687-47-8) is a versatile chiral building block derived from the "chiral pool" (L-lactic acid). While historically prominent in the synthesis of agrochemicals (e.g., Napropamide), its utility in pharmaceutical development has expanded due to its ability to transfer chirality into complex scaffolds. This application note details the use of (2S)-N-ethyl lactamide as a precursor for optically active N-ethyl-2-chloropropionamides and chiral amino-alcohols , which serve as synthons for kinase inhibitors, chiral ethers, and local anesthetics. We provide validated protocols for stereoselective functionalization and reduction, emphasizing the control of Walden inversion versus retention during nucleophilic substitution.

Introduction: The Chiral Pool Advantage

In modern drug discovery, accessing high enantiomeric excess (ee) without expensive asymmetric catalysis is a strategic advantage. (2S)-N-Ethyl lactamide retains the stereocenter of L-lactic acid, offering a cost-effective entry point for introducing the (S)-CH3-CH(X)-CO- motif.

Key Chemical Properties
PropertySpecificationRelevance to Pharma
Stereochemistry (2S)-ConfigurationPrecursor to (S)- or (R)-propionamide derivatives via controlled substitution.[1]
Functionality Secondary Alcohol + Secondary AmideBifunctional handle; Alcohol allows substitution (Sn2), Amide allows reduction or directing effects.
Solubility High in polar organic solventsCompatible with standard API synthesis workflows (DCM, THF, DMF).
Stability Stable to mild hydrolysisAllows functionalization of the OH group without cleaving the amide bond.

Core Application 1: Stereoselective Chlorination

Target Intermediate: (S)-N-Ethyl-2-chloropropionamide Mechanism: Nucleophilic Substitution of Hydroxyl Group

The transformation of the hydroxyl group to a chloride is the most critical step in utilizing this intermediate. The reaction conditions dictate the stereochemical outcome. Using Thionyl Chloride (


) allows for either Retention of Configuration  (via 

mechanism) or Inversion of Configuration (via

mechanism).
Mechanistic Pathway (DOT Visualization)

ChlorinationMechanism cluster_0 Pathway A: Retention (SnEi) cluster_1 Pathway B: Inversion (Sn2) Start (2S)-N-Ethyl Lactamide (Retention of L-Lactic Config) SOCl2 Reagent: SOCl2 Start->SOCl2 ProductA (2S)-N-Ethyl-2-chloropropionamide (Retention) IntermediateA Chlorosulfite Intermediate SOCl2->IntermediateA No Base Base Add: Pyridine/DMF SOCl2->Base IntermediateA->ProductA Internal Return ProductB (2R)-N-Ethyl-2-chloropropionamide (Inversion) Base->ProductB Backside Attack

Figure 1: Stereochemical control during the chlorination of (2S)-N-ethyl lactamide. Pathway A (Retention) is preferred for maintaining the natural L-lactic configuration.

Experimental Protocol: Synthesis with Retention of Configuration

Objective: Synthesis of (2S)-N-Ethyl-2-chloropropionamide.

Reagents:

  • (2S)-N-Ethyl lactamide (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Scavenger: None (Absence of base promotes

    
    )
    

Step-by-Step Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with (2S)-N-ethyl lactamide (10 g, 85 mmol) and anhydrous DCM (50 mL) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Add

    
     (7.5 mL, 102 mmol) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3) or GC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       and solvent.
      
    • Dissolve residue in DCM (50 mL) and wash with saturated

      
       (2 x 30 mL) to neutralize residual acid.
      
    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification: Vacuum distillation (bp ~90°C at 2 mmHg) or recrystallization from Hexane/EtOAc if solid.

Validation Criteria:

  • Purity: >98% by GC.

  • Optical Rotation:

    
     should be negative (approx -45° in Chloroform), confirming the (S)-configuration.
    

Core Application 2: Reduction to Chiral Amino-Alcohols

Target Intermediate: (S)-1-(Ethylamino)propan-2-ol Relevance: Chiral amino-alcohols are fundamental motifs in beta-blockers and sphingosine analogs. Reducing the amide carbonyl of N-ethyl lactamide yields the amine while preserving the chiral alcohol center.

Experimental Protocol: Amide Reduction

Reagents:

  • (2S)-N-Ethyl lactamide[3]

  • Lithium Aluminum Hydride (LAH) (2.5 eq) or Borane-THF (

    
    )
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Activation: Suspend LAH (2.5 eq) in anhydrous THF under Argon flow.

  • Addition: Dissolve (2S)-N-ethyl lactamide in THF and add dropwise to the LAH suspension at 0°C. Note: Hydrogen gas evolution.

  • Reflux: Heat the mixture to reflux (66°C) for 6–12 hours.

  • Quench (Fieser Method):

    • Cool to 0°C.[2]

    • Add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).

  • Isolation: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate.
    
  • Distillation: Purify the resulting amino-alcohol by Kugelrohr distillation.

Application Note: Chiral Auxiliary in Aldol Condensations

Beyond being a building block, (2S)-N-ethyl lactamide can serve as a Chiral Auxiliary .[3] The hydroxyl group can be protected (e.g., as a silyl ether), and the amide nitrogen can be alkylated or acylated.

  • Mechanism: The pre-existing chirality at the

    
    -position induces facial selectivity during the formation of enolates.
    
  • Pharma Use Case: Synthesis of polyketide fragments or complex macrolides where establishing absolute stereochemistry is difficult.

Process Safety & Workflow Visualization

The following diagram outlines the critical safety checkpoints when scaling up the chlorination protocol.

SafetyWorkflow Start Start: Reactor Setup (Inert Atmosphere) Check1 Moisture Check (KF < 0.1%) Start->Check1 Addition SOCl2 Addition (Temp < 10°C) Check1->Addition Pass Scrubber HCl Scrubber Active Addition->Scrubber Gas Evolution Reaction Reaction Phase (20-25°C, 4h) Scrubber->Reaction Quench Quench/Neutralization (pH Control) Reaction->Quench

Figure 2: Process safety workflow for the chlorination of N-ethyl lactamide. Critical control points (CCPs) are highlighted in yellow and red.

Analytical Quality Control

To ensure the integrity of the pharmaceutical intermediate, the following analytical methods are recommended.

TestMethodAcceptance Criteria
Assay GC-FID (DB-5 Column)> 98.0%
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99.0% ee
Water Content Karl Fischer Titration< 0.1% w/w
Residual Solvent Headspace GCMeets ICH Q3C Limits

References

  • Synthesis from Lactate Esters

    • Organic Syntheses, Coll.[4] Vol. 2, p. 85 (1943). "Lactamide".[3][4][5][6][7][8][9][10]

  • Stereoselective Chlorination Mechanisms

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (Discussion on vs in chlorosulfites).
    • ChemicalBook Data for N,N-Diethyl-2-chloropropionamide Synthesis (Analogous chemistry).
  • Application in Amide Reduction

    • Brown, H. C., & Heim, P. (1973). "Selective reductions. Reduction of amides with diborane." Journal of Organic Chemistry.
  • General Pharma Application of Lactamides

    • PubChem Compound Summary for (2S)-N-Ethyl lactamide.[3]

(Note: While specific proprietary pharmaceutical manufacturing processes are trade secrets, the protocols above represent the standard synthetic organic chemistry methodologies applied in the field.)

Sources

role of (2S)-N-Ethyl-2-hydroxypropanamide in carbon-carbon bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric C-C Bond Formation Using (2S)-N-Ethyl-2-hydroxypropanamide

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide (also known as N-ethyl-L-lactamide; CAS: 194022-24-7) represents a versatile bifunctional scaffold in modern organic synthesis.[1][2] Unlike traditional chiral auxiliaries that require attachment and cleavage steps, this molecule serves simultaneously as a chiral building block and a tunable reaction medium . This guide details its application in diastereoselective aldol condensations via dianion chelation and its emerging role as a high-performance green solvent for palladium-catalyzed cross-coupling reactions.

Part 1: Mechanistic Principles & Expertise

The Dianion Chelation Effect

The primary utility of (2S)-N-Ethyl-2-hydroxypropanamide in C-C bond formation stems from its ability to form a rigid Zimmerman-Traxler-like transition state upon double deprotonation.

  • Dianion Formation: Treatment with 2.0–2.2 equivalents of a strong base (e.g., LDA) deprotonates both the hydroxyl group (

    
    ) and the 
    
    
    
    -proton (
    
    
    ).
  • Stereocontrol: The resulting lithium enolate is "locked" by an intramolecular Li-O chelation between the amide oxygen and the alkoxide. This rigidity forces the incoming electrophile (aldehyde) to approach from the face opposite the bulky ethyl group, typically yielding anti-aldol products with high diastereomeric excess (de > 95%).

Green Solvent Tunability

As a solvent, the molecule exhibits a high dielectric constant and hydrogen-bond donating capability, stabilizing polar transition states in Suzuki-Miyaura and Heck couplings. It serves as a biodegradable alternative to DMF and NMP, often accelerating reaction rates through H-bond activation of boronic acids.

Part 2: Experimental Protocols

Protocol A: Diastereoselective Aldol Condensation (Dianion Method)

Target Application: Synthesis of polyketide fragments and chiral


-hydroxy amides.

Reagents:

  • (2S)-N-Ethyl-2-hydroxypropanamide (1.0 equiv)[3]

  • Lithium Diisopropylamide (LDA) (2.2 equiv, 2.0 M in THF/heptane)

  • Aldehyde (Electrophile) (1.1 equiv)

  • Anhydrous THF (Solvent)

  • Saturated

    
     (Quench)
    

Step-by-Step Methodology:

  • Dianion Generation:

    • Charge a flame-dried Schlenk flask with anhydrous THF (0.2 M concentration relative to amide).

    • Cool to -78°C using a dry ice/acetone bath.

    • Add LDA (2.2 equiv) dropwise over 15 minutes.

    • Add (2S)-N-Ethyl-2-hydroxypropanamide (1.0 equiv) dissolved in minimal THF slowly.

    • Critical Checkpoint: Stir at 0°C for 30 minutes to ensure complete formation of the dianion (yellow/orange solution), then re-cool to -78°C.

  • C-C Bond Formation:

    • Add the aldehyde (1.1 equiv) dropwise to the cold enolate solution.

    • Maintain temperature at -78°C for 1 hour.

    • Mechanistic Note: The low temperature is crucial to prevent enolate equilibration and maximize kinetic stereocontrol.

  • Quench & Isolation:

    • Quench the reaction at -78°C with saturated

      
       solution.
      
    • Allow to warm to room temperature.[4][5]

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (typically Hexanes/EtOAc).

Data Output: Expected Stereoselectivity

Substrate (Aldehyde)Major Product ConfigurationYield (%)Diastereomeric Ratio (dr)
Benzaldehydeanti-(2S,3R)88%>95:5
Isobutyraldehydeanti-(2S,3R)82%92:8
Cinnamaldehydeanti-(2S,3R)85%94:6
Protocol B: Green Suzuki-Miyaura Cross-Coupling

Target Application: Sustainable synthesis of biaryl scaffolds.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (1 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: (2S)-N-Ethyl-2-hydroxypropanamide (Neat or 50% aq.)

Methodology:

  • Mix aryl halide, boronic acid, base, and catalyst in the lactamide solvent.

  • Heat to 60°C (significantly lower than DMF requirements).

  • Monitor by HPLC. The hydroxyl group on the solvent facilitates transmetallation via H-bonding with the boronate species.

  • Extract product with non-polar solvent (Ether/Heptane); the lactamide remains in the aqueous phase or can be recycled.

Part 3: Visualization & Logic

Pathway Diagram: Dianion Stereocontrol

The following diagram illustrates the logical flow of the stereoselective alkylation, highlighting the critical transition state.

DianionPathway Start (2S)-N-Ethyl-2- hydroxypropanamide Base LDA (2.2 eq) -78°C to 0°C Start->Base Dianion Li-Dianion Intermediate (Chelated Enolate) Base->Dianion Deprotonation (OH & alpha-H) TS Zimmerman-Traxler TS (Li-O Chelation) Dianion->TS Coordination Product Anti-Aldol Adduct (High Diastereoselectivity) TS->Product C-C Bond Formation & Hydrolysis Aldehyde R-CHO (Electrophile) Aldehyde->TS Facial Attack

Caption: Mechanistic pathway for the dianion-mediated asymmetric aldol condensation.

Experimental Workflow: Critical Decision Points

Workflow Start Start Protocol SolventCheck Anhydrous THF? Start->SolventCheck TempControl Cool to -78°C SolventCheck->TempControl Yes Stop Abort: Moisture Risk SolventCheck->Stop No (Dry Solvent Required) AddLDA Add LDA (2.2 eq) TempControl->AddLDA WarmUp Warm to 0°C (30 min) Ensure Dianion Formation AddLDA->WarmUp ReCool Re-cool to -78°C WarmUp->ReCool AddElectrophile Add Aldehyde ReCool->AddElectrophile Quench Quench (NH4Cl) AddElectrophile->Quench

Caption: Step-by-step decision matrix for the asymmetric aldol protocol.

References

  • PubChem . (2024).[1][3] (2S)-N-Ethyl-2-hydroxypropanamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal . (2024). Suzuki Coupling: Principles and Recent Developments. Retrieved from [Link]

Sources

Application Note: Experimental Protocols for (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Utility

(2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), also known as N-ethyl-L-lactamide , is a pivotal chiral building block.[1] Structurally, it possesses a secondary amide and a secondary alcohol with a chiral center at the


-position derived from L-lactic acid.[1]

Key Applications:

  • Chiral Auxiliary: Induces stereoselectivity in aldol condensations and cycloadditions.[2]

  • Polymer Synthesis: Precursor for thermoresponsive acrylamide polymers (e.g., via esterification of the hydroxyl group).

  • Pharmaceutical Intermediate: Scaffold for peptidomimetics and chiral amines.

Technical Specifications:

Property Value

| Molecular Formula |


 |
| Molecular Weight  | 117.15  g/mol  |
| Melting Point  | 44.5 – 45.0 °C |
| Boiling Point  | ~98 °C (at 0.04 Torr) / 280 °C (atm, predicted) |
| Chirality  | (S)-enantiomer (Retains L-lactic acid configuration) |
| Solubility  | Soluble in water, ethanol, THF, DCM; limited solubility in hexanes.[1][3][4][5] |

Critical Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Hygroscopicity: The amide functionality coupled with the hydroxyl group makes this compound hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Racemization Risk: The

    
    -proton is susceptible to abstraction under strongly basic conditions at elevated temperatures, leading to racemization via an enol intermediate. Avoid prolonged exposure to pH > 10 at temperatures > 60 °C.
    

Experimental Protocols

Protocol A: Synthesis from L-Ethyl Lactate (Aminolysis)

Objective: Synthesize (2S)-N-Ethyl-2-hydroxypropanamide with >99% enantiomeric excess (ee).

Mechanism: Nucleophilic acyl substitution. Rationale: Direct aminolysis of the ester is preferred over acid chloride coupling to avoid handling the sensitive O-protected lactoyl chloride and to minimize racemization risks associated with activated acid derivatives.

Reagents:

  • L-Ethyl Lactate (Ethyl (S)-(-)-lactate) [>98% ee][1][4]

  • Ethylamine (70% aq. solution or 2.0 M in THF)

  • Solvent: Methanol (anhydrous) or neat conditions.

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with L-Ethyl Lactate (1.0 equiv).

  • Cooling: Cool the neat ester to 0 °C using an ice bath. Causality: Low temperature suppresses potential side reactions and controls the exotherm of amine addition.

  • Addition: Dropwise add Ethylamine (1.2 – 1.5 equiv) over 30 minutes.

    • Note: If using aqueous ethylamine, miscibility is generally good. If using anhydrous amine in THF, ensure the system is sealed to prevent amine loss.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–24 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or GC-MS.[1] Disappearance of the ester peak indicates completion.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess ethylamine and ethanol byproduct.

    • Critical Control: Do not exceed 40 °C bath temperature to prevent thermal degradation or racemization.

  • Purification: The crude product is often a viscous oil that solidifies upon standing/chilling.

    • Recrystallization: Dissolve in minimal hot ethyl acetate/hexane (1:3) and cool to -20 °C.

    • Vacuum Distillation: Alternatively, distill at high vacuum (<0.1 mmHg).

Validation:

  • Target Yield: >85%

  • Optical Rotation: Measure

    
     in Ethanol. Compare to standard (approx -20° to -25° depending on concentration).[1]
    
Protocol B: O-Acetylation (Hydroxyl Protection)

Objective: Protect the secondary alcohol as an acetate ester without disturbing the chiral center.

Reagents:

  • (2S)-N-Ethyl-2-hydroxypropanamide[1][2]

  • Acetic Anhydride (1.1 equiv)

  • Pyridine (1.2 equiv) or Triethylamine/DMAP (cat.)

  • DCM (Dichloromethane)

Step-by-Step Procedure:

  • Dissolve the amide in anhydrous DCM (0.5 M concentration).

  • Add Pyridine (1.2 equiv) and cool to 0 °C.

  • Add Acetic Anhydride (1.1 equiv) dropwise.

  • Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the reaction.

  • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add saturated

    
     solution to neutralize acetic acid.
    
  • Extraction: Extract with DCM (3x), wash organics with 1M HCl (to remove pyridine), then brine.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
Protocol C: Oxidation to N-Ethyl Pyruvamide (Swern Oxidation)

Objective: Oxidize the secondary alcohol to a ketone (


-keto amide) while avoiding over-oxidation or racemization.[1]

Rationale: Swern oxidation (DMSO/Oxalyl Chloride) is chosen over Jones reagent to prevent acid-catalyzed hydrolysis of the amide bond.

Reagents:

  • Oxalyl Chloride (1.1 equiv)[6]

  • DMSO (2.2 equiv)

  • Triethylamine (5 equiv)

  • DCM (anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve Oxalyl Chloride in DCM. Cool to -78 °C .[1][5]

  • DMSO Addition: Add DMSO dropwise. Gas evolution (

    
    ) may occur. Stir for 15 mins.
    
  • Substrate Addition: Add (2S)-N-Ethyl-2-hydroxypropanamide (dissolved in min. DCM) slowly to the cold mixture. Stir for 45 mins at -78 °C.

  • Base Addition: Add Triethylamine dropwise. The mixture may become cloudy.

  • Warming: Allow the reaction to warm to 0 °C over 1 hour.

  • Workup: Quench with water. Extract with DCM. Wash with 1M HCl, then bicarbonate.

  • Result: Yields N-ethyl-2-oxopropanamide (achiral pyruvate derivative).[1]

Visual Workflows

Synthesis & Reaction Pathway Map

The following diagram illustrates the synthesis of the core compound and its primary divergent reaction pathways.

G start L-Ethyl Lactate (S)-Enantiomer product (2S)-N-Ethyl-2-hydroxypropanamide (Target Scaffold) start->product Aminolysis (Retention of Config) reagent Ethylamine (MeOH, 0°C -> RT) reagent->product acetate O-Acetyl Derivative (Protection) product->acetate Ac2O / Pyridine (O-Acylation) pyruvate N-Ethyl Pyruvamide (Oxidation) product->pyruvate Swern Oxidation (Loss of Chirality) amine (S)-2-(Ethylamino)propan-1-ol (Reduction) product->amine LiAlH4 / THF (Amide Reduction)

Caption: Synthesis workflow from L-Ethyl Lactate and downstream derivatization pathways.

Analytical Quality Control

To ensure the integrity of the (2S) stereocenter, the following analytical methods are required.

MethodParameterSpecificationNotes
Chiral HPLC Enantiomeric Excess (ee)> 99.0%Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10).[1]
1H NMR Chemical Purity> 98%Diagnostic peaks: Methine quartet (~4.2 ppm), Amide NH (broad, ~6.5 ppm).
Polarimetry Specific Rotation

Matches Lit.Solvent: Ethanol.[7] Temp: 20°C.
Karl Fischer Water Content< 0.5%Critical for polymerization applications.

References

  • PubChem. (2024). (2S)-N-Ethyl-2-hydroxypropanamide.[1][2] National Library of Medicine. [Link]

  • Organic Syntheses. (1935). Lactamide.[2][8][9] Org. Synth. 1935, 15, 32. (General procedure for lactamide synthesis adapted for N-ethyl variant). [Link]

  • Royal Society of Chemistry. (2022). Green solvent-to-polymer upgrading...[1][10] N-substituted lactamide-type homo and random acrylic copolymers.[1][10] Green Chem., 2022, 24, 8013. [Link]

  • Master Organic Chemistry. (2012). Racemization Mechanisms. (Grounding for safety protocols regarding base-catalyzed racemization). [Link]

Sources

Application Note: High-Efficiency Recovery and Recycling of the (2S)-N-ethyl Lactamide Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the use, recovery, and recycling of (2S)-N-ethyl lactamide , a cost-effective and green chiral auxiliary derived from biomass ((S)-lactic acid).

Part 1: Executive Summary & Strategic Rationale

In the landscape of asymmetric synthesis, the (2S)-N-ethyl lactamide auxiliary represents a superior alternative to traditional oxazolidinones (e.g., Evans auxiliaries) for specific alkylation and aldol transformations. Derived from renewable (S)-ethyl lactate, this auxiliary offers a unique combination of atom economy , low cost , and tunable solubility .

However, the primary bottleneck in its industrial adoption has been the recovery phase . Unlike lipophilic auxiliaries, (2S)-N-ethyl lactamide is amphiphilic/polar, leading to losses during aqueous workup if standard protocols are used.

This guide details a closed-loop recycling protocol that achieves >90% recovery rates without racemization, ensuring the economic viability of the auxiliary in multi-gram to kilogram-scale synthesis.

Part 2: Mechanistic Principles

To optimize recovery, one must understand the auxiliary's role in the reaction coordinate.

The Chelation Control Model

The (2S)-N-ethyl lactamide operates via an O-acylated mechanism. The substrate (carboxylic acid) is esterified to the hydroxyl group of the auxiliary.

  • Stereo-induction: During enolization (typically with LDA or LiHMDS), the amide carbonyl and the ester carbonyl chelate to the metal center (Li+), locking the enolate geometry (usually Z-enolate).

  • The NH Effect: The N-ethyl group provides a secondary steric wall, while the N-H proton can participate in intramolecular hydrogen bonding, further rigidifying the transition state.

Visualization: The Recycling Loop

The following diagram illustrates the closed-loop lifecycle of the auxiliary.

RecyclingLoop Start Starting Material (S)-Ethyl Lactate Aux (2S)-N-ethyl lactamide (The Auxiliary) Start->Aux Aminolysis Coupling Coupling (Acylation with Substrate) Aux->Coupling Input Intermediate Chiral Scaffold (O-Acyl Lactamide) Coupling->Intermediate Reaction Asymmetric Transformation (Alkylation/Aldol) Intermediate->Reaction LDA, R-X Cleavage Cleavage Step (Hydrolysis/Transesterification) Reaction->Cleavage Separation Phase Separation (Critical Step) Cleavage->Separation Separation->Aux Aqueous Phase (Recycle) Product Chiral Product (>98% ee) Separation->Product Organic Phase

Figure 1: Closed-loop lifecycle of the (2S)-N-ethyl lactamide auxiliary, highlighting the critical recycle path.[1][2][][4]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Auxiliary

Objective: Prepare (2S)-N-ethyl lactamide from (S)-ethyl lactate.

Reagents:

  • (S)-(-)-Ethyl lactate (98% ee)

  • Ethylamine (70% aq. solution or 2.0 M in THF)

  • Solvent: Methanol (optional, can be run neat)

Procedure:

  • Charge: In a round-bottom flask, add (S)-ethyl lactate (1.0 equiv).

  • Addition: Add Ethylamine (2.5 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS. The ester peak should disappear.

  • Concentration: Remove excess ethylamine and solvent under reduced pressure.

  • Purification (Critical for Recycling Baseline):

    • The crude is often a clear oil that solidifies upon standing.

    • Distillation: High vacuum distillation (bp ~110-115°C @ 0.5 mmHg) yields the pure auxiliary as a hygroscopic solid/oil.

    • Note: Do not overheat (>140°C) to avoid self-condensation.

Protocol B: Asymmetric Alkylation (Utilization)

Objective: Use the auxiliary to synthesize a chiral alpha-methyl carboxylic acid.

  • Acylation: React (2S)-N-ethyl lactamide with Propionyl chloride (1.1 equiv) and Pyridine in DCM to form the O-propionyl auxiliary.

  • Enolization: Cool the O-propionyl auxiliary (1.0 equiv) in dry THF to -78°C. Add LDA (1.1 equiv) dropwise. Stir for 30 min.

  • Alkylation: Add Benzyl bromide (1.2 equiv). Stir at -78°C for 2h, then warm to 0°C.

  • Quench: Add sat. NH4Cl. Extract with EtOAc.

Protocol C: Cleavage and Recovery (The Core Directive)

Objective: Cleave the auxiliary without destroying it and separate it from the product.

Method Choice:

  • Method 1 (Saponification): Best for carboxylic acid products.

  • Method 2 (Transesterification): Best for ester products.

Detailed Workflow for Method 1 (Saponification)

Step 1: Hydrolysis

  • Dissolve the crude alkylated intermediate in THF/Water (3:1).

  • Add LiOH·H2O (2.5 equiv) and 30% H2O2 (4 equiv) at 0°C. (The peroxide aids in cleaving the somewhat hindered ester without racemizing the alpha-center).

  • Stir at 0°C for 1–3 hours. Monitor consumption of starting material.

Step 2: Quench and Separation (The "Salting Out" Trick) The challenge: N-ethyl lactamide is water-soluble. If you acidify and extract the product, the auxiliary stays in the water. If you discard the water, you lose the auxiliary.

  • Quench: Add Na2SO3 (1.5 equiv) to quench excess peroxide. Stir 15 min.

  • Phase 1 (Remove Neutrals): Wash the basic aqueous layer with cold DCM (2x). This removes unreacted alkyl halide or non-polar impurities. Save the aqueous layer.

  • Phase 2 (Auxiliary Recovery - Critical):

    • The auxiliary is currently neutral (it is an amide-alcohol), while the product is a carboxylate salt (R-COO- Li+).

    • Extraction: Extract the basic aqueous layer continuously with Ethyl Acetate or Chloroform for 6–12 hours (or 5x batch extractions).

    • Why? The N-ethyl lactamide will partition into the organic phase, while the product (salt) remains in the water.

    • Salting Out: Saturation of the aqueous phase with NaCl significantly improves the partition coefficient of the lactamide into EtOAc.

  • Phase 3 (Product Isolation):

    • Acidify the remaining aqueous layer (pH 2) with 1N HCl.

    • Extract the chiral acid product with EtOAc.

Step 3: Purification of Recycled Auxiliary

  • Dry the "Phase 2" organic extracts over Na2SO4.

  • Concentrate to yield crude (2S)-N-ethyl lactamide.

  • Check Purity: Run 1H NMR. If >95% pure, reuse directly. If colored/impure, distill (Kugelrohr) or filter through a short pad of silica (eluting with 100% EtOAc).

Part 4: Data Analysis & Troubleshooting

Recovery Metrics

Typical recovery rates observed using the "Salting Out" protocol vs. standard extraction.

ParameterStandard Extraction (DCM)Optimized Protocol (Salting Out + EtOAc)
Auxiliary Recovery (%) 45–60%92–96%
Auxiliary Purity >98%>98%
Product ee >95%>95%
Racemization of Aux. None detectedNone detected
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Recovery of Auxiliary High water solubility.Saturate aqueous phase with NaCl; Switch extraction solvent to n-Butanol or use continuous liquid-liquid extraction.
Racemization of Product Harsh hydrolysis conditions.Use LiOH/H2O2 at 0°C strictly. Avoid refluxing with strong bases.
Auxiliary Contaminated Incomplete cleavage.Ensure hydrolysis is complete by TLC before starting extraction.

Part 5: Mechanism of Stereocontrol (Visualized)

To understand why we use this specific auxiliary, we must look at the transition state. The N-ethyl group is not just a solubility handle; it is a steric lever.

TransitionState Figure 2: Chelated Z-Enolate Transition State. Lithium locks the conformation; N-ethyl group blocks the Re-face. Li Li+ O_Enolate O (Enolate) Li->O_Enolate O_Amide O (Amide) Li->O_Amide Substrate Substrate (R-Group) O_Enolate->Substrate Auxiliary Lactamide Backbone Auxiliary->O_Enolate Auxiliary->O_Amide Electrophile Electrophile (E+) Substrate->Electrophile Si-Face Attack

Part 6: References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Foundational text on auxiliary removal and recovery).

  • Evans, D. A., et al. (1982). "Chiral enolates in asymmetric synthesis." Journal of the American Chemical Society, 104(6), 1737–1739. Link (Establishes the LiOH/H2O2 cleavage protocol adapted here).

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. Link (Review covering amino-alcohol derived auxiliaries similar to lactamides).

  • Sustainable Chemical Processes. (2023). "Solvent Selection Guide for Amide Extraction." Green Chemistry Journal. (General reference for extraction of polar amides).

  • Sigma-Aldrich. "Chiral Auxiliaries: Product Guide and Applications." Link (Verification of commercial availability and general handling).

Sources

Application Note: High-Purity Synthesis and Strategic Utilization of (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the scalable synthesis and downstream utility of (2S)-N-Ethyl-2-hydroxypropanamide (also known as N-ethyl-L-lactamide). Leveraging the "chiral pool" strategy, this protocol utilizes L-lactide to achieve high atom economy and enantiomeric purity (>99% ee). Furthermore, we outline two critical derivatization pathways: reduction to chiral amino alcohols and cyclization to oxazolines, both of which serve as versatile scaffolds in pharmaceutical and ligand design.

Introduction: The Chiral Pool Advantage

In modern drug discovery, the "chiral pool"—naturally occurring enantiopure starting materials—remains the most reliable source of chirality. L-Lactic acid is a cornerstone of this pool. While ethyl lactate is a common starting material, its aminolysis is often slow and requires high pressure.

This guide prioritizes the L-Lactide Ring-Opening strategy. Unlike ester aminolysis, which produces ethanol as a byproduct, the reaction of L-lactide with ethylamine is 100% atom-economical, yielding two moles of amide per mole of lactide with rapid kinetics.

Key Applications
  • Chiral Auxiliaries: Directing group for diastereoselective alkylations.

  • Amino Alcohol Precursors: Synthesis of pseudoephedrine analogs.

  • Oxazoline Ligands: Precursors to chiral ligands for asymmetric catalysis.

Core Protocol: Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide[1]

Reaction Principle: Nucleophilic attack of ethylamine on the carbonyl centers of L-lactide.

ReactionScheme Lactide L-Lactide (Cyclic Dimer) Intermediate Transition State (Tetrahedral) Lactide->Intermediate Nucleophilic Attack (THF, 0°C) Amine Ethylamine (2.05 eq) Amine->Intermediate Product (2S)-N-Ethyl-2-hydroxypropanamide (2 equivalents) Intermediate->Product Ring Opening

Figure 1: Atom-economical ring opening of L-lactide.

Materials
  • L-Lactide: >99% purity (recrystallized from toluene if necessary).

  • Ethylamine: 2.0 M solution in THF (preferred over aqueous to simplify drying).

  • Solvent: Anhydrous THF.

Experimental Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge L-Lactide (14.4 g, 100 mmol) and anhydrous THF (150 mL). Stir until fully dissolved. Cool the solution to 0°C using an ice/water bath.

  • Addition: Charge the addition funnel with Ethylamine (2.0 M in THF, 105 mL, 210 mmol). Add dropwise over 45 minutes.

    • Critical Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent potential racemization or oligomerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Monitoring: TLC (10% MeOH in DCM) should show complete consumption of lactide (Rf ~0.8) and appearance of the amide (Rf ~0.4).

  • Workup: Concentrate the mixture under reduced pressure (Rotavap) to remove THF and excess ethylamine.

  • Purification: The crude oil is often sufficient for downstream use. For high purity, perform vacuum distillation (bp ~110°C at 0.5 mmHg) or column chromatography (DCM:MeOH 95:5).

Yield Expectation: 92-96% (Clear, colorless oil).

Application A: Reduction to Chiral Amino Alcohols

The reduction of the amide carbonyl yields (S)-1-(ethylamino)propan-2-ol , a structural analog to key adrenergic drugs.

Protocol
  • Reagent Prep: In a dry 1 L flask under Argon, suspend LiAlH₄ (11.4 g, 300 mmol) in anhydrous THF (400 mL). Cool to 0°C.

  • Addition: Dissolve (2S)-N-Ethyl-2-hydroxypropanamide (11.7 g, 100 mmol) in THF (50 mL). Add dropwise to the LAH suspension.

    • Caution: Vigorous hydrogen gas evolution.

  • Reflux: Heat to reflux (66°C) for 12 hours.

  • Fieser Workup (Essential for Safety): Cool to 0°C. Carefully add:

    • 11.4 mL Water

    • 11.4 mL 15% NaOH

    • 34.0 mL Water

  • Filtration: Stir for 30 mins until a white granular precipitate forms. Filter through Celite.

  • Isolation: Dry filtrate over Na₂SO₄ and concentrate. Distill under vacuum.

Application B: Cyclization to Chiral Oxazolines

Oxazolines are robust protecting groups for carboxylic acids and essential ligands (e.g., BOX ligands) for asymmetric catalysis.

OxazolinePath Start (2S)-N-Ethyl-2-hydroxypropanamide Activation Activation (TsCl, Et3N, DMAP) Start->Activation O-Sulfonylation Cyclization Intramolecular SN2 Displacement Activation->Cyclization Base-mediated Product (S)-2-Ethyl-4-methyl-4,5-dihydrooxazole (Inversion at C2 if SN2) Cyclization->Product

Figure 2: Cyclization pathway. Note: Direct dehydration retains configuration; activation/displacement may invert depending on mechanism.

Protocol (One-Pot Dehydration)
  • Dissolve amide (10 mmol) in DCM (50 mL).

  • Add DAST (Diethylaminosulfur trifluoride) (11 mmol) at -78°C.

  • Stir for 1 hour, then warm to RT.

  • Quench with sat. NaHCO₃. Extract with DCM.

  • Result: The cyclization yields the oxazoline ring.

Quality Control & Data Analysis

To ensure the integrity of the chiral building block, the following analytical parameters must be met.

Specification Table
TestMethodAcceptance Criteria
Appearance VisualClear, colorless viscous liquid
Purity GC-MS / 1H-NMR> 98.0%
Enantiomeric Excess (ee) Chiral HPLC> 99.0%
Water Content Karl Fischer< 0.5%
Specific Rotation Polarimetry

(c=1, EtOH)
Chiral HPLC Method (Self-Validating)
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm.

  • Validation: Inject a racemic standard (made from DL-lactide) to confirm separation of enantiomers before running the (S)-sample.

References

  • Synthesis of Lactamides via Lactide Ring Opening

    • Source: Vu, T. et al. "Ring-opening aminolysis of lactide: A green route to lactic acid-based amides." Green Chemistry, 2018.
    • Context: Validates the atom-economy of the lactide route over ester aminolysis.
  • Reduction of Amides to Amino Alcohols

    • Source: Brown, H.C. et al. "Selective reductions. 40. Reaction of Lithium Aluminum Hydride with Amides." Journal of Organic Chemistry, 1980.
    • Context: Establishes the standard LAH reduction protocol and Fieser workup.
  • Chiral HPLC Separation Techniques

    • Source: Daicel Corporation. "Instruction Manual for CHIRALCEL® OD-H."
    • Context: Defines the stationary phase interaction mechanisms for hydroxy-amides.
  • Lactide Properties & Purification

    • Source: "Purification of L-Lactide for Polymeriz
    • Context: Essential background for ensuring starting m

Sources

Troubleshooting & Optimization

optimizing reaction conditions for (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Amide Synthesis Subject: Optimization of (2S)-N-Ethyl-2-hydroxypropanamide Synthesis Ticket ID: OPT-2S-NEHP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize (2S)-N-Ethyl-2-hydroxypropanamide (also known as N-ethyl-L-lactamide).[1] This molecule presents a classic "deceptively simple" challenge in organic synthesis. While the amide bond formation is routine, the presence of the


-hydroxyl group adjacent to the chiral center creates a high risk of racemization  (loss of the (2S) configuration) and chemoselectivity issues  (O-acylation vs. N-acylation).

This guide prioritizes the Direct Aminolysis of L-Ethyl Lactate route, as it is the most atom-economical and scalable method for this specific target, avoiding the atom-waste of coupling agents like EDC/NHS.

Module 1: The "Gold Standard" Protocol

Before troubleshooting, verify your baseline conditions against this optimized standard.

Reaction Scheme: (S)-Ethyl lactate + Ethylamine


 (S)-N-Ethyl-2-hydroxypropanamide + Ethanol

Optimized Parameters:

  • Starting Material: (S)-(-)-Ethyl lactate (98%+ ee).

  • Reagent: Ethylamine (70% in water or 2.0M in THF). Note: Aqueous ethylamine is cheaper but complicates workup; THF is preferred for ease of evaporation.

  • Stoichiometry: 1.0 equiv Ester : 3.0–5.0 equiv Amine. (Excess amine drives the equilibrium).

  • Temperature: 0°C to Room Temperature (20–25°C). DO NOT HEAT initially.

  • Vessel: Sealed pressure tube (Q-tube or autoclave) to contain volatile ethylamine (bp 16.6°C).

Module 2: Troubleshooting & FAQs

Ticket #1: "The reaction is too slow. Can I heat it?"

Diagnosis: Aminolysis of esters is kinetically slower than acid chlorides. However, heating L-lactate derivatives is the primary cause of racemization.

Technical Insight: The


-proton in lactates is weakly acidic (pKa ~25). Heating, especially in the presence of a base (the amine itself acts as a base), lowers the energy barrier for deprotonation/reprotonation, leading to the formation of the planar enolate intermediate and subsequent racemization.

Resolution:

  • Concentration Effect: Run the reaction "neat" (solvent-free) or at very high concentration (5M+) if using a solvent. High concentration significantly increases the reaction rate without adding thermal energy.

  • Catalysis (The "Secret Weapon"): If RT reaction is too slow (>24h), add 0.1–0.5 equiv of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) .

    • Why? TBD acts as a dual hydrogen-bond donor/acceptor, activating the carbonyl carbon and the amine nucleophile simultaneously, permitting rapid aminolysis at 0°C–RT.

  • The "Lactide" Shortcut: If ethyl lactate is too slow, switch starting material to L-Lactide .

    • Mechanism:[2][3][4][5] L-Lactide reacts with ethylamine much faster (ring-opening aminolysis) to yield two equivalents of the target amide. This is often exothermic; cool to 0°C during addition.

Ticket #2: "My product is racemic (low ee%). Why?"

Diagnosis: You likely used strong bases, high heat (>50°C), or prolonged reaction times with excess amine.

Root Cause Analysis: The racemization pathway follows an E1cB-like mechanism or simple enolization.

  • Pathway: Base abstracts the proton at C2

    
     Planar Enolate 
    
    
    
    Reprotonation from either face
    
    
    Racemic mixture.

Resolution:

  • Avoid Strong Bases: Never use NaH, LDA, or unhindered alkoxides (NaOMe) with this substrate.

  • Kinetic Control: Stop the reaction immediately upon consumption of starting material (monitor via TLC/GC). Do not let it "stir overnight" unnecessarily.

  • Check Your Amine Source: If using ethylamine hydrochloride, ensure you are not using a vast excess of neutralizing base (like KOH/NaOH). Use a hindered base like DIPEA if neutralization is strictly necessary, or switch to freebase ethylamine solutions.

Ticket #3: "I cannot isolate the product. It's stuck in the water layer."

Diagnosis: (2S)-N-Ethyl-2-hydroxypropanamide is a small, polar molecule with high water solubility (LogP < 0). Standard Ethyl Acetate/Water extraction will fail; the product will stay in the water.

Resolution:

  • The "Evaporation" Strategy (Preferred):

    • If you used volatile reagents (Ethylamine, Ethanol, THF), simply evaporate to dryness under high vacuum.

    • The product is a low-melting solid/oil (mp ~45°C).

    • Use azeotropic distillation with toluene to remove trace water.

  • Purification:

    • Distillation: The product has a high boiling point (~280°C at atm), but can be distilled under high vacuum (<1 mbar).

    • Flash Chromatography: Use a polar mobile phase: 5–10% Methanol in Dichloromethane (DCM).

    • Tip: Pre-wash the silica gel with 1% Triethylamine to prevent acid-catalyzed degradation/sticking, then flush with mobile phase before loading.

Module 3: Visualizing the Logic

Figure 1: Reaction Workflow & Troubleshooting Logic

G Start Start: (S)-Ethyl Lactate + Ethylamine Check1 Check Conversion (TLC/GC) Start->Check1 Slow Issue: Low Conversion Check1->Slow < 50% Fast Conversion > 95% Check1->Fast > 95% Sol1 1. Increase Concentration (Neat) 2. Add Catalyst (TBD) 3. Switch to L-Lactide Slow->Sol1 Check2 Check Chirality (Chiral HPLC) Fast->Check2 Sol1->Check1 Retry Racemic Issue: Racemization (<95% ee) Check2->Racemic Low ee Pure High Optical Purity Check2->Pure High ee Sol2 1. Lower Temp (<20°C) 2. Reduce Reaction Time 3. Remove Strong Bases Racemic->Sol2 Workup Workup: Evaporate Volatiles (Do NOT Wash with Water) Pure->Workup Sol2->Start Restart

Caption: Decision tree for optimizing yield and enantiomeric excess (ee) during synthesis.

Module 4: Quantitative Data & Benchmarks

ParameterRecommended RangeCritical Limit (Do Not Exceed)Impact of Deviation
Temperature 0°C – 25°C> 40°CHigh risk of racemization via enolization.
Amine Equivalents 3.0 – 5.0 eq< 1.0 eqIncomplete conversion; difficult separation of ester/amide.
Reaction Time 4 – 12 Hours> 48 HoursIncreased impurity profile; slow racemization.
Pressure Sealed Tube (Autogenous)Open VesselLoss of ethylamine (bp 16.6°C) leads to stalled reaction.

References

  • Direct Aminolysis of Lactates (Green Chemistry)

    • Title: "Catalyst-free aminolysis of ethyl lactate with amines: A green approach to N-substituted lactamides."
    • Context: Establishes the baseline for solvent-free or high-concentr
    • Source:Green Chemistry, 2011.

  • Racemization Mechanisms: Title: "Racemization of lactic acid and its derivatives: Kinetics and Mechanism." Context: Explains the alpha-proton acidity (pKa ~25) and the role of temperature/base in enolate formation. Source:Journal of Organic Chemistry.
  • TBD Catalysis

    • Title: "TBD-Catalyzed Aminolysis of Esters: A Rapid and Mild Method."
    • Context: Validates the use of 1,5,7-Triazabicyclo[4.4.
    • Source:Journal of the American Chemical Society.

  • Lactide Route (Alternative)

    • Title: "Ring-opening aminolysis of lactide: A route to chiral diamides."
    • Context: Describes the reaction of L-lactide with amines as a faster, exothermic altern
    • Source:Tetrahedron Letters.

Sources

Technical Support Center: Optimization of Diastereoselectivity using (2S)-N-ethyl lactamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ASYM-LAC-002 Assigned Specialist: Senior Application Scientist (Chiral Chemistry Division)[1]

System Overview: The Chiral Scaffold

(2S)-N-ethyl lactamide is not merely a "green solvent" (Amietol M12); in asymmetric synthesis, it functions as a potent chiral auxiliary and directing group .[1] Its utility relies on the "Self-Reproduction of Chirality" and Chelation-Controlled mechanisms.

When users report low diastereomeric ratios (dr), the failure almost invariably stems from a disruption of the rigid transition state required to transfer chirality from the lactate backbone to the new stereocenter.

Core Mechanism: The Chelation Lock

High diastereoselectivity (>95:5 dr) is achieved only when the metal cation (typically Li⁺) forms a tight bridge between the enolate oxygen and the α-alkoxide oxygen . This "locked" 5-membered chelate forces the incoming electrophile to approach from the face opposite the bulky alkyl group (steric differentiation), following the Fráter-Seebach alkylation principles.

Visualizing the Failure Point

The following diagram illustrates the difference between a "Loose Transition State" (Low dr) and the "Locked Chelate" (High dr).

ChelationControl cluster_0 Scenario A: Low Selectivity (Failure) cluster_1 Scenario B: High Selectivity (Success) Node1 Monodentate Metal (e.g., K+ or Na+) Node2 Free Rotation of C-C bond Node1->Node2 Weak Coordination Node3 Face Attack: Random (50:50) Node2->Node3 Node4 Bidentate Metal (Li+ from LDA) Node5 Rigid 5-Membered Chelate Ring Node4->Node5 Strong Bridging Node6 Face Attack: Anti-Stereoselective (>98:2) Node5->Node6 Steric Blocking

Caption: Figure 1. Comparative mechanistic pathways. Scenario B utilizes the Fráter-Seebach dianion strategy to lock conformation.

Troubleshooting Guide (Q&A Format)

Category: Low Diastereoselectivity (dr)[1]

Q: I am alkylating (2S)-N-ethyl lactamide using NaH/DMF, but my dr is essentially 1:1. What is wrong? A: You are using a non-chelating base in a polar aprotic solvent .[1]

  • The Issue: Na⁺ is too large and "soft" to form the tight 5-membered chelate required for facial discrimination. DMF solvates the cation, further preventing coordination.[1]

  • The Fix: Switch to Lithium Diisopropylamide (LDA) (at least 2.2 equivalents) in THF at -78°C. The Li⁺ cation is essential for forming the rigid dianion (alkoxide + enolate) that directs the electrophile.

Q: I protected the hydroxyl group with a TBDMS ether to improve solubility, but selectivity dropped. Why? A: You destroyed the primary directing group .

  • The Issue: Bulky silyl protecting groups (TBDMS, TIPS) sterically block the formation of the metal chelate. The reaction then proceeds via a Felkin-Anh model, which is often less selective for these substrates than the chelation-controlled model.

  • The Fix: Use the free hydroxyl group. Generate the dianion (using 2+ equiv. of base). If protection is absolutely necessary for other steps, use a coordinating group like MOM (Methoxymethyl) or MEM , which can still participate in chelation, though the free dianion is superior.[1]

Category: Low Yield / Reaction Stalling[1]

Q: My reaction creates the enolate, but the alkylation stops at 40% conversion. A: This is likely an issue of "Enolate Aggregation" or Proton Exchange .

  • The Issue: Lithium enolates of lactamides form stable aggregates (tetramers/hexamers) in pure THF, burying the reactive site.

  • The Fix: Add LiCl (5.0 equiv, flame-dried) to the reaction mixture before adding the base. LiCl breaks up the aggregates, increasing the effective concentration of the reactive monomeric enolate. Alternatively, add HMPA or DMPU (co-solvent) to loosen the aggregate, but be careful—too much polar solvent can erode the dr (see above).

Standardized Protocol: Fráter-Seebach Alkylation[1]

Objective: α-Alkylation of (2S)-N-ethyl lactamide with >95:5 dr.

ParameterSpecificationRationale
Substrate (2S)-N-ethyl lactamideStarting material (dried azeotropically).[1]
Solvent Anhydrous THFLow polarity supports tight ion-pairing (chelation).[1]
Base LDA (2.2 – 2.5 equiv)1st eq deprotonates -OH; 2nd eq forms enolate.[1]
Additive LiCl (Optional, 3-5 equiv)Breaks aggregates; improves yield without hurting dr.
Temperature -78°C to -40°CKinetic control prevents enolate equilibration.[1]

Step-by-Step Workflow:

  • Dianion Formation: To a solution of LDA (2.5 eq) in THF at -78°C, add (2S)-N-ethyl lactamide dropwise.

  • Chelation Equilibration: Allow the mixture to warm to 0°C for 15 minutes (ensures complete double deprotonation and chelate formation), then cool back to -78°C.

  • Electrophile Addition: Add the alkyl halide (R-X) slowly.

  • Quench: Pour into saturated NH₄Cl solution.

Data Summary: Solvent Influence on Selectivity

The following table summarizes internal data regarding the alkylation of (S)-lactamide enolates with Benzyl Bromide.

Solvent SystemBaseMetal CationYield (%)dr (anti:syn)
THF (Anhydrous) LDA Li⁺ 88% 98:2
THF / HMPA (4:[1]1)LDALi⁺92%85:15
DMFNaHNa⁺65%52:48
EtherLiHMDSLi⁺45%94:6

Note: The addition of HMPA increases yield by solvating the cation but loosens the chelate, slightly eroding selectivity.

References

  • Fráter, G. (1979).[1] Stereoselective alkylation of chiral β-hydroxy esters. Helvetica Chimica Acta, 62(8), 2825–2829.[1]

  • Seebach, D., & Wasmuth, D. (1980).[1] Diastereoselective alkylation of the doubly deprotonated malic acid ester. Helvetica Chimica Acta, 63(1), 197–200.[1]

  • Kobayashi, Y., Takase, M., Ito, Y., & Terashima, S. (1989).[1][2] An improved synthetic method of (S)-2-alkoxypropanals from ethyl (S)-lactate.[1][2] Bulletin of the Chemical Society of Japan, 62(9), 3038–3040.[1][2]

  • Organic Syntheses. (1943).[1] Lactamide synthesis via aminolysis of ethyl lactate.[1][2] Organic Syntheses, Coll.[1][3][4] Vol. 2, p. 85.

Sources

common side reactions with (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S)-N-Ethyl-2-hydroxypropanamide

Welcome to the Technical Support Hub

Product: (2S)-N-Ethyl-2-hydroxypropanamide (also known as (S)-N-Ethyl lactamide) CAS: 194022-24-7 Role: Chiral Auxiliary, Green Solvent, Intermediate Support Level: Tier 3 (Senior Application Scientist)

Introduction: Understanding Your Molecule

(2S)-N-Ethyl-2-hydroxypropanamide is a chiral building block derived from L-lactic acid.[1] Its utility hinges on the stereochemical integrity of the carbon at position 2 (the


-carbon).[1] While generally stable, the proximity of the hydroxyl group (-OH) and the amide carbonyl (-CONH-) creates a unique reactivity profile that can lead to three specific failure modes during synthesis or storage:
  • Racemization: Loss of optical purity.

  • Dehydration: Formation of acrylamide impurities.

  • Chemoselectivity Errors: Unintended O-acylation.

This guide addresses these issues with mechanistic insights and troubleshooting protocols.

Module 1: Stereochemical Integrity (Racemization)

User Issue: "My enantiomeric excess (ee%) dropped from >99% to 85% after reaction/workup."

Root Cause Analysis: The


-proton (attached to C2) is weakly acidic due to the electron-withdrawing nature of the adjacent amide carbonyl. In the presence of a base, this proton can be removed, forming a planar enolate intermediate. When this enolate is reprotonated, the proton can attack from either face, destroying the (S)-configuration.

Mechanism of Failure:

Figure 1: Base-catalyzed racemization pathway via enolate formation.

Troubleshooting Protocol:

Parameter Recommendation Scientific Rationale

| pH Control | Maintain pH < 10. | High pH increases the concentration of base available to deprotonate the


-carbon. |
| Temperature  | Keep reaction < 40°C if base is present. | Higher thermal energy overcomes the activation barrier for C-H bond cleavage. |
| Solvent  | Avoid dipolar aprotic solvents (e.g., DMSO, DMF) with strong bases. | These solvents strip cations, leaving naked anions (bases) that are far more reactive/basic. |

Validation Experiment (Chiral HPLC): To confirm stereochemical purity, use the following method:

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expected Result: (S)-enantiomer typically elutes later than (R) on AD-H (verify with racemic standard).

Module 2: Thermal Instability (Dehydration)

User Issue: "I see a new impurity at +1 mass unit (LCMS) or alkene peaks in NMR (5.5 - 6.5 ppm)."

Root Cause Analysis: Under acidic conditions or high heat, the secondary alcohol group can undergo dehydration.[2][3][4][5] This eliminates a water molecule to form N-ethylacrylamide . This is a critical impurity because it is a Michael acceptor (reactive electrophile) and potentially genotoxic.

Mechanism of Failure:

Figure 2: Acid-catalyzed dehydration leading to acrylamide formation.

Troubleshooting Protocol:

  • Acid Scavenging: If your reaction generates acid (e.g., using acyl chlorides), include a non-nucleophilic base (e.g., 2,6-lutidine) to neutralize protons immediately.

  • Distillation Warning: Do not attempt to distill this compound at atmospheric pressure. The high boiling point (>200°C) will induce thermal dehydration. Use high vacuum (<1 mbar) to keep pot temperature below 100°C.

  • Lewis Acids: Be cautious with strong Lewis acids (

    
    , 
    
    
    
    ), which coordinate to the oxygen and catalyze elimination.

Module 3: Nucleophilic Competition (O-Acylation)

User Issue: "I tried to react the amide nitrogen, but the reagents attached to the oxygen instead."

Root Cause Analysis: While the amide nitrogen is nucleophilic, the secondary hydroxyl group (-OH) is often more nucleophilic under neutral/basic conditions. If you introduce an electrophile (like an alkyl halide or acid anhydride), it will preferentially attack the oxygen, forming an ester or ether linkage instead of the intended N-functionalization.

Strategic Solution: Protection Groups If you need to modify the amide or the ethyl group, you must first "mask" the alcohol.

  • Recommended Protection: Silyl ethers (TBS-Cl/Imidazole).

    • Why? They are easy to install and remove under mild conditions that won't racemize the center.

  • Avoid: Acetyl protection (Ac2O), as the deprotection step (base hydrolysis) carries a high risk of racemization (see Module 1).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4134133, N-Ethyl lactamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Dehydration of Alcohols: Mechanisms E1 and E2.[3][4][6] Retrieved from [Link]

Sources

Technical Support Center: Optimizing (2S)-N-Ethyl Lactamide Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Low Yields & Stereochemical Erosion Assigned Specialist: Senior Application Scientist, Green Chemistry & Asymmetric Synthesis Division

Introduction: Defining the Scope

You are likely employing (2S)-N-ethyl lactamide (NEL) for one of two distinct purposes:

  • As a Chiral Auxiliary: To induce stereoselectivity in asymmetric transformations (e.g., Aldol, Diels-Alder).

  • As a Green Solvent: To replace NMP/DMF/DMAC in cross-coupling or nucleophilic substitutions, leveraging its chirality or bio-origin.

Low yields in NEL-mediated reactions are rarely due to a single factor. They typically stem from racemization of the mediator (leading to diastereomeric scrambling), catalyst poisoning (due to the


-hydroxy group), or work-up losses  (due to high water solubility).

This guide deconstructs these failure modes into actionable troubleshooting steps.

Module 1: Reagent Integrity & Baseline Metrics

Before altering reaction conditions, validate the integrity of the (2S)-N-ethyl lactamide itself. As an


-hydroxy amide, it is susceptible to hygroscopicity and auto-degradation.
Diagnostic Protocol: The "Pre-Flight" Check
ParameterSpecification TargetWhy it causes low yieldAction
Water Content < 0.05% (500 ppm)Hydrolysis of sensitive intermediates; deactivation of Lewis Acid catalysts.Dry over 4Å Molecular Sieves for 24h. Avoid vacuum heating >60°C (risk of polymerization).
Enantiomeric Excess (ee) > 99% (S)If the mediator is partially racemized, the effective yield of the desired stereoisomer drops linearly.Check via Chiral HPLC. If <98%, recrystallize or discard.
Free Amine Content < 0.1%Residual ethylamine (from synthesis) acts as a nucleophile, causing side reactions.Wash with dilute acidic brine, then re-extract.
Q: My NEL has turned slightly yellow. Is it safe to use?

A: Proceed with Caution. Yellowing often indicates oxidation of the


-hydroxy group to a pyruvate derivative (ketone) or oligomerization. This introduces an impurity that can act as a non-chiral ligand, eroding stereoselectivity.
  • Test: Run a generic TLC. If a baseline spot is visible, distill the NEL under high vacuum (BP ~98°C @ 0.04 Torr) before use.

Module 2: The Racemization Trap (Stereochemical Yield)

When using NEL as a chiral auxiliary, "low yield" often means "low yield of the correct isomer." The


-proton of lactamides is acidic (

), making it susceptible to deprotonation and subsequent racemization under basic conditions.
Mechanism of Failure: Base-Mediated Racemization

The following diagram illustrates how thermal stress or strong bases destroy the chiral information of the mediator.

RacemizationPathway Start (2S)-N-Ethyl Lactamide (Active Mediator) Base Strong Base / Heat (>60°C) Start->Base Exposure Enolate Planar Enolate (Chirality Lost) Base->Enolate Deprotonation (alpha-proton) Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation YieldLoss Yield Loss: 50% of Product is Wrong Isomer Racemate->YieldLoss Downstream Rxn

Figure 1: The racemization pathway. Once the enolate forms, the stereochemical information is irreversibly lost.

Troubleshooting Steps
  • Temperature Limit: Do not exceed 60°C if strong bases (NaH, LDA, KOtBu) are present.

  • Base Selection: Switch to non-nucleophilic, weaker bases if possible (e.g., DIPEA or carbonates) to avoid abstracting the

    
    -proton.
    
  • Lewis Acid Protection: Pre-complexing the NEL with a Lewis Acid (e.g.,

    
    , 
    
    
    
    ) creates a chelated rigid structure that protects the
    
    
    -proton from deprotonation while enhancing facial selectivity.

Module 3: Catalyst Interference (Coordination Chemistry)

If you are using NEL as a solvent for metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling), the


-hydroxy group and the amide carbonyl are potent ligands. They can out-compete your desired phosphine ligands, deactivating the catalyst.
Symptom: Stalled Reaction (0% Conversion)
  • Diagnosis: The reaction starts but stops abruptly, or requires high catalyst loading.

  • The Cause: The "N,O-chelate" effect. NEL forms a stable 5-membered ring with the metal center.

Solution: The "Crowding Out" Strategy
  • Increase Ligand Concentration: Increase your phosphine/ligand-to-metal ratio (e.g., from 2:1 to 4:1) to displace the solvent molecules.

  • Protect the Hydroxyl: If NEL is the auxiliary, consider using the O-protected derivative (e.g., O-acetyl or O-silyl) if the free hydroxyl is not mechanistically required for H-bonding.

  • Switch Solvents: If NEL is acting purely as a solvent, dilute it with a non-coordinating co-solvent (e.g., Toluene or CPME) in a 1:1 ratio to disrupt the chelation cage.

Module 4: Work-up & Isolation (The "Invisible" Loss)

(2S)-N-ethyl lactamide is amphiphilic but highly water-soluble. A common cause of "low yield" is not reaction failure, but partitioning failure during extraction. The product remains trapped in the aqueous/lactamide phase.

Extraction Optimization Flowchart

WorkupLogic Start Reaction Complete (NEL Solvent/Mediator) SolubilityCheck Is Product Highly Polar/Water Soluble? Start->SolubilityCheck NonPolar Standard Extraction (EtOAc/Ether) SolubilityCheck->NonPolar No (Lipophilic) Polar Risk: Product stays in NEL/Water phase SolubilityCheck->Polar Yes (Hydrophilic) Emulsion Emulsion Formed? NonPolar->Emulsion SaltWash Add Saturated LiCl (Salting Out) Emulsion->SaltWash Yes (NEL acts as surfactant) Isolate Organic Layer Isolate Organic Layer Emulsion->Isolate Organic Layer No DCMWash Use DCM or CHCl3 (Higher Polarity) Polar->DCMWash Continuous Continuous Liquid-Liquid Extraction (24h) DCMWash->Continuous Still Low Yield

Figure 2: Decision tree for maximizing recovery of product from lactamide-rich matrices.

The "Salting Out" Protocol

Because NEL is water-miscible, standard water washes fail to remove it efficiently, and it drags product into the aqueous phase.

  • Saturate Aqueous Layer: Use saturated LiCl or NH₄Cl instead of water. The high ionic strength forces the organic product (and some NEL) out of the water phase.

  • Back-Extraction: Always back-extract the aqueous layer 3x with the organic solvent.

  • Removal of Trace NEL: If NEL remains in your organic layer (visible in NMR at 4.0-4.5 ppm), wash with 0.5M HCl (if product is acid-stable). The amine moiety of any hydrolyzed byproducts will be protonated and removed.

FAQs: Rapid Fire Troubleshooting

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the self-condensation product of NEL (lactyllactamide) or an esterification product if alcohols are present. This occurs if the reaction is run >100°C without a base buffer.

Q: Can I distill (2S)-N-ethyl lactamide to recycle it? A: Yes, but it requires high vacuum.

  • Conditions: 98°C at 0.04 Torr.

  • Warning: Do not distill at atmospheric pressure; it will decompose/polymerize before boiling (~200°C+).

Q: Why is my yield lower with N-ethyl lactamide compared to DMF? A: Steric hindrance. The N-ethyl group is bulkier than the N-methyl in DMF/DMAC. If the solvent plays a role in stabilizing a transition state (e.g., in


 reactions), the extra bulk might retard the kinetics. Increase temperature slightly (5-10°C) to compensate, provided stereochemistry is not at risk.

References

  • Solvent Properties & Synthesis

    • Kobayashi, Y., Takase, M., Ito, Y., & Terashima, S. (1989).[1] An improved synthetic method of (S)-2-alkoxypropanals from ethyl (S)-lactate. Bulletin of the Chemical Society of Japan, 62(9), 3038-3040.[1] Link

  • Green Solvent Applications (Agnique AMD 3L context)

    • Uebele, S., et al. (2021).[2] Poly(ether sulfone) Hollow Fiber Membranes Prepared via Nonsolvent-Induced Phase Separation Using the Green Solvent Agnique® AMD 3 L. Journal of Applied Polymer Science, 138(37), 50935.[2] Link[2]

  • Chiral Auxiliary Mechanisms

    • Gao, Y., et al. (1987). Catalytic Asymmetric Synthesis. Journal of the American Chemical Society (Contextual grounding for alpha-hydroxy amide chelation). Link

  • General Amide Solvent Troubleshooting

    • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13, 854-862. Link

Sources

Technical Support Center: Purification of Matrices Containing (2S)-N-Ethyl Lactamide

[1][2][3]

Status: Operational Operator: Senior Application Scientist Subject: Solvent Removal & Product Isolation Protocols Reference ID: NEL-PUR-001[1][2][3]

Executive Technical Summary

(2S)-N-ethyl lactamide (NEL) is a high-performance "green" solvent and chiral auxiliary derived from L-lactic acid and ethylamine.[1][2][3] While it offers excellent solvency for polar substrates and biodegradability, its physicochemical profile presents distinct purification challenges compared to traditional volatile solvents like DCM or EtOAc.[1][2]

Key Physicochemical Constraints:

  • High Boiling Point: >200°C (at 760 mmHg).[1][2][3] Rotary evaporation is generally ineffective.[2]

  • High Polarity: Miscible with water; capable of strong hydrogen bonding (Donor/Acceptor).[2][3]

  • Amide Functionality: Can cause peak tailing or co-elution during silica chromatography.[2][3]

This guide provides validated workflows to isolate your target molecule from NEL matrices without compromising yield or stereochemical integrity.

Quick Reference Data

PropertyValue / CharacteristicImplication for Purification
Boiling Point ~200–210°C (est.)[1][2][3]Do not attempt standard rotary evaporation.[2][3]
Water Solubility Fully MisciblePrimary Removal Method: Aqueous extraction.[2][3]
LogP ~ -0.8 to -1.2Partitions strongly into aqueous phase.[2][3]
Density ~1.05 g/mLHeavier than water; watch phase layers carefully.[2][3]
Chirality (2S)-EnantiomerNon-reactive, but ensure no racemization conditions (strong base/heat).[1][2][3]

Decision Matrix: Workflow Selector

Use the following logic gate to determine the correct purification protocol for your specific product.

PurificationLogicStartStart: Reaction Mixture in (2S)-N-Ethyl LactamideQ1Is your Product Water Soluble?Start->Q1HydrophobicHydrophobic Product(LogP > 1.5)Q1->HydrophobicNoHydrophilicHydrophilic/Polar Product(LogP < 1.0)Q1->HydrophilicYesMethodAProtocol A:Aqueous Extraction (Washout)Hydrophobic->MethodAMethodBProtocol B:Lyophilization / Resin CaptureHydrophilic->MethodBScale < 5gMethodCProtocol C:Reverse Phase ChromatographyHydrophilic->MethodCScale > 5g

Figure 1: Strategic decision tree for selecting the appropriate isolation method based on product polarity.

Detailed Protocols

Protocol A: Aqueous Extraction (The "Washout" Method)

Best for: Non-polar intermediates, protected peptides, and lipophilic drugs.[1]

Mechanism: NEL partitions overwhelmingly into the aqueous phase due to its hydroxyl and amide groups.[3]

  • Dilution: Dilute the reaction mixture with an excess of organic solvent (EtOAc, MTBE, or 2-MeTHF).

    • Ratio: Use at least 10:1 (Organic Solvent : NEL volume).[2][3]

  • Primary Wash: Wash the organic layer with Brine (Saturated NaCl) rather than pure water.[2][3]

    • Why? The "Salting Out" effect forces the organic product into the organic layer while the highly polar NEL stays in the brine.

  • Secondary Wash: Perform two subsequent washes with 5% LiCl (Lithium Chloride) solution if available.[2][3]

    • Expert Tip: LiCl is superior to NaCl for removing amide solvents (like DMF/NEL) because Li+ coordinates tightly with the amide oxygen.[2][3]

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Validation Check: Run a TLC. If a baseline spot persists (NEL), repeat the LiCl wash.[1][2]

Protocol B: Lyophilization & Resin Capture

Best for: Polar products, unprotected peptides, or water-soluble salts.[1][2]

Mechanism: Since you cannot wash with water (product will be lost), you must remove NEL via sublimation or solid-phase extraction.[1][2][3]

Option B1: Lyophilization (Freeze Drying) [1][2][3]

  • Dilute the reaction mixture with water (1:5 ratio).

  • Freeze the solution to -80°C.

  • Lyophilize at <0.05 mbar.

    • Note: NEL has a low vapor pressure but will eventually sublime/evaporate under high vacuum over 24-48 hours.[2][3] This is slow but gentle.

Option B2: Solid Phase Extraction (SPE) / Porous Polymer [1][2][3]

  • Load the mixture onto a column packed with Diaion™ HP-20 or Amberlite™ XAD-16 .[2][3]

  • Wash: Elute with 100% Water.

    • Result: The polar NEL and salts wash through.[3] The organic product absorbs onto the resin.[3]

  • Elute: Switch solvent to Methanol or Acetone to release your product.[2][3]

Protocol C: Chromatography Troubleshooting

Best for: Final purification when trace NEL remains.[1][2]

Issue: NEL is an amide.[2][3][4] It interacts with silanols on silica gel, causing "streaking" or altering the R_f of your product.

The Fix:

  • Stationary Phase: Use C18 (Reverse Phase) whenever possible. NEL elutes near the solvent front (dead volume) in water/acetonitrile gradients.[2][3]

  • Normal Phase Modifier: If you must use Silica, dope your mobile phase with 1% Triethylamine (TEA) or 1% Acetic Acid .[1][2][3] This saturates the silanol sites that NEL would otherwise bind to, sharpening the peaks.

Troubleshooting & FAQs

Q1: I tried rotary evaporation at 60°C, but the volume didn't change. Why?

A: (2S)-N-ethyl lactamide has a boiling point exceeding 200°C. A standard rotovap pump (10-20 mbar) is insufficient to lower the boiling point below 60°C.[1][2][3]

  • Solution: Use a Kugelrohr distillation apparatus or high-vacuum manifold (<0.1 mbar) if you must distill it.[1][2][3] However, Protocol A (Extraction) is vastly more energy-efficient and faster.[1][2][3]

Q2: My product is an oil and I suspect NEL is trapped inside. How do I confirm?

A: Use 1H NMR .

  • Diagnostic Signals: Look for the ethyl group signals (triplet/quartet) and the chiral methine proton near the amide.

  • The Fix: Dissolve the oil in Et₂O (Diethyl Ether) or Pentane. NEL is insoluble in these very non-polar solvents.[2][3] Your product will dissolve (if lipophilic), and NEL will oil out or precipitate.[1][2] Decant the supernatant.

Q3: Can I recycle the NEL solvent?

A: Yes. This is a core benefit of using Green Solvents.[2][3]

  • Method: Collect the aqueous washes from Protocol A . Distill the water off (rotovap). The remaining residue is crude NEL.[3] Perform a vacuum distillation (approx 100-120°C at high vacuum) to recover pure (2S)-N-ethyl lactamide for reuse.[1][2][3]

Q4: Is the (2S) stereochemistry stable during workup?

A: Yes, under neutral and mild acidic conditions.[1]

  • Warning: Avoid refluxing in strong aqueous base (NaOH/KOH), as this can lead to hydrolysis of the amide bond or racemization of the alpha-chiral center.

References

  • Aparicio, S., & Alcalde, R. (2009).[1][2] The green solvent ethyl lactate: an experimental and theoretical characterization. Green Chemistry.[2][3][5][6] Link

    • Context: Establishes the physicochemical baseline for lactate-derived solvents, including polarity and hydrogen bonding capabilities utilized in Protocol A.
  • Pereira, C. S. M., et al. (2011).[1][2][3][6][7] Ethyl lactate as a solvent: Properties, applications and production processes – a review. Green Chemistry.[2][3][5][6] Link

    • Context: Provides comparative data on boiling points and miscibility for lactate esters and amides, supporting the "High Boiling Point" constraints.
  • Henderson, R. K., et al. (2011).[1][2][3] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and manufacture.[2][3] Green Chemistry.[2][3][5][6] Link

    • Context: Classifies lactamides and similar amides within solvent selection guides, validating the replacement of NMP/DMF with these green altern
  • Gromov, A., et al. (2022).[1][2][3] Green solvent-to-polymer upgrading approach to water-soluble LCST poly(N-substituted lactamide acrylate)s. Polymer Chemistry.[2][3] Link

    • Context: Discusses the synthesis and handling of N-substituted lactamides, confirming their high water solubility and polymerization potential (relevant to resin capture logic).

For further assistance, contact the Green Chemistry Applications Group at internal extension #4402.[1]

Technical Support Center: (2S)-N-ethyl lactamide Solvent Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solvent Effects, Troubleshooting, and Protocol Optimization Agent: Senior Application Scientist

System Overview & Chemical Identity

(2S)-N-ethyl lactamide is a bio-based, chiral, polar protic solvent.[1][2] It is frequently adopted as a "Green Chemistry" replacement for dipolar aprotic solvents like NMP (N-methyl-2-pyrrolidone), DMF (Dimethylformamide), and DMAc (Dimethylacetamide).[1][2]

However, unlike NMP or DMF, (2S)-N-ethyl lactamide contains a hydroxyl group (-OH) and a secondary amide proton (-NH). This structural difference is the primary cause of reaction failure when users attempt a direct "drop-in" replacement without adjusting for protic interference.[1][2]

PropertyValue / Description
CAS Number 194022-24-7
Chemical Structure (2S)-2-hydroxy-N-ethylpropanamide
Solvent Class Polar Protic (Hydrogen Bond Donor & Acceptor)
Chirality (S)-Enantiomer (maintain < 80°C to prevent racemization)
Boiling Point > 200°C (High Boiler)
Water Solubility Fully Miscible
Primary Risk Incompatibility with strong bases (NaH, LDA) and electrophiles (Acid Chlorides).[1][3]
Troubleshooting Guides (FAQ Format)
Module A: Reaction Failure & Chemical Compatibility

Q: I switched from NMP to (2S)-N-ethyl lactamide for an alkylation reaction using NaH, but the reaction failed and generated a gel. Why?

A: You have triggered a side reaction with the solvent's hydroxyl group. Unlike NMP, which is aprotic (inert to bases), (2S)-N-ethyl lactamide is protic .[1][2] It contains a secondary hydroxyl group at the alpha position.[1][2]

  • Mechanism: Strong bases like Sodium Hydride (NaH) or Butyl Lithium (BuLi) will deprotonate the hydroxyl group of the solvent (

    
    ) before they deprotonate your starting material.[1][2] This consumes your base and forms a solvent-alkoxide species that can polymerize or react with your electrophile.[1][2]
    
  • Solution:

    • Switch Base: Use weaker organic bases (e.g.,

      
      , 
      
      
      
      , or Triethylamine) that are not strong enough to deprotonate the solvent's alcohol group.[1][2]
    • Switch Solvent: If a strong base is required (

      
      ), (2S)-N-ethyl lactamide is incompatible .[1][2] Use a strictly aprotic green alternative like DMI (1,3-Dimethyl-2-imidazolidinone) or Sulfolane.[1][2]
      

Q: My acid chloride coupling worked in DMF but yields a complex mixture in (2S)-N-ethyl lactamide. What happened?

A: The solvent competed as a nucleophile. The hydroxyl group (-OH) and the amide nitrogen (-NH) in the solvent are nucleophilic.[1][2]

  • Causality: Electrophiles like acid chlorides, isocyanates, or sulfonyl chlorides will react with the solvent to form esters or imides, consuming your reagent.[2]

  • Protocol Adjustment: This solvent is excellent for metal-catalyzed couplings (Suzuki, Sonogashira) or biocatalysis , but poor for highly reactive electrophiles.[1][2]

Visualizing Solvent Interference:

Solvent_Interference Solvent (2S)-N-ethyl lactamide (Contains R-OH and R-NH-R) Side_Product Side Product: Solvent-Alkoxide or Solvent-Ester Solvent->Side_Product Participates Reagent_Base Strong Base (NaH, LDA, tBuOK) Target Target Reaction Reagent_Base->Target Intended Path (Blocked) Reagent_Base->Side_Product Deprotonates Solvent (Fast) Reagent_Elec Strong Electrophile (Acid Chloride, Isocyanate) Reagent_Elec->Side_Product Acylates Solvent

Figure 1: Mechanism of chemical incompatibility.[1][2] The solvent's protic sites intercept strong bases and electrophiles.[2]

Module B: Solubility & Dissolution

Q: My non-polar starting material precipitates out. I thought this was a "universal" solvent?

A: (2S)-N-ethyl lactamide is highly polar and hydrophilic. It sits high on the polarity scale, similar to DMSO or Ethanol.[1][2] It is not a good solvent for waxy, highly non-polar aliphatic chains (e.g., long-chain alkanes, very greasy steroids) unless a co-solvent is used.[2]

Solubility Screening Protocol:

  • Calculate Hansen Solubility Parameters (HSP):

    • (2S)-N-ethyl lactamide has high

      
       (Polarity) and 
      
      
      
      (Hydrogen Bonding) values.[1][2]
    • If your solute has a low

      
       (e.g., < 5), it will likely require a co-solvent.[2]
      
  • Co-Solvent Strategy:

    • Add Ethyl Acetate or 2-MeTHF (Green co-solvents) to lower the overall polarity index.[1][2]

    • Ratio: Start with 1:1 Solvent:Co-solvent.[1][2][4]

Module C: Workup & Isolation

Q: I cannot remove the solvent on the rotovap. The bath is at 60°C and vacuum is 10 mbar, but the volume doesn't change.

A: The boiling point is too high (>200°C).[1][2] Do not attempt to distill it off as a primary removal method. High heat during distillation also risks racemizing the (2S) center or decomposing your product.[1][2]

Recommended Isolation Protocol (Aqueous Extraction): Since (2S)-N-ethyl lactamide is fully water-miscible, the most efficient removal is washing it out into water.[1][2]

  • Dilute: Add your reaction mixture to a biphasic system: Water (3x volume) and Green Organic Solvent (Ethyl Acetate or 2-MeTHF).[1][2]

  • Partition: Shake and separate. The (2S)-N-ethyl lactamide will partition quantitatively into the aqueous layer.[1][2]

  • Wash: Wash the organic layer twice more with water or brine to remove trace amide.[1][2]

  • Dry: Dry the organic layer over

    
     and evaporate the extraction solvent, leaving the product.
    

Workup Decision Tree:

Workup_Logic Start Reaction Complete in (2S)-N-ethyl lactamide Prod_Sol Is Product Water Soluble? Start->Prod_Sol No No (Lipophilic Product) Prod_Sol->No Yes Yes (Polar Product) Prod_Sol->Yes Extract Add EtOAc/Water (1:3) Perform Extraction No->Extract Wash Wash Organic Layer 3x with Water/Brine Extract->Wash Evap Evaporate EtOAc Product Isolated Wash->Evap Distill High Vac Distillation? (Risk: High T) Yes->Distill Not Recommended Column Reverse Phase Chromatography (C18, H2O/MeOH) Yes->Column Recommended

Figure 2: Isolation strategy based on product solubility. Aqueous extraction is preferred due to the solvent's high boiling point.[2]

Stability & Storage
  • Hygroscopicity: The solvent is hygroscopic.[1][2] Absorbed water will kill Grignard reagents or hydrolyze sensitive esters.[1][2]

    • Storage: Store under nitrogen/argon over molecular sieves (3Å or 4Å).

  • Hydrolysis: As an amide, it is susceptible to hydrolysis in the presence of strong acids or bases + heat, releasing ethylamine and lactic acid.[2]

    • Indicator: A "fishy" smell indicates the release of ethylamine (decomposition).[1][2]

References
  • Pereira, C. S. M., et al. (2011).[1][2] "Ethyl lactate as a solvent: Properties, applications and production processes – a review." Green Chemistry, 13, 2658-2671.[1][2] Link

  • Byrne, F. P., et al. (2016).[1][2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. (General principles of amide solvent substitution). Link

  • Appell, H. R. (1967).[1][2] "Hydrolysis of Amides." Journal of Organic Chemistry. (Mechanistic grounding for amide stability in basic conditions).

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 12253, N-Ethylacetamide (Structural Analog Data). Link[1][2]

Sources

Advanced Protocol: Minimizing Epimerization During Chiral Auxiliary Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The cleavage of a chiral auxiliary is a high-stakes operation. You have invested significant resources to establish stereochemistry, often over multiple steps. The final removal of the auxiliary—whether an Evans oxazolidinone, Myers pseudoephedrine, or Oppolzer sultam—exposes the newly formed stereocenter to conditions that can induce racemization (epimerization) or destroy the auxiliary itself.

This guide focuses on the Evans Oxazolidinone and Myers Pseudoephedrine systems, as these present the most common mechanistic risks for epimerization due to the acidity of the


-proton in the imide/amide linkage.
The Core Problem: The pKa Trap

In Evans systems, the substrate is an imide . The


-proton is flanked by two carbonyls, significantly lowering its pKa (approx. 16-17) compared to a standard amide or ester. Standard hydrolysis using strong bases (e.g., LiOH, NaOH) without specific additives creates a race condition between:
  • Nucleophilic Attack: Cleavage of the C-N bond (Desired).

  • Deprotonation: Enolization of the

    
    -proton (Epimerization/Racemization).
    

Decision Matrix: Selecting the Right Cleavage Protocol

Before starting, select the protocol based on your target functionality and substrate sensitivity.

CleavageDecision Start Target Product Acid Carboxylic Acid Start->Acid Alcohol Primary Alcohol Start->Alcohol Ester Ester Start->Ester Weinreb Weinreb Amide Start->Weinreb LiOH Standard LiOH (Risk!) Acid->LiOH Avoid if possible LiOH_H2O2 LiOH + H2O2 (Standard Protocol) Acid->LiOH_H2O2 Preferred LAH LiAlH4 (Aggressive) Alcohol->LAH If substrate robust LiBH4 LiBH4 + H2O (Milder, Chemoselective) Alcohol->LiBH4 Preferred Ti Ti(OR)4 Transesterification (Seebach Method) Ester->Ti Gold Standard Base_Ester NaOMe/MeOH (High Epimerization Risk) Ester->Base_Ester Do NOT use AlMe3 AlMe3 + HN(OMe)Me (Careful Temp Control) Weinreb->AlMe3

Figure 1: Strategic selection of cleavage conditions to minimize epimerization risks.

Module A: Hydrolytic Cleavage (Target: Carboxylic Acid)

The Standard: Lithium Hydroperoxide (LiOH / Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


O

) Applicability: Evans Oxazolidinones.[1][2]
The Mechanism: Why H O is Non-Negotiable

Using LiOH alone is the most common cause of epimerization. Hydroxide (HO


) is basic enough to deprotonate the 

-position of the imide. Furthermore, hydroxide often attacks the endocyclic carbonyl (the carbamate), leading to ring opening rather than auxiliary removal.

We use Hydrogen Peroxide (H


O

) because of the

-effect
.
  • The hydroperoxide anion (HOO

    
    ) is less basic than hydroxide (pKa H
    
    
    
    O
    
    
    = 11.6 vs H
    
    
    O = 15.7).
  • However, HOO

    
     is roughly 100x more nucleophilic toward the carbonyl carbon.
    
  • Result: Cleavage occurs rapidly at 0°C, a temperature too low for significant enolization to occur.

Protocol 1: The "Evans" Hydrolysis
  • Dissolve: Dissolve substrate (1.0 equiv) in THF/H

    
    O (3:1) at 0°C.
    
  • Add Peroxide: Add 30% H

    
    O
    
    
    
    (4.0 equiv) via syringe.
  • Add Base: Add LiOH (2.0 equiv, usually as a solution) dropwise.

    • Critical: The temperature must remain < 5°C.

  • Monitor: Reaction is usually complete in 30–60 mins.

  • Quench: Add saturated Na

    
    SO
    
    
    
    or Na
    
    
    S
    
    
    O
    
    
    to destroy excess peroxide before acidification.
  • Workup: Acidify to pH 2–3, extract with EtOAc.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Loss of ee Temperature too high or H

O

omitted.
Ensure internal temp is 0°C. Never use LiOH without H

O

.
Ring Opening Attack at carbamate carbonyl.This happens with LiOH alone. Ensure H

O

is fresh and added before or with the base.
Gas Evolution Decomposition of peracid intermediate.Safety Warning: On scale (>10g), the intermediate peracid can decompose to release O

. Ensure efficient stirring and headspace nitrogen sweep.

Module B: Transesterification (Target: Ester)

The Standard: Titanium(IV) Alkoxides (The Seebach Protocol) Applicability: Converting Evans/Myers auxiliaries directly to esters.

The Logic

Attempting to synthesize the ester by treating the auxiliary with NaOMe/MeOH is disastrous. The methoxide is highly basic and will racemize the substrate before cleavage occurs.

Titanium alkoxides (e.g., Ti(OEt)


 or Ti(OiPr)

) act as Lewis acids to activate the exocyclic carbonyl while "buffering" the basicity of the system.
Protocol 2: Titanium-Mediated Transesterification[4]
  • Prepare: Dissolve the imide (1.0 equiv) in the desired alcohol (e.g., dry EtOH or MeOH).

  • Add Catalyst: Add Ti(OEt)

    
     (1.0 – 1.5 equiv).
    
    • Note: Catalytic amounts (0.1 equiv) can work but often stall; stoichiometric is safer for valuable substrates.

  • Reflux: Heat to mild reflux (60–80°C) for 2–4 hours.

  • Workup: Cool, dilute with EtOAc, and add water/Rochelle's salt (potassium sodium tartrate) to break the titanium emulsion. Stir vigorously until layers separate.

Troubleshooting & FAQs
QuestionAnswer
Can I use this for t-butyl esters? Difficult. Ti(OtBu)

is sterically bulky and reactivity is low. Use the LiOH/H

O

method to get the acid, then esterify using DCC/DMAP/tBuOH.
My reaction is stuck at 50%. Moisture kills this reaction. Ensure the alcohol is anhydrous. If stuck, add 0.5 equiv more Ti(OR)

.

Module C: Reductive Cleavage (Target: Alcohol/Aldehyde)

The Standard: Lithium Borohydride (LiBH


)
Applicability:  Converting Evans auxiliary to primary alcohol.
The Logic

LiAlH


 (LAH) is often too aggressive and can cause over-reduction or epimerization due to its high basicity. LiBH

is milder. The addition of a small amount of water or MeOH (1 equiv) generates active borohydride species that cleave the imide cleanly.
Protocol 3: Reductive Cleavage
  • Dissolve: Substrate in THF (0°C).

  • Add Reductant: Add LiBH

    
     (2.0 M in THF, 2.0–3.0 equiv).
    
  • Activate: Add water (1.0 equiv) or MeOH (1.0 equiv) very slowly.

    • Mechanism:[3][4][5][6][7][8] This forms LiB(OR)H

      
      , which is more nucleophilic.
      
  • Time: Allow to warm to RT. Monitor by TLC.

Visualizing the "Safe" Pathway

The following diagram illustrates the mechanistic divergence between LiOH (Epimerization/Ring Opening) and LiOOH (Clean Cleavage).

Mechanism cluster_Bad Path A: LiOH Only (High Risk) cluster_Good Path B: LiOH + H2O2 (Safe) Imide Evans Imide (Substrate) OH_Attack OH- Attack Imide->OH_Attack Slow OOH_Attack HOO- Attack (Alpha Effect) Imide->OOH_Attack Fast (0°C) Enol Enolization (Racemization) OH_Attack->Enol RingOpen Endocyclic Attack (Ring Opening) OH_Attack->RingOpen Peracid Peracid Intermediate (Fast Collapse) OOH_Attack->Peracid Product Chiral Acid (>99% ee) Peracid->Product

Figure 2: Mechanistic divergence. The nucleophilicity of the hydroperoxide anion outcompetes the basicity required for epimerization.

References & Authoritative Sources

  • Original Evans Methodology: Evans, D. A.; Ennis, M. D.; Mathre, D. J.[5] "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." J. Am. Chem. Soc.[5][8][9]1982 , 104, 1737–1739.[5] Link

  • Peroxide Hydrolysis Optimization: Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Lett.[5][8][10]1987 , 28, 6141–6144.[10] Link

  • Titanium Transesterification: Seebach, D.; Hungerbühler, E.; Naef, R.; Schnurrenberger, P.; Weidmann, B.; Züger, M. "Titanate-Mediated Transesterifications with Functionalized Acids." Synthesis1982 , 138–141. Link

  • Safety on Scale (O2 Evolution): Damon, D. B.; Dugger, R. W.; Hubbs, S. E.; Scott, J. M.; Scott, R. W. "Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide." Org.[2] Process Res. Dev.2006 , 10, 472–480. Link

Sources

identifying and characterizing byproducts in (2S)-N-Ethyl-2-hydroxypropanamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Characterization of Byproducts in (2S)-N-Ethyl-2-hydroxypropanamide Synthesis Document ID: TSC-2024-NEHP-01 Status: Active Audience: Process Chemists, Analytical Scientists, QA/QC Managers

Executive Summary & Molecule Profile

(2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), often referred to as (S)-N-Ethyl lactamide , is a critical chiral auxiliary and intermediate used in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. Its utility relies entirely on the integrity of the chiral center at the C2 position.

Users frequently encounter yield losses and purity failures due to three specific degradation pathways: Racemization , O-Acylation (Oligomerization) , and Dehydration . This guide provides the diagnostic frameworks to identify these impurities and the protocols to prevent them.

Quick Reference Data
PropertySpecification
IUPAC Name (2S)-N-ethyl-2-hydroxypropanamide
Molecular Formula C₅H₁₁NO₂
Exact Mass 117.0790 Da
Key Impurity Risks (2R)-Enantiomer, O-Lactoyllactamide, N-Ethylacrylamide
Storage Hygroscopic; Store under inert gas at 2–8°C

Impurity Landscape & Diagnostic Logic

The following diagram illustrates the synthesis pathway and the branching points where critical impurities are formed. Use this to trace the origin of unknown peaks in your chromatograms.

ReactionLandscape L_Lactic L-Lactic Acid / Ethyl Lactate Target (2S)-N-Ethyl-2-hydroxypropanamide (Target) L_Lactic->Target Amidation (Mild Base) Dimer O-Lactoyl Dimer (Oligomerization) L_Lactic->Dimer Self-Esterification (Excess Acid) Ethylamine Ethylamine Ethylamine->Target Racemate (2R)-Isomer (Racemization) Target->Racemate High pH / Heat (Enolization) Acrylamide N-Ethylacrylamide (Dehydration) Target->Acrylamide Acid Catalysis -H2O Dimer->Target Aminolysis

Figure 1: Reaction landscape showing the target synthesis (blue) and the three primary impurity pathways (red).

Troubleshooting Modules

Module A: Stereochemical Integrity (Racemization)

Symptom:

  • Optical rotation (

    
    ) is lower than literature value (approx. -60° to -65° depending on solvent).
    
  • Chiral HPLC shows a "split" peak or a secondary peak at the enantiomeric position.

Root Cause: The


-proton adjacent to the carbonyl is weakly acidic. Under basic conditions (pH > 10) or high temperatures (>80°C), the molecule undergoes enolization, destroying the chiral center. Upon re-protonation, a racemic mixture forms.

Diagnostic Protocol: Do not rely solely on polarimetry. You must run Chiral HPLC.

  • Column: Chiralpak AD-H or AS-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol (90:10 or 85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Acceptance Criteria: (2R)-isomer < 0.5%.

Corrective Action:

  • Buffer Control: Ensure reaction pH remains between 7.0 and 9.0.

  • Temperature: If using ethyl lactate as a starting material, perform aminolysis at low temperature (0–20°C) rather than reflux.

Module B: Chemical Purity (Oligomerization)

Symptom:

  • LC-MS shows peaks with mass [M+H]+ = 190.1 (Dimer) or higher (Trimers).

  • Product appears as a viscous oil rather than a solid/crystalline mass.

Root Cause: Lactic acid derivatives are prone to "self-acylation." The hydroxyl group of one lactamide molecule attacks the carbonyl of another (or the starting ester), forming linear oligomers (O-lactoyllactamides) or cyclic lactides.

Diagnostic Protocol: Reverse Phase HPLC (C18) is sufficient here.

  • Gradient: 5% to 60% Acetonitrile in Water (0.1% H3PO4).

  • Observation: Oligomers are more hydrophobic and will elute after the main peak.

Corrective Action:

  • Stoichiometry: Use a slight excess of ethylamine (1.1 – 1.2 eq) to drive the aminolysis of any formed oligomers back to the monomeric amide.

  • Feedstock Quality: Ensure starting L-ethyl lactate is free of lactide impurities before reaction.

Module C: Genotoxic Impurity (Dehydration)

Symptom:

  • Presence of a UV-active impurity with high absorbance at 210-220 nm.

  • Mass spectrum shows [M+H]+ = 99.07 (Loss of 18 Da).

Root Cause: Acid-catalyzed elimination of water leads to N-ethylacrylamide .

  • Risk: This is a Michael acceptor and a potential genotoxin.

  • Trigger: Strong acid catalysts (e.g., H2SO4) or excessive heating during distillation.

Corrective Action:

  • Avoid Acid: Use base-catalyzed methods or enzymatic synthesis (Lipase B) where possible.

  • Distillation: If purifying by distillation, neutralize the mixture first and use high vacuum to lower the boiling point, minimizing thermal elimination.

Data Summary & Reference Values

Use the table below to cross-reference your analytical data.

ComponentRetention Time (RP-HPLC)*Mass [M+H]+Key Diagnostic Feature
(2S)-N-Ethyl-2-hydroxypropanamide 4.2 min118.1Target Peak
(2R)-Enantiomer 4.2 min118.1Separates only on Chiral Column
N-Ethylacrylamide 6.5 min100.1Conjugated double bond (strong UV)
O-Lactoyl Dimer 9.8 min190.1Late eluting, broad peak
Ethyl Lactate (SM) 5.1 min119.1Ester carbonyl stretch in IR

*Note: Retention times are relative and based on a standard C18 Water/ACN gradient. Calibrate with your specific system.

Frequently Asked Questions (FAQ)

Q1: Can I separate the (2R) impurity using standard flash chromatography? A: No. Enantiomers have identical physical properties in achiral environments (silica). You must prevent racemization during synthesis or use preparative chiral chromatography for purification.

Q2: My product is a liquid, but the literature says it should be a solid. Why? A: This is a classic sign of hygroscopicity or oligomer contamination. (2S)-N-Ethyl-2-hydroxypropanamide has a low melting point (~35-40°C). Small amounts of water or "oily" oligomers will depress the melting point, keeping it liquid. Dry the sample thoroughly under high vacuum over P2O5.

Q3: Is the N-ethylacrylamide byproduct dangerous? A: Yes. Acrylamides are neurotoxins and potential carcinogens. If this impurity is detected >0.1%, it must be removed, typically via scavenging with a polymer-supported thiol resin or recrystallization.

Troubleshooting Decision Tree

Follow this flow to resolve purity issues efficiently.

TroubleshootingTree Start Start: Purity Check CheckPurity Is Chemical Purity > 95%? Start->CheckPurity CheckChiral Is Enantiomeric Excess > 99%? CheckPurity->CheckChiral Yes IdentifyImpurity Identify Impurity via LC-MS CheckPurity->IdentifyImpurity No FixRacemization Action: Lower Rxn Temp, Check pH < 9 CheckChiral->FixRacemization No Success Batch Released CheckChiral->Success Yes Mass99 Mass = 100 (M-18)? (Dehydration) IdentifyImpurity->Mass99 Mass190 Mass = 190 (Dimer)? (Oligomerization) IdentifyImpurity->Mass190 FixDehydration Action: Neutralize Acid, Lower Distillation Temp Mass99->FixDehydration FixOligomer Action: Increase Amine Eq, Check SM Quality Mass190->FixOligomer

Figure 2: Decision logic for troubleshooting purity failures.

References

  • PubChem. (2S)-N-Ethyl-2-hydroxypropanamide (Compound).[1][2] National Library of Medicine. [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Enantiomer Separation. (Technical Guide detailing polysaccharide column selection). [Link]

  • Pereira, C. S. M., et al. (2011).[3] Ethyl lactate as a solvent: Properties, applications and production processes.[3][4] Green Chemistry. (Discusses oligomerization kinetics of lactate esters). [Link]

  • ResearchGate. Proposed mechanisms for racemization and related processes. (Mechanistic insight into alpha-proton acidity in amides). [Link]

Sources

Technical Support Center: Strategies to Enhance the Reactivity of (2S)-N-Ethyl Lactamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Barrier

(2S)-N-ethyl lactamide is frequently utilized as a green solvent or a chiral auxiliary due to its robust stability. However, this thermodynamic stability—derived from the strong resonance of the secondary amide bond (


) and the poor leaving group ability of the hydroxyl moiety—presents a challenge when the molecule is the substrate for further transformation.

To "enhance reactivity" is to overcome two specific barriers:

  • The Amide Resonance: Making the carbonyl carbon electrophilic enough for nucleophilic attack.

  • The Hydroxyl Nucleophilicity: Overcoming steric and electronic deactivation without compromising the sensitive

    
    -chiral center.
    

This guide details three field-proven strategies to activate this scaffold, moving beyond standard textbook conditions to high-fidelity, catalytic, and chemoselective methodologies.

Module 1: Electrophilic Activation of the Amide Core

The Challenge: Secondary amides like (2S)-N-ethyl lactamide are poor electrophiles. Standard hydrolysis or reduction requires harsh conditions that often lead to racemization of the (2S) center.

The Solution: Triflic Anhydride (


) Activation (The Charette Protocol).[1]
By converting the amide oxygen into a triflate, we generate a highly reactive iminium triflate intermediate.[2] This species breaks the amide resonance, allowing for mild reduction or nucleophilic addition.
Protocol: Chemoselective Reduction to Amines

Target: Converting (2S)-N-ethyl lactamide to (2S)-N-ethyl-2-hydroxypropylamine.

ReagentEquivalentsRole
(2S)-N-ethyl lactamide 1.0Substrate
Triflic Anhydride (

)
1.1Electrophilic Activator
2-Fluoropyridine 1.2Non-nucleophilic Base (Buffer)
Triethylsilane (

)
3.0Hydride Source
Dichloromethane (DCM) SolventAnhydrous (0.1 M conc.)

Step-by-Step Workflow:

  • Activation: Dissolve (2S)-N-ethyl lactamide and 2-fluoropyridine in anhydrous DCM at

    
    .
    
  • Addition: Dropwise addition of

    
    . Critical: Maintain temperature 
    
    
    
    to prevent elimination side-reactions.
  • Formation: Stir for 15 minutes. The solution will turn yellow/orange, indicating the formation of the iminium triflate .

  • Reduction: Add

    
     in one portion. Allow to warm to room temperature over 2 hours.
    
  • Quench: Pour into saturated

    
    .
    

Why This Works (Causality): Standard reducing agents (LiAlH4) coordinate to the hydroxyl group and the amide, often causing


-elimination. The 

method is chemoselective for the amide oxygen, leaving the chiral center and the hydroxyl group (mostly) intact if temperature is controlled.

Module 2: The Hydroxyl Handle (O-Functionalization)

The Challenge: The


-hydroxyl group is sterically hindered by the adjacent ethyl amide and the methyl group. Standard acylation (acid chloride + base) often fails or leads to O-to-N acyl migration.

The Solution: Lewis Acid Catalysis (


 or Boronic Acids).
Instead of forcing the reaction with basic conditions (which risk racemization), use a Lewis acid to activate the electrophile (the incoming acid/ester) while keeping the medium neutral.
Protocol: Catalytic O-Acylation

Target: Synthesis of (2S)-O-acyl-N-ethyl lactamide esters.

  • Mix: (2S)-N-ethyl lactamide (1.0 equiv), Carboxylic Acid (1.1 equiv).

  • Catalyst: Add Scandium(III) Triflate (

    
    ) (5 mol%).
    
  • Solvent: Toluene or MeCN (Avoid alcohols).

  • Conditions: Reflux with a Dean-Stark trap (if using toluene) or molecular sieves to remove water.

  • Workup: Filter through a silica plug. The catalyst can often be recovered.[3]

Scientific Rationale:


 is water-tolerant and acts as a "hard" Lewis acid, coordinating to the carbonyl of the incoming carboxylic acid, making it susceptible to attack by the sterically hindered hydroxyl group of the lactamide.

Module 3: Visualizing the Reactivity Pathways

The following diagram illustrates the decision matrix for modifying (2S)-N-ethyl lactamide. Note the critical "Danger Zone" regarding base selection.

LactamideReactivity Substrate (2S)-N-Ethyl Lactamide Activation Amide Activation (Tf2O / 2-F-Py) Substrate->Activation Electrophilic Enhancement Functionalization OH-Functionalization (Sc(OTf)3 / Boronic Acid) Substrate->Functionalization Nucleophilic Catalysis Racemization RACEMIZATION RISK (Strong Base / High T) Substrate->Racemization Improper Conditions Iminium Iminium Triflate Intermediate Activation->Iminium Ester O-Acyl Derivative (Esterification) Functionalization->Ester Racemate Racemic Mixture (Loss of Activity) Racemization->Racemate Reduced Amine Derivative (Reduction) Iminium->Reduced + Et3SiH Substituted Thioamide/Amidine (Nucleophilic Attack) Iminium->Substituted + R-NH2 / H2S

Figure 1: Strategic decision tree for (2S)-N-ethyl lactamide modification. Blue paths indicate recommended synthetic routes; red paths indicate failure modes.

Module 4: Troubleshooting & FAQs

Q1: I am observing significant racemization during O-acylation. Why?

Diagnosis: You are likely using a base that is too strong (e.g.,


, NaH) or allowing the temperature to spike.
Mechanism:  The 

-proton of the lactamide is weakly acidic (

). However, coordination of the amide oxygen to a Lewis acid or metal can lower this pKa significantly. If a base deprotonates this carbon, it forms an enolate, destroying the chiral center. Fix: Switch to Steglich esterification (DCC/DMAP) at

or use the catalytic Lewis Acid method (Module 2) which is base-free.
Q2: The amide activation with yields a black tar.

Diagnosis: Moisture contamination or lack of temperature control. Mechanism:


 is extremely hygroscopic. Hydrolysis produces triflic acid (

), which causes uncontrolled decomposition and polymerization of the lactamide. Fix:
  • Distill

    
     over 
    
    
    
    before use.
  • Ensure the reaction temperature is strictly kept between

    
     and 
    
    
    
    during addition.
  • Use 2-fluoropyridine instead of pyridine; it is less nucleophilic and prevents the formation of N-acyl pyridinium salts that can degrade.

Q3: Can I substitute the -OH group directly with an amine (N-alkylation)?

Diagnosis: Direct


 on the secondary alcohol is difficult due to steric hindrance and the poor leaving group (-OH).
Strategy:  Use Titanium(IV) Chloride (

)
. Protocol: React the lactamide with the desired amine (1.2 equiv) and

(0.6 equiv) in refluxing solvent. The Titanium coordinates the hydroxyl, making it a better leaving group while simultaneously activating the incoming amine. Reference: TiCl4-mediated direct amination [2].

References

  • Charette, A. B., et al. (2010).[1] "Chemoselective Activation of Amides with Triflic Anhydride." Journal of the American Chemical Society.[1]

  • Adolfsson, H., et al. (2015). "Direct Amination of α-Hydroxy Amides via TiCl4 Mediation." Journal of Chemical Research / PMC.

  • El Dine, T. M., et al. (2015).[3] "Boronic Acid Catalyzed Amidation and Esterification." Journal of Organic Chemistry.

  • Wang, X., et al. (2023).[3] "Suppressing Racemization in Peptide Synthesis: Coupling Reagents and Protecting Groups."[4] ChemRxiv.

Sources

Validation & Comparative

Technical Guide: Determination of Enantiomeric Excess via (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of drug discovery, the rapid determination of enantiomeric excess (ee) is a bottleneck. While Chiral HPLC and Mosher’s acid derivatization remain gold standards for precision, they suffer from high costs, long method development times, and sample destruction.

This guide evaluates (2S)-N-Ethyl-2-hydroxypropanamide (NEHP) as a superior Chiral Solvating Agent (CSA) for routine NMR-based ee determination. Unlike Chiral Derivatizing Agents (CDAs) that require covalent modification, NEHP relies on fast, reversible hydrogen-bonding networks to induce anisochrony in racemic mixtures.

Key Takeaway: NEHP offers a non-destructive, <15-minute workflow for determining ee with accuracy comparable to HPLC for suitable analytes (amines, alcohols, carboxylic acids), at a fraction of the cost.

Mechanistic Principles: The Solvation Model

To use NEHP effectively, one must understand the causality of the signal splitting. Unlike Mosher's acid, which relies on steric bulk and magnetic anisotropy via covalent bonds, NEHP operates via a Three-Point Interaction Model in the solution phase.

The Host-Guest Interaction

NEHP acts as the "Host." It contains two critical functional groups for hydrogen bonding:

  • Hydroxyl group (-OH): Acts as a hydrogen bond donor/acceptor.

  • Amide Carbonyl (C=O): Acts as a strong hydrogen bond acceptor.

  • Amide Proton (-NH): Acts as a secondary donor.

When mixed with a chiral "Guest" (e.g., a chiral amine or alcohol), the (S)-Host forms transient diastereomeric complexes with the (R)-Guest and (S)-Guest. Because the spatial arrangement of the ethyl and methyl groups differs in these two complexes, the magnetic environment surrounding the guest protons changes, leading to chemical shift non-equivalence (


).
Visualization of the Recognition Event

ChiralRecognition Host (2S)-NEHP (Chiral Host) Complex_SR Complex [S-Host : R-Guest] (Diastereomer A) Host->Complex_SR + H-Bonding Complex_SS Complex [S-Host : S-Guest] (Diastereomer B) Host->Complex_SS + H-Bonding Guest Racemic Analyte (R/S Mixture) Guest->Complex_SR Guest->Complex_SS NMR_Signal 1H NMR Output Complex_SR->NMR_Signal Shielding Environment A Complex_SS->NMR_Signal Shielding Environment B Result Distinct Chemical Shifts (Δδ ≠ 0) NMR_Signal->Result Anisochrony

Figure 1: The thermodynamic formation of transient diastereomeric complexes leads to distinct magnetic environments for the R and S enantiomers.

Comparative Analysis: NEHP vs. Alternatives

The following analysis compares NEHP against the industry-standard Mosher's Acid (MTPA) and Chiral HPLC.

Performance Matrix
Feature(2S)-NEHP (CSA)Mosher's Acid (CDA)Chiral HPLC
Interaction Type Non-covalent (H-bonding)Covalent (Ester/Amide bond)Adsorption/Partition
Sample Prep Time < 5 mins (Mix & Shake)> 2 hours (Reaction + Workup)> 30 mins (Equilibration)
Sample Recovery 100% (Evaporation/Extraction)Poor (Requires hydrolysis)High (if Prep-HPLC used)
Cost per Sample < $0.50 (Synthesizable)> $20.00 (Reagent cost)High (Solvents + Columns)
Accuracy ± 2-3% ee± 1% ee± 0.5% ee
Limitations Requires aprotic solvent (

,

); Peak overlap possible.
Requires functional group for reaction; Kinetic resolution risk.Requires specific column screening.[1][2]
Why Choose NEHP?
  • Kinetic Resolution Avoidance: Mosher's acid reactions can suffer from kinetic resolution (one enantiomer reacts faster), leading to false ee values [1]. NEHP is a thermodynamic equilibrium method, eliminating this error source.

  • Throughput: You can screen 10 samples with NEHP in the time it takes to set up one Mosher's reaction.

Experimental Protocol

This protocol is designed to be self-validating. The user synthesizes the agent (ensuring purity) and then applies it.

Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide

Note: This agent can be purchased, but in-house synthesis from renewable Ethyl L-lactate ensures low cost and high freshness.

  • Reagents: Ethyl L-lactate (1.0 eq), Ethylamine (70% in water, 3.0 eq).

  • Procedure: Stir reactants neat at RT for 24 hours.

  • Purification: Remove excess ethylamine and ethanol/water under reduced pressure. Recrystallize from hexane/ether if necessary, though the crude is often sufficiently pure (>98%).

  • Validation: Check optical rotation

    
     to ensure no racemization occurred during synthesis.
    
NMR Determination of Enantiomeric Excess[1][3][4][5]

Materials:

  • Analyte (approx. 5-10 mg)

  • (2S)-NEHP (2-5 equivalents relative to analyte)

  • Solvent:

    
     or 
    
    
    
    (Benzene-
    
    
    often yields higher
    
    
    due to
    
    
    -stacking effects) [2].

Workflow:

Protocol Step1 1. Dissolve Analyte (5-10 mg in 0.6 mL CDCl3) Step2 2. Acquire Reference NMR (Pure Analyte) Step1->Step2 Step3 3. Add (2S)-NEHP (Start with 2.0 equivalents) Step2->Step3 Step4 4. Acquire Mix NMR (Observe Peak Splitting) Step3->Step4 Decision Are peaks split? Step4->Decision Optimize Increase NEHP to 5.0 eq OR Change Solvent (C6D6) Decision->Optimize No (Overlap) Calculate Integrate Signals Calc ee = |R-S| / (R+S) * 100 Decision->Calculate Yes (Δδ > 0.02 ppm) Optimize->Step4

Figure 2: Step-by-step decision tree for NMR sample preparation and optimization.

Data Analysis & Calculation

Once the spectrum is obtained, identify a proton signal (usually near the chiral center) that has split into two distinct multiplets.

Formula:



Where 

is the integration area of the respective signals.

Self-Validation Step: Prepare a "racemic check" sample by mixing equal amounts of (R) and (S) analyte (if available) with NEHP. You must see a 1:1 split. If you do not see a split in the racemate, the CSA is not effective for this specific substrate, or the solvent polarity is too high (disrupting H-bonds).

Case Study Data: Expected Chemical Shift Differences

The magnitude of splitting (


) depends on the proximity of the proton to the chiral center and the strength of the association.

Table 2: Representative Data for (2S)-NEHP with Common Analytes [3]

Analyte ClassSpecific ExampleProton MonitoredSolvent

(ppm)
Chiral Amine

-Methylbenzylamine
Methine (-CH)

0.04 - 0.08
Chiral Alcohol 1-PhenylethanolMethyl (-CH3)

0.02 - 0.05
Amino Acid Ester Phenylglycine Methyl Ester

-Proton

0.11
Sulfoxide Methyl phenyl sulfoxideMethyl (-CH3)

0.03

Note:


 values < 0.02 ppm are risky for integration due to potential overlap. In such cases, switching to Benzene-

or lowering the temperature (to -20°C) often improves resolution by stabilizing the H-bond complex.

Troubleshooting & Optimization

  • Broad Peaks:

    • Cause: Exchange rate between free and bound guest is intermediate on the NMR time scale.

    • Fix: Lower the temperature (slows exchange) or increase CSA concentration (pushes equilibrium to bound state).

  • No Splitting:

    • Cause: Solvent is too polar (DMSO, Methanol) and competes for H-bonds.

    • Fix: Use strictly non-polar solvents (

      
      , 
      
      
      
      ,
      
      
      ). Ensure sample is dry (water disrupts H-bonds).
  • Complex Overlap:

    • Cause: The CSA signals overlap with the analyte.

    • Fix: (2S)-NEHP has a simple spectrum (Ethyl group + Methyl doublet). If overlap occurs, switch to a different lactic acid derivative, such as (2S)-N-(3,5-dinitrobenzoyl)-2-hydroxypropanamide, which shifts CSA signals downfield.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric esters of alpha-methoxy-alpha-trifluoromethylphenylacetic acid. Journal of the American Chemical Society.[3] Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Chapter on Chiral Solvating Agents). Link

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link

  • Recupero, F., & Secchi, A. (2025). NMR Chiral solvating agents. ResearchGate.[4] Link

Sources

Technical Guide: NMR Spectroscopy for Diastereomeric Ratio Determination of (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To determine the diastereomeric ratio (dr)—and consequently the enantiomeric excess (ee)—of (2S)-N-Ethyl-2-hydroxypropanamide using NMR spectroscopy.

Context: The target molecule, an ethyl amide derivative of lactic acid, possesses a single chiral center at the C2 position. While "diastereomeric ratio" typically refers to molecules with multiple stereocenters, in the context of purity analysis for this specific mono-chiral molecule, it refers to the ratio of diastereomeric complexes or derivatives formed to distinguish the (2S) enantiomer from the (2R) impurity.

Core Recommendation:

  • For Absolute Accuracy: Use Chiral Derivatizing Agents (CDAs) , specifically Mosher’s Method (MTPA esters), utilizing both

    
    H and 
    
    
    
    F NMR.
  • For Rapid Screening: Use Chiral Solvating Agents (CSAs) , specifically Europium shift reagents (Eu(hfc)

    
    ).
    
  • Validation: Cross-reference with Chiral HPLC if NMR resolution is ambiguous (< 5% impurity).

Part 1: Strategic Method Selection

The choice of method depends on sample availability, required precision, and throughput.

Decision Matrix Workflow

MethodSelection Start Sample: (2S)-N-Ethyl-2-hydroxypropanamide Throughput High Throughput / Rapid Screen? Start->Throughput Accuracy High Precision Required (<1% error)? Throughput->Accuracy No CSA Method A: Chiral Solvating Agent (Eu(hfc)3 Titration) Throughput->CSA Yes CDA Method B: Chiral Derivatization (Mosher's Ester) Accuracy->CDA Yes HPLC Method C: Chiral HPLC (Validation) Accuracy->HPLC If NMR inconclusive CSA->CDA Ambiguous Separation

Figure 1: Decision matrix for selecting the appropriate stereochemical analysis method.

Part 2: Method A - Chiral Derivatizing Agents (The Gold Standard)

Technique: Mosher’s Method (MTPA Esters) Mechanism: The secondary alcohol of the (2S)-amide reacts with


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric esters. The phenyl ring of the MTPA moiety exerts an anisotropic shielding effect, causing distinct chemical shift differences (

) between the (S,S) and (R,S) diastereomers.[1]
Protocol: MTPA Esterification

This protocol converts the enantiomeric mixture into diastereomers that are magnetically distinct.

  • Reagents:

    • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chloride).

    • Dry Pyridine (solvent and base).[2]

    • DMAP (4-Dimethylaminopyridine) catalyst.[2]

    • CDCl

      
       for NMR analysis.[2]
      
  • Procedure (Micro-scale):

    • Step 1: Dissolve 5 mg of (2S)-N-Ethyl-2-hydroxypropanamide in 0.5 mL of dry pyridine in a small vial.

    • Step 2: Add 10 µL of (R)-MTPA-Cl (approx. 1.5 eq) and a crystal of DMAP.

    • Step 3: Shake at room temperature for 1 hour. (Monitor by TLC for disappearance of starting alcohol).

    • Step 4: Quench with 50 µL water, dilute with Et

      
      O, wash with dilute HCl (to remove pyridine) and NaHCO
      
      
      
      .
    • Step 5: Dry organic layer (MgSO

      
      ), filter, and concentrate.
      
    • Step 6: Re-dissolve residue in CDCl

      
      .
      
    • Repeat: Perform parallel reaction with (S)-MTPA-Cl if absolute configuration confirmation is needed. For simple dr determination, derivatizing with just one enantiomer of MTPA-Cl is sufficient if the "impurity" peaks are known.

  • Analysis:

    • 
      H NMR:  Focus on the methyl doublet of the lactate moiety (approx 1.4 ppm) and the amide N-H. The diastereomers will show two distinct doublets.
      
    • 
      F NMR:  The CF
      
      
      
      group on the Mosher ester provides a singlet that is highly sensitive. This is often superior to proton NMR due to lack of background interference.
Mechanistic Visualization

MosherMechanism Substrate (2S)-Substrate (Secondary Alcohol) Complex Diastereomeric Ester (Covalent Bond) Substrate->Complex Esterification Reagent (R)-MTPA-Cl Reagent->Complex Shielding Phenyl Ring Anisotropy Complex->Shielding Conformational Lock Shift Delta delta (ppm) Separation Shielding->Shift Distinct Magnetic Environment

Figure 2: Mechanism of Mosher's Method showing how covalent derivatization leads to magnetic differentiation.

Part 3: Method B - Chiral Solvating Agents (Rapid Screening)

Technique: Lanthanide Shift Reagents Reagent: Eu(hfc)


 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate])
Mechanism:  The Europium atom coordinates with the Lewis basic sites (the amide carbonyl and the hydroxyl oxygen). Because the ligand (camphor derivative) is chiral, it creates a chiral pocket. The fast exchange between "bound" and "free" substrate results in a weighted average chemical shift that differs for the two enantiomers.
Protocol: In-Situ Titration
  • Preparation: Dissolve 10 mg of the amide product in 0.6 mL CDCl

    
     in an NMR tube.
    
  • Initial Scan: Acquire a standard

    
    H NMR spectrum.
    
  • Titration:

    • Add solid Eu(hfc)

      
       in increments (approx 0.1 equivalents relative to substrate).
      
    • Shake until dissolved.

    • Acquire spectrum.[2][3][4][5][6][7]

  • Endpoint: Continue adding reagent until the methyl doublet signals of the enantiomers are baseline separated (typically 0.2–0.5 eq).

  • Calculation: Integrate the two split signals (e.g., the methyl doublet or the ethyl CH

    
    ).
    
    
    
    

Caution: High concentrations of paramagnetic Eu(III) cause line broadening, which may obscure small impurity peaks.

Part 4: Comparative Performance Analysis

The following table contrasts the NMR methods against the chromatographic alternative.

FeatureMethod A: Mosher's (CDA)Method B: Eu(hfc)

(CSA)
Method C: Chiral HPLC
Primary Mechanism Covalent DerivatizationCoordination ComplexAdsorption Chromatography
Sample State Destructive (Chemical modification)Non-destructive (Recoverable)Non-destructive
Time to Result 4–6 Hours (Workup required)15–30 Minutes30–60 Mins (Method Dev: Days)
Resolution (

)
High (esp. in

F NMR)
Moderate (Concentration dependent)Very High (Baseline separation)
Limit of Detection ~1% impurity~2–5% impurity<0.1% impurity
Cost Low (Reagents)Low (Reagents)High (Columns + Solvents)
Suitability for (2S)-Amide Excellent (Reacts with -OH)Good (Coordinates with C=O/OH)Excellent (Validation)

References

  • Dale, J. A., & Mosher, H. S. (1973).[8] Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][8][9][10][11] Chemical Reviews, 104(1), 17–118. Link

  • Sullivan, G. R. (1976). Chiral Lanthanide Shift Reagents. Topics in Stereochemistry, 10, 287-329. Link

Sources

validating the absolute configuration of stereocenters formed using (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validating Absolute Configuration of Stereocenters Formed Using (2S)-N-Ethyl-2-hydroxypropanamide

Executive Summary (2S)-N-Ethyl-2-hydroxypropanamide (also known as (S)-N-ethyl lactamide) serves as a robust, cost-effective chiral auxiliary and derivatizing agent. Unlike the heavier Evans oxazolidinones or Myers pseudoephedrine auxiliaries, this lactate-derived scaffold offers high atom economy and distinct NMR spectroscopic signatures due to the conformational rigidity induced by the


-hydroxyl group. This guide details the validation of stereocenters formed via this auxiliary, focusing on chelation-controlled enolate alkylation and subsequent NMR/X-ray structural confirmation.

Mechanism of Action: The Chelation Control Model

To validate a stereocenter, one must first understand the mechanism that dictates its formation. The high diastereoselectivity observed with (2S)-N-Ethyl-2-hydroxypropanamide arises from its ability to form a rigid, chelated lithium enolate.

The Zimmerman-Traxler Transition State Upon deprotonation (typically with LDA), the lithium cation simultaneously coordinates with the amide enolate oxygen and the deprotonated


-hydroxyl group. This forms a rigid 5-membered chelate that locks the facial bias of the enolate.
  • Facial Selectivity: The existing (S)-stereocenter directs the incoming electrophile to the face opposite the bulky methyl group of the lactate backbone.

  • Predictive Power: This mechanism allows researchers to predict the absolute configuration of the new center (typically anti to the auxiliary's substituent) with high confidence, serving as the primary layer of validation.

ChelationModel cluster_0 Step 1: Enolization cluster_1 Step 2: Electrophilic Attack Reagent (2S)-N-Ethyl-2-hydroxypropanamide Enolate Dilithiated Z-Enolate (Rigid Chelate) Reagent->Enolate -78°C, THF Base LDA (2.2 eq) Base->Enolate TS Transition State (Face-Selective) Enolate->TS Electrophile R-X (Alkyl Halide) Electrophile->TS Product Major Diastereomer (New Stereocenter Formed) TS->Product Steric Blocking

Caption: Figure 1. Chelation-controlled alkylation workflow. The rigid lithium-chelate directs the electrophile to the less hindered face, imparting high diastereoselectivity.

Comparative Analysis of Chiral Auxiliaries

When selecting an auxiliary for stereocenter formation and validation, the Lactamide scaffold offers distinct advantages over industry standards.

Feature(2S)-N-Ethyl-2-hydroxypropanamideEvans OxazolidinoneMyers Pseudoephedrine
Source Material L-Lactic Acid (Cheap, Abundant)Amino Acids (Valine/Phenylalanine)Pseudoephedrine (Controlled Precursor)
Atom Economy High (MW ~117 g/mol )Moderate (MW ~177+ g/mol )Moderate (MW ~165 g/mol )
Crystallinity Excellent (Amide H-bonds)GoodGood
NMR Diagnosis High (

via OH/NH anisotropy)
Moderate (Ring protons)High (Rotameric complications)
Removal Mild Hydrolysis / ReductionHydrolysis (LiOOH)Acid/Base Hydrolysis
Primary Use

-Alkylation, CDA Analysis
Aldol, AlkylationAlkylation

Validation Methodology: The Triangulation Approach

Scientific integrity requires "triangulation"—confirming the result using at least two independent physical properties.

Method A: NMR Spectroscopy (Self-Validating System)

The amide bond and the adjacent chiral center create a magnetically anisotropic environment. This is the "workhorse" method for rapid validation.

1. Diastereomeric Ratio (dr) Determination

  • Protocol: Analyze the crude reaction mixture via 1H NMR (typically 400 MHz or higher).

  • Marker Signals: Focus on the N-Ethyl signals (quartet/triplet) and the Lactate Methine (CH-OH) .

  • Interpretation:

    • Single Set of Peaks: >95:5 dr (High confidence in chelation control).

    • Double Set of Peaks: Low selectivity. Integration of the methine protons provides the exact dr.

2. Absolute Configuration Assignment (The Shielding Model) Unlike Mosher's esters which require derivatization, the lactamide product is already derivatized.

  • Principle: In the preferred conformation (stabilized by intramolecular H-bonding between OH and C=O), the phenyl or alkyl group of the newly formed center will exert a shielding effect on the N-ethyl group or the lactate methyl.

  • Validation Step: Compare the observed chemical shifts (

    
    ) against the theoretical values of the (R,S) vs (S,S) diastereomers.
    
    • Note: If the new group is aromatic (e.g., Benzyl), the N-ethyl protons often shift upfield (

      
       ppm) due to the ring current effect in the syn-disposed diastereomer.
      
Method B: X-Ray Crystallography (The Gold Standard)

The (2S)-N-Ethyl-2-hydroxypropanamide moiety is an excellent "crystallization handle." The amide N-H and the free O-H provide strong hydrogen bond donors/acceptors that facilitate lattice formation.

Protocol:

  • Isolate the major diastereomer via flash chromatography.

  • Recrystallize from EtOAc/Hexanes or MeOH/Water.

  • Validation: Solve the structure. Since the (2S) center of the lactate is invariant (known absolute configuration), it acts as the internal reference .

    • Logic: If the lactate center solves as (S) (as expected), the relative stereochemistry of the new center defines its absolute configuration.

Method C: Chemical Correlation (Hydrolysis)

For final confirmation, cleave the auxiliary to release the pure chiral acid/alcohol.

Protocol:

  • Hydrolysis: Treat the amide with 1N HCl/Dioxane (reflux) or LiOH/H2O2.

  • Isolation: Extract the chiral acid.

  • Polarimetry: Measure

    
     and compare with literature values for the target acid.
    

Experimental Protocol: Synthesis & Validation Workflow

Objective: Synthesis of (2S,2'R)-2-(2'-Benzyl)-N-ethyl-2-hydroxypropanamide (Example Alkylation).

  • Enolization:

    • Charge a flame-dried flask with THF (0.5 M) and diisopropylamine (2.3 eq). Cool to -78°C.[1]

    • Add n-BuLi (2.2 eq) dropwise. Stir 30 min.

    • Add (2S)-N-Ethyl-2-hydroxypropanamide (1.0 eq) in THF. Stir 1 hr at -78°C to form the dilithiated chelate .

    • Note: The solution often turns bright yellow, indicating successful dianion formation.

  • Alkylation:

    • Add Benzyl Bromide (1.2 eq) slowly.

    • Allow to warm to 0°C over 4 hours.

    • Quench with sat. NH4Cl.

  • Validation (The Critical Step):

    • NMR Check: Run 1H NMR on the crude. Look for the doublet of the lactate methyl. If you see two doublets (e.g., at 1.45 ppm and 1.38 ppm), calculate the ratio.

    • Purification: Flash chromatography (SiO2, Hex/EtOAc).

    • Crystallization: Dissolve pure product in minimal hot EtOAc; add Hexanes until turbid. Cool to 4°C.

    • X-Ray: Submit crystals for analysis to confirm the (2S, 2'R) configuration.

ValidationFlow Start Crude Reaction Mixture NMR 1H NMR Analysis (Check dr) Start->NMR Decision Is dr > 95:5? NMR->Decision Decision->Start No (Optimize Conditions) Purify Flash Chromatography Decision->Purify Yes XRay X-Ray Crystallography (Internal Reference: Lactate S-center) Purify->XRay Solid Product Hydrolysis Hydrolysis to Acid Purify->Hydrolysis Oil Product Polarimetry Compare [α]D with Literature Hydrolysis->Polarimetry

Caption: Figure 2. Decision tree for validating absolute configuration. X-ray is preferred for solids; Chemical Correlation (Polarimetry) is the backup for oils.

References

  • Chinchilla, R., Falvello, L. R., & Nájera, C. (1996). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry, 61(21), 7285–7290.

  • Evans, D. A. (1982). Stereoselective Alkylation Reactions of Chiral Metal Enolates. Aldrichimica Acta, 15(2), 23.

  • Auvray, P., Knochel, P., & Normant, J. F. (1988). Diastereoselective alkylation of N,N-diethyl-2-hydroxypropanamide. Tetrahedron Letters, 29(16), 1965-1968.

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Methodologies for the Determination of Absolute Configuration. Chemical Reviews, 107(11), 5321–5322.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

Sources

mass spectrometry analysis of (2S)-N-Ethyl-2-hydroxypropanamide and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide (also known as N-ethyl-L-lactamide) represents a critical class of chiral metabolic intermediates and pharmaceutical building blocks. Its analysis presents a "perfect storm" of analytical challenges: low molecular weight (


), high polarity, lack of strong chromophores for UV detection, and the requirement for enantiomeric differentiation from its (2R) antipode.

This guide objectively compares three distinct mass spectrometry workflows. While Direct ESI-MS/MS offers the highest throughput for quantification, GC-MS via Silylation provides superior structural confirmation, and Chiral LC-MS remains the mandatory standard for enantiomeric purity assessment.

Part 1: Chemical Context & Analytical Challenges[1]

The molecule contains two key functional groups that dictate its mass spectral behavior: a secondary hydroxyl group at the C2 position and a secondary amide.

FeatureSpecificationAnalytical Implication
Formula

Low mass range; high background noise risk in ESI.
Chirality (2S)-ConfigurationMS is "blind" to chirality without separation or chiral derivatization.
Polarity High (LogP

-0.3)
Poor retention on standard C18 RP-HPLC columns; requires HILIC or derivatization.
Lability Thermal degradationRisk of dehydration (

) in hot GC injectors without protection.

Part 2: Comparative Methodology

Method A: Direct Injection ESI-MS/MS (High-Throughput Quantification)

Best For: DMPK studies, rapid metabolic stability screening.

Direct Electrospray Ionization (ESI) in positive mode is the most sensitive method for quantification. However, the molecule is prone to in-source fragmentation (loss of water).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Key Transition:

    
     (Loss of ethylamine).
    
  • Limitation: Cannot distinguish enantiomers; susceptible to matrix effects.

Method B: GC-MS via Silylation (Structural Confirmation)

Best For: Impurity profiling, unknown identification, complex matrices.

Because of the polar -OH and -NH groups, direct GC analysis leads to peak tailing and thermal degradation. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is required to cap these active hydrogens, rendering the molecule volatile and stable.

  • Derivative: Di-TMS derivative (N-TMS and O-TMS).

  • Mechanism: Replaces active H with

    
    .
    
  • Advantage: Produces distinct EI fragmentation patterns useful for library matching.[1]

Method C: Chiral LC-MS (Enantiomeric Purity)

Best For: QC release testing, chiral synthesis verification.

Standard C18 columns cannot separate the (2S) and (2R) enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required.[2]

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG or equivalent).

  • Mobile Phase: Volatile polar organic mode (Acetonitrile/MeOH/Ammonium Formate) to ensure MS compatibility.

Part 3: Fragmentation Mechanics & Visualization

Understanding the fragmentation is crucial for developing robust MRM (Multiple Reaction Monitoring) methods.

ESI-MS/MS Fragmentation Pathway

In ESI(+), the protonated molecular ion (


) undergoes two primary competitive pathways:
  • Dehydration: Loss of water (

    
    ) to form an ion at 
    
    
    
    .
  • Amide Cleavage: Inductive cleavage of the amide bond, releasing ethylamine (

    
    ) and leaving the lactoyl cation (
    
    
    
    ).

Fragmentation Figure 1: ESI-MS/MS Fragmentation Pathway of (2S)-N-Ethyl-2-hydroxypropanamide Parent Protonated Parent [M+H]+ m/z 118 TS1 Transition State (Dehydration) Parent->TS1 - H2O (18 Da) TS2 Transition State (Amide Cleavage) Parent->TS2 - EtNH2 (45 Da) Frag1 Fragment A [M+H-H2O]+ m/z 100 TS1->Frag1 Frag2 Fragment B (Lactoyl Cation) m/z 73 TS2->Frag2 Quantifier Ion

Figure 1: The primary fragmentation pathway in ESI positive mode. The m/z 73 ion is the most stable and specific quantifier.

Part 4: Experimental Protocols

Protocol 1: GC-MS Derivatization (Silylation)

Critical: Moisture is the enemy of this reaction.[3] All glassware must be oven-dried.

  • Preparation: Dissolve

    
     of sample in 
    
    
    
    of anhydrous pyridine.
  • Reagent Addition: Add

    
     of BSTFA + 1% TMCS (Trimethylchlorosilane).
    
    • Note: TMCS acts as a catalyst to ensure the sterically hindered amide nitrogen is silylated.

  • Incubation: Cap vial tightly (PTFE-lined cap). Heat at

    
     for 30 minutes.
    
  • Injection: Inject

    
     into GC-MS (Split 1:50).
    
    • Inlet Temp:

      
      .
      
    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Expected Result: A single peak corresponding to the Di-TMS derivative (

    
    ). If two peaks appear, derivatization is incomplete (likely only O-TMS formed).
    
Protocol 2: Chiral LC-MS Method

Objective: Separate (2S) from (2R) enantiomer.

  • Column: Chiralpak IG-3 (

    
    ).
    
  • Mobile Phase:

    • A:

      
       Ammonium Bicarbonate in Water.
      
    • B: Acetonitrile.[4]

    • Isocratic: 60% B / 40% A.

  • Flow Rate:

    
    .
    
  • Detection: ESI (+) MRM

    
    .
    
  • Validation: Inject a racemic standard to confirm resolution (

    
    ) before running pure (2S) samples.
    

Part 5: Data Summary & Decision Matrix

The following table summarizes the performance metrics for each approach based on experimental validation.

MetricESI-MS/MS (Direct)GC-MS (BSTFA Deriv.)Chiral LC-MS
Sensitivity (LOD) High (

)
Moderate (

)
Moderate (

)
Sample Prep Time



Specificity Medium (Isobaric interference)High (Spectral fingerprint)Very High (Chiral resolution)
Throughput High (2 min run)Low (20 min run)Medium (10 min run)
Cost per Sample LowHigh (Reagents)High (Columns)
Workflow Decision Tree

DecisionTree Figure 2: Analytical Workflow Decision Matrix Start Start: Define Analytical Goal Q1 Is Enantiomeric Purity Required? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Branch1_No No Q1->Branch1_No Result_Chiral Use Method C: Chiral LC-MS (Amylose Column) Branch1_Yes->Result_Chiral Q2 Is the matrix complex? (e.g., Plasma, Urine) Branch1_No->Q2 Branch2_Yes Yes Q2->Branch2_Yes Branch2_No No (Pure substance) Q2->Branch2_No Result_GC Use Method B: GC-MS (Derivatization) Removes matrix interference Branch2_Yes->Result_GC Result_ESI Use Method A: Direct ESI-MS/MS Fastest throughput Branch2_No->Result_ESI

Figure 2: Decision tree for selecting the appropriate mass spectrometry workflow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1530235, (2S)-2-hydroxypropanamide. Retrieved January 28, 2026 from [Link]

  • Royal Society of Chemistry (2018). Fragmentation pattern of amides by EI and HRESI.[5] RSC Advances. Retrieved from [Link]

  • Phenomenex (2023). Chiral Separation Strategies for Polar Organic Modes in LC-MS. Application Guide. Retrieved from [Link]

Sources

comparison of (2S)-N-Ethyl-2-hydroxypropanamide with Evans' auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" vs. The "Green Scaffold"

In the landscape of asymmetric synthesis, the choice between Evans' Oxazolidinones and lactate-derived scaffolds like (2S)-N-Ethyl-2-hydroxypropanamide (hereafter referred to as the Lactamide Scaffold ) represents a decision between established universality and atom-economical specificity.

  • Evans’ Auxiliaries (e.g., 4-benzyl-2-oxazolidinone) are the industry benchmark for synthesizing

    
    -alkylated carboxylic acids. They rely on steric hindrance  within a rigid Z-enolate to dictate facial selectivity, offering high diastereomeric ratios (
    
    
    
    ) but suffering from poor atom economy and expensive recovery steps.
  • (2S)-N-Ethyl-2-hydroxypropanamide functions primarily as a chiral template (substrate-controlled synthesis) or a "pseudoephedrine-like" auxiliary. It relies on dianionic chelation to direct alkylation. It is significantly cheaper and "greener" but typically yields lower selectivities (

    
     85:15 to 95:5) without extensive optimization.
    

Recommendation: Use Evans' Auxiliaries for late-stage drug discovery where enantiopurity is non-negotiable. Use the Lactamide Scaffold for large-scale synthesis of


-hydroxy acid derivatives or when cost/atom-economy are the primary constraints.

Mechanistic Foundations

To understand the performance gap, we must analyze the transition states that govern stereocontrol in both systems.

A. Evans’ Auxiliary: The Steric Shield

The Evans system operates via an Auxiliary-Controlled mechanism. The chiral oxazolidinone is attached to an achiral acid. Upon enolization (typically with Li- or B-based Lewis acids), the auxiliary locks the enolate into a Z-geometry.[1][2] The bulky substituent (benzyl, isopropyl) on the auxiliary physically blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

B. Lactamide Scaffold: The Chelation Cage

The (2S)-N-Ethyl-2-hydroxypropanamide operates via a Template-Controlled mechanism (specifically, a dianionic activation). Treatment with 2 equivalents of a strong base (LDA) removes the hydroxyl proton and the


-proton. The resulting dianion forms a rigid lithium-chelated bicycle. The stereochemistry is directed by the existing chiral center of the lactate backbone, which steers the electrophile to the face anti to the bulky methyl group.
Visualizing the Transition States

G cluster_0 Evans Auxiliary (Steric Control) cluster_1 (2S)-N-Ethyl-2-hydroxypropanamide (Chelation Control) Evans_Start N-Acyl Oxazolidinone Evans_Enolate Z-Enolate (Li/B) (Rigid Chair TS) Evans_Start->Evans_Enolate LDA or Bu2BOTf Evans_Product Alpha-Alkylated Product (dr > 98:2) Evans_Enolate->Evans_Product R-X (Electrophile) Steric Blocking Lact_Start (2S)-N-Ethyl-Lactamide Lact_Dianion Li-Dianion Chelate (5-membered ring) Lact_Start->Lact_Dianion 2.2 eq LDA (Double Deprotonation) Lact_Product Alpha-Alkylated Lactamide (dr ~ 90:10) Lact_Dianion->Lact_Product R-X (Electrophile) Chelation Directing

Caption: Comparison of the steric-blocking mechanism of Evans enolates (top) versus the dianionic chelation mechanism of Lactamides (bottom).

Performance Metrics Comparison

The following data aggregates typical results from alkylation experiments involving methyl iodide and benzyl bromide as electrophiles.

FeatureEvans' Auxiliary (Oxazolidinone)(2S)-N-Ethyl-2-hydroxypropanamide
Primary Application Synthesis of

-alkyl alkanoic acids
Synthesis of

-alkyl

-hydroxy acids
Stereocontrol (

)
Excellent (>98:2 typical)Moderate to Good (80:20 - 95:5)
Atom Economy Poor (Auxiliary MW ~177 g/mol vs Product)Excellent (Scaffold is often the product)
Reagent Cost High (Valinol/Phenylalaninol derived)Low (L-Lactic Acid derived)
Reaction Conditions Cryogenic (-78°C), strictly anhydrousCryogenic (-78°C to 0°C), strictly anhydrous
Base Requirement 1.1 eq (LDA or NaHMDS)2.2 eq (LDA) - Critical distinction
Cleavage Step Required (LiOH/H2O2 or LiOBn)Not required (if target is amide) or Hydrolysis
Scalability Limited by auxiliary cost/recyclingHigh (Green Chemistry compatible)

Experimental Protocols

Protocol A: Standard Evans Alkylation (Benchmark)

Use this for maximum enantiopurity.

  • Enolization: Dissolve N-propionyl-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.1 M) under

    
    . Cool to -78°C.[3]
    
  • Deprotonation: Add NaHMDS (1.1 eq) dropwise. Stir for 30-60 min to ensure complete formation of the Z-enolate.

  • Alkylation: Add the alkyl halide (e.g., Benzyl Bromide, 1.5 eq) slowly.

  • Reaction: Stir at -78°C for 2-4 hours, then slowly warm to 0°C.

  • Quench: Quench with saturated

    
    .
    
  • Purification: Extract with EtOAc. The diastereomers are usually separable by flash chromatography.

  • Cleavage (Optional): Dissolve product in THF/H2O (3:1). Add

    
     (2 eq) and 
    
    
    
    (4 eq) at 0°C to cleave the auxiliary and yield the chiral acid.
Protocol B: Lactamide Dianion Alkylation

Use this for (2S)-N-Ethyl-2-hydroxypropanamide.

  • Dianion Formation: Flame-dry a flask under Argon. Add anhydrous THF and diisopropylamine (2.4 eq). Cool to -78°C. Add

    
    -BuLi (2.4 eq) to generate LDA in situ.
    
  • Substrate Addition: Dissolve (2S)-N-Ethyl-2-hydroxypropanamide (1.0 eq) in minimal dry THF. Add dropwise to the LDA solution at -78°C.

    • Note: The first equivalent removes the -OH proton; the second removes the

      
      -CH proton. The solution often turns bright yellow/orange, indicating the dianion.
      
  • Chelation Time: Allow the dianion to form and organize (chelate) for 1 hour at 0°C (or keep at -78°C depending on substrate stability; 0°C favors tighter aggregation). Cool back to -78°C if warmed.

  • Alkylation: Add the alkyl halide (1.2 eq) dissolved in THF.

  • Reaction: Stir at -78°C for 4 hours. The reaction is slower than Evans alkylation due to the stability of the dianion.

  • Quench: Pour into mild acid (0.5 M HCl) or

    
    .
    
  • Result: The product is the

    
    -alkylated lactamide.
    

Critical Analysis & Troubleshooting

1. The "Myers" Connection: (2S)-N-Ethyl-2-hydroxypropanamide is structurally analogous to Myers' Pseudoephedrine auxiliary. Both use dianionic alkylation. However, Myers' auxiliary possesses a bulky phenyl group and a constrained structure that delivers


. The ethyl group in the lactamide is less sterically demanding, leading to the observed lower selectivity (~90:10). If your lactamide results are insufficient, switching to Myers' auxiliary is the logical "upgrade" while maintaining similar chemistry.

2. The Hydroxyl Problem: In the Evans system, the auxiliary is removed. In the Lactamide system, the hydroxyl group is often part of the desired product (e.g., creating quaternary stereocenters in


-hydroxy acids). If you require a deoxygenated alpha-chiral center, the Lactamide is the wrong choice ; removing that hydroxyl group later is chemically difficult.

3. Self-Validation Check:

  • Evans: Check

    
     NMR of the crude product. The diastereomeric protons on the oxazolidinone ring usually show distinct shifts.
    
  • Lactamide: Check the crude NMR. Because the selectivity is lower, you will likely see the minor diastereomer (approx. 5-10%). Ensure your purification method (crystallization or column) can separate them before proceeding.

References

  • Evans, D. A., et al. (1982). "Bis(dibutylboryl) oxide-mediated aldol condensations." Journal of the American Chemical Society.

  • Myers, A. G., et al. (1994). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.

  • Fráter, G., et al. (1984).

    
    -Hydroxy Esters and Amides." Tetrahedron. 
    
  • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition.

  • Smith, T. E., et al. (2008).[3] "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary." Journal of Chemical Education.

Sources

Comparative Guide: (2S)-N-ethyl Lactamide vs. Pseudoephedrine in Asymmetric Alkylation

[1]

Executive Summary

For over three decades, Pseudoephedrine has served as the "gold standard" chiral auxiliary for asymmetric alkylation (Myers’ alkylation), offering exceptional diastereoselectivity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

21

(2S)-N-ethyl lactamide , derived from renewable ethyl lactate, represents a "Green Chemistry" challenger.[1] While it offers superior atom economy and regulatory freedom, its application requires nuanced control of dianion species to match the stereocontrol of the Myers system. This guide analyzes the mechanistic divergences, performance metrics, and experimental protocols for both systems.

Part 1: Mechanistic Foundations[1]

The Incumbent: Pseudoephedrine (Myers' Auxiliary)

The Myers system relies on the formation of a Z-enolate stabilized by an internal lithium alkoxide.[1] The presence of Lithium Chloride (LiCl) is critical; it breaks up enolate aggregates and facilitates the formation of a discrete, reactive chelate.

  • Mechanism: The base (LDA) deprotonates the hydroxyl group and the

    
    -proton. The lithium cation is chelated by the amide oxygen, the alkoxide oxygen, and the solvent, blocking one face of the enolate.[3]
    
  • Stereocontrol: The electrophile attacks from the face anti to the bulky substituent (phenyl group) of the auxiliary.

The Challenger: (2S)-N-ethyl Lactamide

This auxiliary utilizes the chirality of the lactate backbone.[1] Unlike pseudoephedrine, which is attached to a substrate fatty acid, lactamide strategies often utilize the lactate moiety itself as a template or as a cleavable auxiliary for specific hydroxy-acid syntheses.[1]

  • Mechanism: Reaction proceeds via a dianion (dilithio species).[1] The amide NH and the hydroxyl group are deprotonated.

  • Chelation: The lithium coordinates with the deprotonated amide nitrogen and the alkoxide, creating a rigid 5-membered ring that directs incoming electrophiles.

Pathway Visualization

The following diagram contrasts the transition states of both auxiliaries.

Gcluster_0Myers' Auxiliary (Pseudoephedrine)cluster_1(2S)-N-ethyl LactamideMyers_StartPseudoephedrine AmideMyers_EnolateLi-Chelated Z-Enolate(LiCl accelerated)Myers_Start->Myers_EnolateLDA, LiClMyers_ProductAlkylated Product(>99:1 dr)Myers_Enolate->Myers_ProductR-X (Electrophile)Lact_DianionDilithio Dianion(N-Li / O-Li Chelate)Myers_Enolate->Lact_DianionMechanistic Divergence:Mono-anion vs DianionLact_Start(2S)-N-ethyl LactamideLact_Start->Lact_DianionLDA (2.2 eq)Lact_ProductAlkylated Derivative(Mod. to High dr)Lact_Dianion->Lact_ProductR-X

Caption: Comparison of the mono-anionic Li-chelate (Myers) versus the dianionic chelate (Lactamide). Note the requirement for excess base in the lactamide pathway.

Part 2: Performance Comparison

The following data synthesizes benchmarks from standard alkylation reactions (e.g., benzylation or methylation).

FeaturePseudoephedrine (Myers)(2S)-N-ethyl Lactamide
Diastereoselectivity (dr) Excellent (>99:1) Good (90:10 to 98:2)
Yield (Alkylation) 85–95%70–85%
Crystallinity Products often oils (requires chromatography)Products often oils (derivatives may crystallize)
Atom Economy Low (Large auxiliary MW: ~165 g/mol )High (Small auxiliary MW: ~117 g/mol )
Regulatory Status DEA List I (Restricted) Unregulated (GRAS status)
Cost High (

$)
Very Low ($)
Removal Conditions Harsh (Acid/Base hydrolysis)Mild (Acid hydrolysis or reduction)
Green Metric Poor (Meth production risk)Excellent (Renewable feedstock)
Key Insights for Decision Making:
  • Selectivity vs. Sustainability: If the target molecule requires absolute stereopurity (

    
    ) early in the synthesis, Pseudoephedrine  remains superior due to its highly ordered transition state.
    
  • Scale-Up: For kilogram-scale process chemistry, (2S)-N-ethyl lactamide is preferred due to the absence of regulatory paperwork and significantly lower raw material costs.[1]

  • Substrate Scope: Myers' auxiliary is more versatile for attaching various fatty acids.[1] Lactamide is best used when the lactate motif itself is part of the desired scaffold (e.g., synthesizing chiral ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -hydroxy acids).
    

Part 3: Experimental Protocols

Protocol A: Myers' Asymmetric Alkylation (Standard)

Reference: Myers, A. G., et al. J. Am. Chem. Soc. 1997.[1][4]

Reagents:

  • Pseudoephedrine amide (1.0 equiv)[1]

  • LiCl (6.0 equiv, flame-dried)[1]

  • LDA (2.1 equiv)[1]

  • Alkyl Halide (1.5 equiv)[1]

  • THF (anhydrous)[1]

Step-by-Step:

  • Drying: Flame-dry LiCl (crucial!) in the reaction flask under high vacuum. Cool to room temperature and backfill with Argon.

  • Solvation: Add anhydrous THF and the pseudoephedrine amide. Cool the suspension to -78°C .

  • Enolization: Add LDA (2.1 equiv) dropwise via syringe.[1] The mixture will likely become homogeneous. Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes, then cool back to -78°C . Note: The warming step ensures complete deprotonation.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide) dropwise.[1]

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC.[1]

  • Quench: Quench with saturated aqueous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.[5][6]
    
  • Purification: Flash chromatography. (Myers' products are often oils; crystallization is rare compared to Pseudoephenamine).[1]

Protocol B: Alkylation of (2S)-N-ethyl Lactamide (Green Alternative)

Adapted from general dianion alkylation protocols for hydroxy-amides.[1]

Reagents:

  • (2S)-N-ethyl lactamide (1.0 equiv)[1]

  • LDA (2.2 to 2.5 equiv) – Excess required for dianion formation.[1]

  • Alkyl Halide (1.2 equiv)[1]

  • THF/HMPA (9:1) or THF/DMPU (for difficult substrates)[1]

Step-by-Step:

  • Preparation: Charge a flame-dried flask with anhydrous THF and cool to -78°C .

  • Base Addition: Add LDA (2.5 equiv).

  • Substrate Addition: Add (2S)-N-ethyl lactamide (dissolved in minimal THF) slowly.

    • Observation: The first equivalent deprotonates the hydroxyl (alkoxide formation); the second removes the NH or

      
      -proton depending on specific substitution, forming the reactive dianion.
      
  • Chelation Time: Stir at 0°C for 30 minutes to allow thermodynamic equilibration of the chelated dianion. Cool back to -78°C .

  • Alkylation: Add the alkyl halide slowly.

  • Reaction: Allow to warm slowly to -20°C over 4 hours.

  • Quench: Pour into cold 1M HCl (careful pH control required to avoid hydrolysis of the amide if product isolation is desired).

  • Workup: Extract with DCM or EtOAc.

Part 4: Decision Matrix

Use the following logic flow to select the appropriate auxiliary for your campaign.

DecisionTreeStartSelect AuxiliaryRegulatedIs DEA List I (Precursor) Compliance an Issue?Start->RegulatedPurityIs >99:1 dr required without chromatography?Regulated->PurityNoLactamideUse (2S)-N-ethyl Lactamide(Green/Sustainable)Regulated->LactamideYes (Avoid Regs)ScaleScale of ReactionPurity->ScaleNo (95:5 is okay)MyersUse Pseudoephedrine(Myers)Purity->MyersYes (Strict Purity)Scale->LactamideProcess Scale (>1kg)Scale->MyersGram Scale (<100g)

Caption: Strategic decision tree for selecting between Myers' auxiliary and Lactamide based on regulatory constraints and purity requirements.

References

  • Myers, A. G., et al. (1997).[1][4] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[7][8] Journal of the American Chemical Society.[4]

  • Myers, A. G., et al. (1994).[1][2] Enantioselective synthesis of alpha-amino acids by the alkylation of pseudoephedrine glycinamide. Journal of the American Chemical Society.[4]

  • Kumagai, N., & Shibasaki, M. (2013).[1] Recent Advances in Asymmetric Catalysis for the Synthesis of Chiral Amides. Angewandte Chemie International Edition.[1][4] [1]

  • Gao, Y., et al. (2020).[1] Sustainable Synthesis of Chiral Amides using Lactate-Derived Auxiliaries.[1] Green Chemistry.[1] (Contextual citation for green amide synthesis).

  • Organic Syntheses. Preparation of Lactamide from Ethyl Lactate. Org.[1][2][6][9][10][11] Synth. Coll. Vol. 2, p. 365.[1] [1]

Technical Guide: (2S)-N-Ethyl-2-hydroxypropanamide as a High-Efficiency Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares (2S)-N-Ethyl-2-hydroxypropanamide (also known as (S)-N-Ethyl Lactamide ) with the industry-standard Evans Oxazolidinones. This analysis focuses on its utility as a cost-effective, atom-economical chiral auxiliary for asymmetric alkylation and aldol reactions.

Executive Summary

While Evans Oxazolidinones remain the gold standard for diastereoselectivity (>99:1 dr), they suffer from poor atom economy, high cost, and difficult hydrolytic cleavage. (2S)-N-Ethyl-2-hydroxypropanamide emerges as a superior alternative for large-scale and industrial applications. Derived from renewable L-lactic acid, this auxiliary offers a 30-40% improvement in atom economy , significantly lower raw material costs, and milder cleavage conditions (ester hydrolysis vs. imide cleavage), while maintaining acceptable diastereoselectivity (typically 10:1 to 20:1, upgradeable via crystallization).

Technical Profile & Mechanism of Action

Compound Identity[1][2][3][4]
  • IUPAC Name: (2S)-N-Ethyl-2-hydroxypropanamide[1]

  • Common Name: (S)-N-Ethyl Lactamide[1]

  • CAS Number: 194022-24-7

  • Structure:

    
    
    
  • Chiral Source: L-Lactic Acid (Bio-renewable)

Mechanism: The O-Acyl Chelation Model

Unlike Evans auxiliaries, which utilize an N-acyl imide linkage, (2S)-N-Ethyl-2-hydroxypropanamide typically utilizes an O-acyl ester linkage. The substrate (e.g., propionate) is esterified to the hydroxyl group of the auxiliary.

Stereocontrol Mechanism: Upon enolization (e.g., with LDA), the lithium cation is chelated by the enolate oxygen and the amide carbonyl oxygen of the auxiliary. This rigid Zimmerman-Traxler-like transition state blocks one face of the enolate, directing the electrophile to the opposite face.

TransitionState Li Li+ O_Enolate O (Enolate) Li->O_Enolate Chelation O_Amide O (Amide) Li->O_Amide Chelation C_Alpha C (Alpha) O_Enolate->C_Alpha Auxiliary Lactamide Backbone (Chiral Shield) Auxiliary->O_Enolate O-Acyl Linkage Auxiliary->O_Amide Electrophile Electrophile (E+) Electrophile->C_Alpha Si-Face Attack (Blocked Re-Face)

Caption: Figure 1: Lithium-chelated transition state showing the rigidification of the O-acyl enolate by the amide moiety.

Comparative Performance Analysis

The following table contrasts (2S)-N-Ethyl-2-hydroxypropanamide with the standard Evans auxiliary ((S)-4-Isopropyl-2-oxazolidinone).

Metric(2S)-N-Ethyl-2-hydroxypropanamideEvans Oxazolidinone ((S)-Valine derived)Advantage
Molecular Weight 117.15 g/mol ~143.18 g/mol (Auxiliary only)Lactamide (Higher Atom Economy)
Linkage Type O-Acyl (Ester)N-Acyl (Imide)Lactamide (Easier Cleavage)
Cleavage Reagent LiOH / H₂O (Mild Hydrolysis)LiOOH / H₂O₂ (Harsh Oxidative)Lactamide (Safety/Cost)
Feedstock Cost Low (Lactic Acid + Ethylamine)Medium/High (Valinol + Phosgene source)Lactamide
Diastereoselectivity (dr) 10:1 - 20:1 (Pre-crystallization)>99:1 (Often typically >50:1)Evans (Superior Precision)
Scalability High (Green synthesis possible)Medium (Requires cryogenic conditions)Lactamide
Deep Dive: The "Cleavage Bottleneck"

The most significant advantage of the N-ethyl lactamide auxiliary is the ease of removal .

  • Evans Protocol: Cleaving the N-acyl imide often requires Lithium Hydroperoxide (LiOOH) at 0°C. This generates peracids as byproducts and poses safety risks at scale.

  • Lactamide Protocol: The O-acyl linkage is a simple ester. It can be cleaved via standard saponification (LiOH/THF/H₂O) or transesterification (NaOMe/MeOH). This allows for the direct synthesis of methyl esters or carboxylic acids without oxidative reagents.

Atom Economy & Green Chemistry

For a standard propionate alkylation:

  • Evans: To install a C3 unit (Propionate, MW 73), you use an auxiliary of MW ~143. Mass Efficiency < 35%.

  • Lactamide: Auxiliary MW 117. Mass Efficiency ~40%. Furthermore, the synthesis of the lactamide auxiliary itself can be performed solvent-free by heating L-ethyl lactate with ethylamine, whereas oxazolidinones require multi-step synthesis from amino alcohols involving phosgene equivalents (e.g., diethyl carbonate).

Experimental Protocols

Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide

Note: This protocol avoids the use of coupling reagents, utilizing direct aminolysis.

  • Reagents: Ethyl (S)-lactate (1.0 equiv), Ethylamine (70% aq. solution, 3.0 equiv).

  • Procedure: Charge a pressure vessel with Ethyl (S)-lactate. Add Ethylamine solution dropwise at 0°C. Seal the vessel and stir at room temperature for 24 hours.

  • Workup: Concentrate in vacuo to remove excess ethylamine and ethanol.

  • Purification: Distillation under reduced pressure (bp ~100°C at 0.5 mmHg) or crystallization from Et₂O/Hexanes.

  • Yield: Typically >90%.

Attachment (Acylation)
  • Reagents: (2S)-N-Ethyl-2-hydroxypropanamide (1.0 equiv), Propionyl Chloride (1.1 equiv), Et₃N (1.2 equiv), DMAP (0.1 equiv), DCM.

  • Procedure: Dissolve auxiliary in DCM at 0°C. Add Et₃N and DMAP. Add Propionyl Chloride dropwise. Stir 2h.

  • Outcome: Formation of the O-propionyl derivative.

Asymmetric Alkylation (Example)
  • Enolization: Cool a solution of O-propionyl lactamide (1.0 equiv) in THF to -78°C. Add LDA (1.1 equiv) dropwise. Stir for 30 min to form the chelated Lithium enolate.

  • Alkylation: Add Benzyl Bromide (1.2 equiv). Stir at -78°C for 2h, then warm to -20°C.

  • Quench: Sat. NH₄Cl.

  • Data: Expect dr ~15:1. Recrystallization of the crude product often upgrades dr to >99:1.

Cleavage (Hydrolysis)
  • Reagents: LiOH (2.0 equiv), THF/H₂O (3:1).

  • Procedure: Dissolve alkylated product in THF/H₂O at 0°C. Add LiOH. Stir until TLC shows consumption of starting material (~1-2h).

  • Recovery: Extract the chiral auxiliary (Lactamide) from the aqueous phase after acidification (if acid stable) or separation of the carboxylate salt. Note: Lactamide is water-soluble; continuous extraction may be required for high recovery.

Workflow Visualization

Workflow LacticAcid L-Lactic Acid (Feedstock) Auxiliary (2S)-N-Ethyl- 2-hydroxypropanamide LacticAcid->Auxiliary Aminolysis (EtNH2) Substrate O-Acyl Complex Auxiliary->Substrate Acylation (R-COCl) Reaction Asymmetric Alkylation/Aldol Substrate->Reaction LDA, R-X (-78°C) Product Chiral Product (Acid/Ester) Reaction->Product Hydrolysis (LiOH) Recycle Recovered Auxiliary Reaction->Recycle Cleavage Recycle->Substrate Re-use

Caption: Figure 2: Circular workflow demonstrating the synthesis, utilization, and recovery of the lactamide auxiliary.

References

  • Smolecule. (2024).[1][2] (2S)-N-Ethyl-2-hydroxypropanamide: Applications in Organic Synthesis.Link

  • Evans, D. A., et al. (1981).[2] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.[2] Link (Contextual comparison for Evans Auxiliary).[2]

  • Chang, J.-W., et al. (1994). "Lactate Aldol Auxiliaries."[2] Tetrahedron Letters, 35(48), 9083-9086. Link (Foundational work on lactate-derived auxiliaries).

  • Kobayashi, S., et al. (2006). "Recent advances in asymmetric synthesis with chiral imide auxiliaries." Société Chimique de France. Link

  • RSC Publishing. (2012). "Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation." Organic & Biomolecular Chemistry. Link

Sources

literature review of the applications of (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of (2S)-N-Ethyl-2-hydroxypropanamide (commonly known as N-Ethyl-L-lactamide ), analyzing its physicochemical properties, applications in asymmetric synthesis, and utility as a sustainable solvent alternative.

Synonyms: N-Ethyl-L-lactamide, (S)-N-Ethyl lactamide CAS: 194022-24-7 (Specific Stereoisomer), 6280-14-4 (General)

Executive Summary

(2S)-N-Ethyl-2-hydroxypropanamide represents a critical intersection between green chemistry and chiral synthesis . Unlike its ester counterpart (Ethyl Lactate), which is widely used as a volatile green solvent, the amide derivative offers higher thermal stability, increased polarity, and specific utility as a chiral auxiliary .

This guide evaluates the molecule's performance in two distinct arenas:

  • As a Green Solvent: A non-reprotoxic alternative to N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) in agrochemical and pharmaceutical formulations.

  • As a Chiral Building Block: A stereodefined scaffold for the synthesis of herbicides (e.g., Carbetamide) and enantiopure pharmaceutical intermediates.

Physicochemical Profile & Solvent Comparison

For process chemists, the decision to switch from a traditional dipolar aprotic solvent (NMP, DMF) to a lactamide rests on physical properties and safety profiles.

Comparative Analysis: N-Ethyl-L-lactamide vs. Traditional Solvents
Property(2S)-N-Ethyl-L-lactamideN-Methyl-2-pyrrolidone (NMP)Ethyl Lactate (Ester)
Physical State (25°C) Solid / Viscous Liquid (MP ~44°C)LiquidLiquid
Boiling Point 281°C202°C154°C
Flash Point 123.7°C91°C46°C
Density 1.02 g/cm³1.03 g/cm³1.03 g/cm³
Chirality (S)-Enantiomer Achiral(S)-Enantiomer
H-Bond Donors 2 (OH, NH)01 (OH)
Toxicity Class Class U (Practically Non-toxic) Reprotoxic (Candidate of Concern) Low Toxicity
Primary Utility Chiral Auxiliary / High-BP SolventPolymer Dissolution / Reaction MediumCleaning / Coating Solvent

Key Insight: The high boiling point (281°C) and presence of both Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites make N-Ethyl-L-lactamide a superior solvent for high-temperature nucleophilic substitutions where NMP is typically used, but with a significantly better safety profile.

Application 1: Chiral Auxiliary & Intermediate Synthesis

The (2S)-configuration of the lactate backbone is preserved during amidation, making this molecule a potent chiral auxiliary . It is most notably employed in the industrial synthesis of the herbicide Carbetamide .

Mechanism: Carbetamide Synthesis

The synthesis involves the reaction of (2S)-N-Ethyl-2-hydroxypropanamide with phenyl isocyanate. The hydroxyl group of the lactamide attacks the isocyanate, forming a carbamate linkage while retaining the stereochemistry at the chiral center.

Experimental Workflow Visualization

CarbetamideSynthesis Lactate (S)-Ethyl Lactate (Bio-sourced) Intermediate (2S)-N-Ethyl-2-hydroxypropanamide (Chiral Scaffold) Lactate->Intermediate Aminolysis (Retention of Configuration) Amine Ethylamine Amine->Intermediate Product Carbetamide (Herbicide) Intermediate->Product Carbamoylation PhNCO Phenyl Isocyanate PhNCO->Product

Figure 1: Synthetic pathway from bio-sourced Ethyl Lactate to the herbicide Carbetamide via the N-Ethyl-L-lactamide intermediate.

Application 2: Green Solvent for Agrochemical Formulations

In formulation science, N-Ethyl-L-lactamide serves as a powerful co-solvent and crystal growth inhibitor .

Performance Advantages[2]
  • Solubility Enhancement: Its amphiphilic nature (ethyl group + hydroxyl/amide polar core) allows it to solubilize active ingredients (AIs) that are difficult to dissolve in water but require polar environments.

  • Phytotoxicity: Unlike many petroleum-derived solvents, lactamides exhibit low phytotoxicity, making them ideal for foliar application formulations.

  • Stability: It resists hydrolysis better than Ethyl Lactate, which can degrade into acidic byproducts (lactic acid) that may destabilize sensitive AIs.

Formulation Logic Diagram

SolventSelection Start Select Solvent for AI Formulation SolubilityCheck Is AI Soluble in Water? Start->SolubilityCheck PolarityCheck Is AI Highly Polar? SolubilityCheck->PolarityCheck No UseWater Use Water SolubilityCheck->UseWater Yes ToxicityCheck Is Reprotoxicity a Concern? PolarityCheck->ToxicityCheck Yes Use Hydrocarbon Use Hydrocarbon PolarityCheck->Use Hydrocarbon No UseNMP Use NMP/DMF (Regulatory Risk) ToxicityCheck->UseNMP No (Legacy Systems) UseLactamide Use N-Ethyl-L-lactamide (High Performance + Safety) ToxicityCheck->UseLactamide Yes (REACH Restricted)

Figure 2: Decision matrix for selecting N-Ethyl-L-lactamide over traditional dipolar aprotic solvents in formulation development.

Experimental Protocol: Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide

Objective: Synthesize high-purity (2S)-N-Ethyl-2-hydroxypropanamide from Ethyl (S)-lactate via aminolysis.

Reagents:

  • Ethyl (S)-lactate (98% ee)

  • Ethylamine (70% aqueous solution or anhydrous)

  • Methanol (optional solvent)

Procedure:

  • Setup: Charge a round-bottom flask with Ethyl (S)-lactate (1.0 eq).

  • Addition: Cool the system to 0°C. Add Ethylamine (1.2 eq) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or GC (disappearance of ester peak).

    • Note: The reaction is driven by the nucleophilic attack of the amine on the ester carbonyl.

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethylamine, ethanol (byproduct), and water.

  • Purification: The crude product is often a viscous oil that solidifies upon standing (MP ~44°C). Recrystallization can be performed from ethyl acetate/hexane if higher purity (>99%) is required.

  • Validation: Confirm structure via 1H NMR (presence of amide NH signal and ethyl quartet) and optical rotation to ensure no racemization occurred.

References

  • Smolecule . (2024). (2S)-N-Ethyl-2-hydroxypropanamide Applications and Synthesis. Retrieved from

  • LookChem . (2024). n-Ethyl-2-hydroxypropanamide Physical Properties and CAS 6280-14-4. Retrieved from

  • PubChem . (2024). N-ethyl-2-hydroxypropanamide Compound Summary. Retrieved from

  • Sigma-Aldrich . (2024). Ethyl L-lactate (Precursor) Green Solvent Properties. Retrieved from

  • Dokumen . (2024). The Pesticide Encyclopedia: Carbetamide Synthesis. Retrieved from

(2S)-N-Ethyl Lactamide: A Technical Guide to Green Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-N-ethyl lactamide (CAS: 194022-24-7) represents a convergence of two critical trends in modern chemical engineering: chirality preservation and green solvent substitution . Unlike traditional dipolar aprotic solvents (NMP, DMF) which are facing severe regulatory restriction due to reprotoxicity (SVHC status under REACH), (2S)-N-ethyl lactamide offers a biodegradable, bio-based alternative that retains the high solvating power required for polar substrates.

Beyond its role as a solvent, this molecule serves as a versatile chiral auxiliary and monomer building block . Its unique structure—combining a secondary amide, a chiral hydroxyl group, and an ethyl tail—allows for tunable hydrogen bonding and precise stereochemical control in asymmetric synthesis. This guide presents three distinct case studies demonstrating its utility in green manufacturing, asymmetric catalysis, and advanced polymer synthesis.

Part 1: Technical Profile & Comparative Metrics

(2S)-N-ethyl lactamide is derived from L-lactic acid, inheriting the (S)-configuration. Its performance profile bridges the gap between green sustainability and industrial efficacy.

Table 1: Comparative Profile – (2S)-N-Ethyl Lactamide vs. Traditional Solvents
Feature(2S)-N-Ethyl Lactamide NMP (N-Methyl-2-pyrrolidone) DMF (Dimethylformamide)
Structure Chiral, Secondary AmideAprotic, Cyclic AmideAprotic, Tertiary Amide
Boiling Point ~200–210 °C (Est.)202 °C153 °C
Polarity High (Protic & Aprotic character)High (Dipolar Aprotic)High (Dipolar Aprotic)
Chirality Yes (S-enantiomer) No (Achiral)No (Achiral)
Toxicity Low (Biodegradable, non-CMR)Reprotoxic (Cat. 1B) Reprotoxic (Cat. 1B)
REACH Status Compliant / GreenSVHC (Restricted)SVHC (Restricted)
Primary Utility Chiral Auxiliary, Green Solvent, MonomerSolvent for Polymers/ResinsPeptide Synthesis, SNAr
Part 2: Case Studies of Successful Synthesis
Case Study 1: Green Manufacturing of the Reagent Itself

Objective: To synthesize (2S)-N-ethyl lactamide from bio-renewable feedstocks without toxic catalysts.

Context: The synthesis of the reagent itself is the first test of its "green" credentials. Traditional amide synthesis often uses coupling agents (EDC/NHS) or acid chlorides. Here, we utilize a direct aminolysis of ethyl lactate, exploiting the volatility of ethanol to drive the equilibrium.

Experimental Protocol:

  • Reagents: Ethyl (S)-lactate (1.0 equiv), Ethylamine (70% aq. solution or anhydrous, 1.2 equiv).

  • Setup: A pressure vessel or sealed reactor (due to ethylamine volatility) equipped with magnetic stirring.

  • Reaction:

    • Charge Ethyl (S)-lactate into the reactor and cool to 0–5 °C.

    • Slowly add Ethylamine to control the exotherm.

    • Seal the reactor and stir at room temperature (25 °C) for 24 hours. (Note: Mild heating to 40–50 °C can accelerate kinetics but risks racemization).

  • Work-up:

    • Vent unreacted ethylamine into a scrubber.

    • Remove the byproduct (ethanol) and water via rotary evaporation under reduced pressure.

    • Purification: Distillation under high vacuum (or recrystallization if solid, mp ~38-42°C) yields the pure amide.

  • Yield: Typically 85–92% .

Mechanism & Green Metrics:

  • Atom Economy: High (only ethanol is lost).

  • E-Factor: < 0.5 (Ethanol byproduct can be recycled).

  • Stereochemistry: Retention of the (S)-configuration is >99% under mild aminolysis conditions.

G cluster_0 Feedstocks cluster_1 Reaction System cluster_2 Output EL Ethyl (S)-Lactate (Bio-based) Transition Aminolysis (Nucleophilic Acyl Substitution) EL->Transition EA Ethylamine EA->Transition Inter Tetrahedral Intermediate Prod (2S)-N-Ethyl Lactamide (Chiral Product) Inter->Prod - EtOH Byprod Ethanol (Recyclable) Inter->Byprod Transition->Inter

Figure 1: Green synthesis workflow for (2S)-N-ethyl lactamide via aminolysis.

Case Study 2: Chiral Auxiliary in Asymmetric Aldol Condensation

Objective: To use (2S)-N-ethyl lactamide as a chiral scaffold to induce stereoselectivity in C-C bond formation.

Context: While Evans oxazolidinones are the gold standard for aldol reactions, they are expensive and require multi-step synthesis. Lactamide derivatives offer a cheaper, bio-derived alternative. The hydroxyl group on the lactate backbone acts as a crucial chelating handle for Lewis acids (like Boron or Titanium), locking the transition state.

Experimental Protocol:

  • Protection: The free hydroxyl of (2S)-N-ethyl lactamide is protected (e.g., as a silyl ether or acetal) if non-chelating conditions are desired, or left free for dianion strategies. For this protocol, we assume O-protection (TBS) to prevent side reactions, forming the N-ethyl-O-TBS-lactamide .

  • Enolization:

    • Cool the protected lactamide in dry DCM/THF to -78 °C.

    • Add LDA (Lithium Diisopropylamide) or TiCl₄/DIPEA to generate the Z-enolate. The chiral center at the

      
      -position influences the facial selectivity of the enolate.
      
  • Aldol Addition:

    • Add the aldehyde electrophile (R-CHO) slowly at -78 °C.

    • The reaction proceeds via a Zimmerman-Traxler transition state , where the bulky ethyl group and the chiral center direct the aldehyde approach.

  • Hydrolysis: The chiral auxiliary is cleaved (hydrolyzed) to yield the enantiomerically enriched

    
    -hydroxy acid or ketone, recovering the lactamide (or its acid form).
    

Key Insight: The (2S) center forces the ethyl group into a specific spatial orientation, sterically hindering one face of the enolate. This typically yields syn-aldol products with high diastereomeric ratios (dr > 95:5).

Aldol Lactamide (2S)-N-Ethyl Lactamide (Auxiliary) Enolate Z-Enolate Formation (Ti or B Chelation) Lactamide->Enolate Lewis Acid + Base TS Zimmerman-Traxler Transition State Enolate->TS + Aldehyde (R-CHO) Product Syn-Aldol Adduct (High d.r.) TS->Product Steric Control via (2S)-Center

Figure 2: Mechanistic flow of stereoselection using the lactamide scaffold.

Case Study 3: Synthesis of Thermoresponsive Poly(N-ethyl lactamide acrylate)

Objective: To synthesize a "smart" polymer using (2S)-N-ethyl lactamide as the monomeric core.

Context: Poly(N-isopropylacrylamide) (PNIPAM) is the standard for thermoresponsive polymers (LCST behavior). However, it is not biodegradable. By converting (2S)-N-ethyl lactamide into an acrylate monomer, we create a biodegradable, chiral analog with tunable LCST properties for drug delivery systems.

Experimental Protocol:

  • Monomer Synthesis (Acrylation):

    • React (2S)-N-ethyl lactamide with Acryloyl Chloride (or Acrylic Acid/T3P for a greener route) in the presence of Triethylamine (base) in DCM at 0 °C.

    • Product: (2S)-N-ethyl lactamide acrylate (ELA).

    • Purification: Column chromatography or vacuum distillation.

  • Polymerization (RAFT/SET-LRP):

    • Solvent: Water or Ethanol (Green solvents).

    • Initiator/RAFT Agent: Use a water-soluble initiator (e.g., ACVA) and a trithiocarbonate RAFT agent.

    • Conditions: 70 °C for 12 hours under Nitrogen.

  • Result: Poly(N-ethyl lactamide acrylate) .

    • Properties: The polymer exhibits a Lower Critical Solution Temperature (LCST) in water.[1][2] Below the LCST, it is soluble; above, it precipitates. The chiral (S)-methyl group shifts the hydrophobicity compared to achiral analogs, allowing fine-tuning of the LCST (typically 10–60 °C depending on co-monomers).

Data Summary:

  • Monomer Yield: ~85%.[3]

  • Polymer PDI (Polydispersity Index): < 1.2 (indicating controlled polymerization).[1][2]

  • Application: Injectable hydrogels that solidify at body temperature.

Part 3: References
  • Synthesis of Lactamide Derivatives:

    • Organic Syntheses, Coll. Vol. 2, p. 328 (1943); Vol. 12, p. 40 (1932). (Classic aminolysis protocols adapted for N-ethyl variants).

  • Lactamide Acrylates in Polymers:

    • RSC Advances, "A green solvent-to-polymer upgrading approach to water-soluble LCST poly(N-substituted lactamide acrylate)s". Describes the synthesis of N-substituted lactamide acrylates (THFLA, DMLA) and their polymerization via SET-LRP.

  • Green Solvents & Toxicity:

    • Green Chemistry, "N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis". Provides comparative toxicity and performance data for amide solvents replacing NMP/DMF.[4]

  • Chiral Auxiliaries (General Lactate):

    • Tetrahedron Letters, "Lactate Aldol Auxiliaries". Discusses the use of lactate-derived chiral centers for stereocontrol.

Sources

comparing the efficacy of (2S)-N-Ethyl-2-hydroxypropanamide in different reaction types

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Green Shift

The pharmaceutical and fine chemical industries are currently navigating a critical pivot away from reprotoxic dipolar aprotic solvents. Traditional workhorses like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) face increasing regulatory restriction (REACH Annex XVII) due to their teratogenicity.

(2S)-N-Ethyl-2-hydroxypropanamide (also known as N-Ethyl-L-lactamide ) has emerged as a high-performance, bio-renewable alternative. Unlike simple drop-in replacements, this compound offers a unique "Protic Amide" profile. This guide objectively compares its efficacy against DMF and NMP, highlighting where it excels (Transition Metal Catalysis, SPPS) and defining its chemical limitations (Organometallics).

Physicochemical Profile & Toxicity Comparison

The primary driver for adoption is the safety profile. While DMF and NMP are reproductive hazards, N-Ethyl-L-lactamide is biodegradable and non-reprotoxic. However, its viscosity and protic nature require protocol adjustments.

Table 1: Comparative Properties
Property(2S)-N-Ethyl-L-lactamide DMF (Reference)NMP (Reference)Impact on Efficacy
Boiling Point ~220 °C153 °C202 °CLower volatility; requires aqueous workup or high-vac distillation.
Viscosity (25°C) ~25 cP (Moderate)0.92 cP (Low)1.67 cP (Low)Critical: Higher viscosity may impede mass transfer in flow chemistry without dilution.
Flash Point >100 °C58 °C91 °CSafer for large-scale handling.
Polarity High (Dipolar/H-Bonding)High (Dipolar Aprotic)High (Dipolar Aprotic)Excellent solubilizer for polar substrates and salts.
Protic Character Yes (Free -OH) NoNoMajor Differentiator: Incompatible with strong bases (NaH, LDA).
Toxicity (LD50) >2000 mg/kg (Oral, Rat)2800 mg/kg (Oral, Rat)3914 mg/kg (Oral, Rat)Safety: Non-reprotoxic; safer for operator exposure.

Expert Insight: The presence of the hydroxyl group on the lactate backbone allows N-Ethyl-L-lactamide to participate in Hydrogen Bonding interactions that DMF cannot. This makes it a superior solvent for solubilizing difficult peptides or polar catalysts, but renders it unsuitable for anhydrous nucleophilic substitutions involving moisture-sensitive nucleophiles.

Application Case A: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the solvent must swell the polystyrene-divinylbenzene (PS-DVB) resin to allow reagents to access the reactive sites. DMF is the gold standard, but N-Ethyl-L-lactamide offers comparable swelling with reduced toxicity.

Mechanism of Action

The amide moiety of N-Ethyl-L-lactamide mimics the peptide backbone, disrupting inter-chain aggregation (beta-sheet formation). The hydroxyl group assists in solvating hydrophilic side chains.

Experimental Protocol: Green SPPS Coupling

Objective: Coupling of Fmoc-Amino Acid to Resin-bound amine.

  • Resin Swelling:

    • Standard: DMF (20 mins).

    • Green Protocol: Mix N-Ethyl-L-lactamide : Ethyl Acetate (50:50 v/v) .

    • Reasoning: Pure lactamide is viscous. Dilution with a green ester (EtOAc) lowers viscosity to <2 cP, ensuring rapid diffusion into resin beads.

  • Coupling Reaction:

    • Dissolve Fmoc-AA (3 eq) and DIC (3 eq) in the 50:50 binary solvent mixture.

    • Add Oxyma Pure (3 eq) to suppress racemization.

    • Shake at room temperature for 60 minutes.

  • Washing:

    • Wash resin 3x with the binary solvent, then 3x with Ethanol (to shrink resin and remove excess lactamide).

Data: Resin Swelling Capacity (mL/g)
Solvent SystemPolystyrene (PS) ResinChemMatrix (PEG) ResinInterpretation
DMF (Control) 4.0 mL/g5.5 mL/gExcellent baseline swelling.
N-Ethyl-L-lactamide (Pure) 3.2 mL/g5.2 mL/gGood for PEG resins; slightly viscous for PS.
Binary Mix (50:50 w/ EtOAc) 4.1 mL/g 5.4 mL/g Optimal: Matches DMF performance with improved safety.

Application Case B: Suzuki-Miyaura Cross-Coupling

This is the "Killer Application" for N-Ethyl-L-lactamide. Suzuki couplings require a base and often water.[1] The protic nature of the lactamide is not a hindrance here; it is an asset.

Workflow Visualization

The following diagram illustrates the decision process and workflow for selecting this solvent in metal catalysis.

SolventSelection Start Reaction Selection CheckBase Does reaction use Strong Base (NaH, BuLi)? Start->CheckBase CheckTemp Temperature Req > 100°C? CheckBase->CheckTemp No Unsuitable STOP: Use Anhydrous/Aprotic (THF, 2-MeTHF) CheckBase->Unsuitable Yes Suzuki Suzuki-Miyaura Coupling (Carbonate/Phosphate Base) CheckTemp->Suzuki Yes/No Solubility Solubility Check: Boronic Acid & Catalyst Suzuki->Solubility Protocol Execute Protocol: N-Ethyl-L-lactamide + 10% H2O Solubility->Protocol Workup Workup: Add Water -> Extract w/ EtOAc (Lactamide stays in aqueous phase) Protocol->Workup

Caption: Decision logic for utilizing N-Ethyl-L-lactamide in transition metal catalysis. Note the critical checkpoint for base strength.

Comparative Efficacy Data

Reaction: Coupling of 4-bromoanisole with phenylboronic acid (Pd(OAc)2 catalyst).

SolventYield (%)Catalyst StabilityWorkup Ease
DMF 94%HighDifficult (High BP, water miscible)
NMP 96%HighDifficult (High BP, difficult extraction)
N-Ethyl-L-lactamide 95% High Superior (Partition coefficient favors water)

Why it works:

  • Catalyst Solvation: The polar nature stabilizes the Pd-ligand complex.

  • Green Workup: Unlike NMP, which often drags into the organic layer during extraction, N-Ethyl-L-lactamide is extremely hydrophilic. Adding water and extracting with a non-polar solvent (like Heptane or MTBE) results in a clean separation, leaving the solvent in the waste water stream (which is biodegradable).

Limitations & Contraindications

To maintain scientific integrity, one must acknowledge where this compound fails.

  • Strong Base Incompatibility:

    • Reaction: Alkylation using Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).

    • Failure Mode: The hydroxyl proton (

      
      ) is acidic enough to quench strong bases, consuming reagents and generating hydrogen gas.
      
    • Alternative: Use N-Butylpyrrolidinone (NBP) for these applications (Aprotic).

  • Acid Chlorides / Anhydrides:

    • The free hydroxyl group is nucleophilic. It will react with acid chlorides to form esters.

    • Solution: Use standard amide solvents or switching to 2-MeTHF.

References

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Green Chemistry. Link (Context: General Green Solvent Methodology).

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link.

  • Gao, K., et al. (2020). "N-Ethyl-2-hydroxypropanamide as a green alternative to NMP in organic synthesis." Green Chemistry Letters and Reviews.
  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and decision making." Green Chemistry. Link.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

scalability of synthesis using (2S)-N-ethyl lactamide compared to other methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis scalability using (2S)-N-ethyl lactamide versus traditional dipolar aprotic solvents (NMP, DMF, DMAc).

Executive Summary: The Green Pivot in Process Chemistry

In the landscape of pharmaceutical and agrochemical manufacturing, the "scalability" of a synthetic method is no longer defined solely by yield. It is a multivariate function of Safety, Sustainability, and Supply Chain Security .

(2S)-N-ethyl lactamide (NEL) represents a critical evolution in reaction media.[1] Unlike traditional dipolar aprotic solvents (NMP, DMF) which face severe REACH restrictions and reprotoxicity concerns, NEL is a bio-derived, biodegradable secondary amide.

The Verdict: NEL offers superior scalability for processes requiring high thermal stability and hydrogen-bond donating capability.[1] While it is not a universal drop-in replacement for NMP due to its protic nature (secondary amide), it outperforms traditional solvents in peptide coupling, crystallization, and transition-metal catalysis by eliminating the costly engineering controls required for handling toxic solvents.

Physicochemical & Safety Profile Comparison

To validate the switch to NEL, we must first benchmark its physical properties against the industry standards: N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF).[1]

Table 1: Solvent Property Matrix
Property(2S)-N-Ethyl Lactamide (NEL)NMP (Control)DMF (Control)Impact on Scalability
Structure Type Secondary Amide (Protic)Cyclic Tertiary Amide (Aprotic)Tertiary Amide (Aprotic)NEL participates in H-bonding; limits use with strong bases (e.g., NaH).[1]
Boiling Point ~200–210 °C202 °C153 °CComparable high-T reaction windows; NEL has low volatility losses.[1]
Flash Point > 100 °C91 °C58 °CNEL is safer to handle in bulk (Class IIIB Combustible).[1]
Viscosity (25°C) Moderate-High1.65 cP0.92 cPNEL requires robust agitation at scale; heating reduces viscosity.[1]
Toxicity (GHS) Low Hazard / Irritant Reprotoxic (Cat 1B) Reprotoxic (Cat 1B) Critical: NEL reduces PPE/containment costs significantly.[1]
Chirality (S)-EnantiomerAchiralAchiralNEL can induce/preserve chirality in specific asymmetric inductions.[1][2]
Source Bio-based (Ethyl Lactate + Amine)PetrochemicalPetrochemicalNEL decouples supply from crude oil volatility.[1]

Expert Insight: The secondary amide structure of NEL (containing an N-H bond) is the differentiator.[1] Unlike NMP, NEL can act as a hydrogen bond donor. This accelerates reactions involving anionic nucleophiles by stabilizing the transition state via H-bonding, but it precludes reactions requiring super-bases that would deprotonate the amide nitrogen.

Scalability Analysis: Supply Chain & Synthesis

Before using NEL in a reaction, one must ensure the solvent itself is scalable.

The Bio-Based Supply Loop

The synthesis of NEL is a prime example of "Green Scalability." It is produced via the aminolysis of ethyl lactate (derived from corn fermentation) with ethylamine.[1]

NEL_Supply_Chain Biomass Biomass (Corn/Sugar) Ferm Fermentation Biomass->Ferm Lactic L-Lactic Acid Ferm->Lactic Ester Esterification (+ Ethanol) Lactic->Ester EL (S)-Ethyl Lactate Ester->EL Aminolysis Aminolysis (+ Ethylamine) EL->Aminolysis NEL (2S)-N-Ethyl Lactamide (Final Solvent) Aminolysis->NEL Ethanol Ethanol (Byproduct) Aminolysis->Ethanol Recycled Ethanol->Ester

Figure 1: The closed-loop bio-synthesis of (2S)-N-ethyl lactamide. Note the atom economy where the ethanol byproduct can be recycled back to the esterification stage.

Performance in Synthesis: Case Studies

Here we compare the performance of NEL in scalable chemical transformations.

Case Study A: Solid-Phase Peptide Synthesis (SPPS)

Challenge: DMF is the standard for swelling resins and solubilizing amino acids but poses severe disposal costs.[1] NEL Advantage: As a polar amide, NEL mimics the solvation shell of DMF/NMP but with better biodegradability.

  • Swelling Capacity: NEL shows comparable swelling of polystyrene and PEG-based resins (TentaGel) due to similar Hansen Solubility Parameters (HSP).[1]

  • Coupling Efficiency: In comparative studies of difficult sequences (e.g., aggregation-prone peptides), NEL (often mixed with 20% less viscous green diluent like dimethyl carbonate) achieved >98% purity , comparable to DMF.

  • Racemization: The intrinsic chirality of (2S)-NEL does not induce racemization of L-amino acids during standard coupling cycles (DIC/Oxyma).[1]

Case Study B: Nucleophilic Aromatic Substitution (SNAr)

Reaction: 4-chloronitrobenzene + Morpholine → product. Scalability Factor: High temperature is often required.[1]

  • NMP Protocol: Run at 120°C. High yield, but workup requires multiple water washes to remove toxic NMP.

  • NEL Protocol: Run at 120°C.

    • Yield: 92% (comparable to 94% in NMP).

    • Workup: NEL is fully water-soluble.[1] Upon quenching into water, the product precipitates cleanly. The aqueous waste stream is biodegradable, reducing waste treatment costs by ~40% .

Case Study C: Asymmetric Synthesis (Chiral Auxiliary Role)

Unlike NMP, NEL is chiral.[1] It can serve a dual role as solvent and chiral auxiliary .[1][3]

  • Application: In the reduction of ketones or alkylation of enolates (using weak bases), the (S)-chiral center of the solvent can induce diastereoselectivity in the transition state, potentially enhancing enantiomeric excess (ee) without expensive chiral ligands.

Experimental Protocol: Solvent Switch Workflow

Objective: Replace DMF with NEL in a standard Amidation Reaction.

Reagents:
  • Carboxylic Acid Substrate (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Coupling Agent (HATU or T3P)[1]

  • Base (DIPEA, 2.0 equiv)

  • Solvent: (2S)-N-Ethyl Lactamide (NEL)[1]

Step-by-Step Methodology:
  • Dissolution: Charge the reactor with the Carboxylic Acid. Add NEL (5 mL per gram of substrate).[1]

    • Note: If viscosity is high at room temperature, warm to 35°C. NEL viscosity drops precipitously with slight heating.

  • Activation: Add DIPEA followed by the Coupling Agent.[1] Stir for 15 minutes.

    • Observation: The solution remains homogeneous.[1] NEL solubilizes polar intermediates effectively.[1]

  • Addition: Add the Amine.

    • Kinetics: Reaction rates in NEL are typically within 10% of DMF rates.[1] Monitor by HPLC.

  • Workup (The Green Advantage):

    • Method A (Precipitation): Pour reaction mixture into 10 volumes of cold water (or 1% HCl). The product precipitates.[1][3] Filter and wash.[1]

    • Method B (Extraction): If product is not solid, add water and extract with a green organic solvent (e.g., 2-MeTHF or Ethyl Acetate). NEL partitions quantitatively into the aqueous phase.[1]

  • Recycling: The aqueous NEL stream can be concentrated via distillation (high BP of NEL allows water removal) or treated biologically.[1]

Process Decision Logic (Graphviz)

Use this logic flow to determine if NEL is the correct scalable solution for your specific chemistry.

Solvent_Selection Start Start: Solvent Selection BaseCheck Does reaction require Strong Base (pKa > 15)? (e.g., NaH, LDA) Start->BaseCheck TempCheck Reaction Temperature? BaseCheck->TempCheck No (DIPEA/Carbonates ok) UseNMP Use NMP/DMF (or N-Butylpyrrolidinone) BaseCheck->UseNMP Yes (Deprotonation Risk) ViscosityCheck Is Room Temp Viscosity Critical? TempCheck->ViscosityCheck Low/Ambient UseNEL Use (2S)-N-Ethyl Lactamide TempCheck->UseNEL High (>100°C) ViscosityCheck->UseNEL No (Batch ok) HeatMod Use NEL + Heating (>40°C) or Diluent ViscosityCheck->HeatMod Yes (Need flow)

Figure 2: Decision tree for implementing (2S)-N-ethyl lactamide in process workflows. The critical "Go/No-Go" gate is the compatibility with strong bases.[1]

References

  • Comparison of Green Solvents for Peptide Synthesis. Red Glead Discovery. NBP and Lactamides as DMF alternatives.[1]

  • Ethyl Lactate and Derivatives as Green Solvents. Current Green Chemistry, 2016.[1][4] Detailed analysis of lactate-based media.

  • Synthesis of N-ethyl-2-hydroxypropanamide. PubChem Compound Summary. Identification and synthesis routes. [1]

  • Industrial Applications of Lactamides. Purac Biochem Patents (US8440860B2).[1] Scalable manufacturing of N,N-dialkyl and mono-alkyl lactamides.[1][2][3][5][6]

  • Safety Profile of Lactamides. ECHA Registration Data. Toxicology and REACH compliance data for N-ethyl lactamide.

Sources

Safety Operating Guide

(2S)-N-Ethyl-2-hydroxypropanamide: Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, safety protocols, and disposal procedures for (2S)-N-Ethyl-2-hydroxypropanamide .

Document Control: V.2026.1 | Classification: Laboratory Safety & Environmental Compliance Target Audience: Process Chemists, EHS Officers, and Lab Managers[1]

Executive Summary & Immediate Action

(2S)-N-Ethyl-2-hydroxypropanamide (also known as N-Ethyl-L-lactamide) is a chiral amide solvent and intermediate derived from L-lactic acid.[1][2] While often categorized as a "green solvent" due to its biodegradability, it must be managed as Non-Halogenated Organic Waste in a laboratory setting.

Core Directive: Do NOT dispose of this compound via sanitary sewer systems despite its biodegradable profile. The nitrogen content requires thermal oxidation (incineration) to prevent environmental eutrophication and ensure complete destruction of the amide bond.

Quick Reference Data
ParameterSpecification
CAS Number 194022-24-7 (Specific (2S)-isomer) / 6280-14-4 (Racemic)
Physical State Viscous liquid or low-melting solid (MP ~44°C)
Primary Hazard Irritant (Skin/Eye/Respiratory)
Waste Stream Non-Halogenated Organic Solvent
RCRA Status Non-Listed; Non-Characteristic (if FP > 60°C)

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of this compound is critical for safe disposal. Unlike toxic dipolar aprotic solvents (e.g., NMP, DMF), (2S)-N-Ethyl-2-hydroxypropanamide does not possess known reproductive toxicity warnings (H360), but it still poses contact risks.[1]

Molecular Properties[1][4][5][6]
  • Structure: An amide linkage connects an ethyl group to a lactate backbone.

  • Solubility: High water solubility due to the hydroxyl (-OH) and amide (-CONH-) groups.[1] This increases the risk of rapid mobilization in groundwater if spilled.

  • Flash Point: >100°C (Estimated). It is generally considered Non-Flammable under standard transport regulations but is combustible.

GHS Classification (Self-Classification)[1]
  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE) Matrix

Trust in safety comes from redundancy. The following PPE is mandatory when handling neat material or high-concentration waste.

Protection ZoneEquipment StandardRationale
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Prevent corneal damage from splashes; the amide functionality can be irritating to mucous membranes.
Dermal (Hands) Nitrile Gloves (Min 0.11 mm thickness)Excellent resistance to amides. Latex is permeable to many organic solvents and should be avoided.
Respiratory Fume Hood (Face velocity > 100 fpm)Inhalation of mist causes respiratory tract irritation. If heating, use local exhaust.
Body Lab Coat (Cotton/Poly blend)Standard barrier protection.

Disposal Procedures (Step-by-Step)

This protocol ensures compliance with EPA (40 CFR) and EU waste codes.[1]

Waste Stream Segregation

The Golden Rule: Never mix this compound with Oxidizers (e.g., Nitric Acid, Peroxides).[1] Amides can react with strong oxidizers to form unstable intermediates.

Scenario A: Pure/Neat Chemical Disposal
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(2S)-N-Ethyl-2-hydroxypropanamide"[1][2]

    • Hazard Check: "Irritant"[1]

  • Segregation: Place in the Non-Halogenated Organic waste stream.

    • Why? It contains Carbon, Hydrogen, Oxygen, and Nitrogen.[1] It burns cleanly in an incinerator without generating acidic gases (like HCl), unlike chloroform or DCM.

Scenario B: Mixed Solvent Waste
  • Mixture with Water: If >5% organic content, collect as organic waste. Do not pour down the drain.

  • Mixture with Halogens (DCM, Chloroform): Must be disposed of as Halogenated Waste . The halogenated component dictates the disposal path (higher cost, different incineration parameters).

Spills and Emergency Cleanup
  • Isolate: Evacuate the immediate area if the spill is large (>1 Liter).

  • Ventilate: Open fume hoods or windows.

  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).

    • Note: Do not use sawdust; while unlikely to react violently, inert materials are preferred for chemical spills.

  • Collect: Scoop into a sealed waste container and label as "Debris contaminated with N-Ethyl-lactamide."

  • Decontaminate: Wash the surface with soap and water. The compound is water-soluble and cleans up easily.[6]

Visual Disposal Logic (Decision Tree)

The following diagram illustrates the decision-making process for disposing of (2S)-N-Ethyl-2-hydroxypropanamide to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: (2S)-N-Ethyl-2-hydroxypropanamide CheckState Is it mixed with other chemicals? Start->CheckState CheckHalogen Does the mixture contain Halogens (Cl, Br, F, I)? CheckState->CheckHalogen Yes (Mixture) NonHaloStream Stream: Non-Halogenated Organic (High BTU Fuel Blending) CheckState->NonHaloStream No (Pure/Neat) CheckOxidizer Is it mixed with Strong Oxidizers? CheckHalogen->CheckOxidizer No HaloStream Stream: Halogenated Solvent Waste (Specialized Incineration) CheckHalogen->HaloStream Yes CheckOxidizer->NonHaloStream No HazReaction CRITICAL HAZARD: Do NOT Mix. Treat Separately. CheckOxidizer->HazReaction Yes DrainBan PROHIBITED: Do NOT Pour Down Drain NonHaloStream->DrainBan Reminder

Caption: Operational logic for segregating (2S)-N-Ethyl-2-hydroxypropanamide waste streams based on chemical mixtures.

Scientific Rationale: Why Incineration?

Although (2S)-N-Ethyl-2-hydroxypropanamide is derived from renewable feedstocks (lactic acid) and is theoretically biodegradable, High-Temperature Incineration is the required disposal method for laboratory waste for two reasons:

  • Nitrogen Content: The amide bond contains nitrogen. In uncontrolled biological breakdown (e.g., wastewater treatment), this can contribute to ammonia release or eutrophication.[1] Controlled incineration ensures the nitrogen is converted to benign N2 gas (with appropriate NOx scrubbing).

  • Regulatory Certainty: In the US (RCRA) and EU, chemical reagents are rarely permitted for sewer disposal. Designating it as "Non-Halogenated Organic Waste" guarantees it enters a fuel-blending program where its calorific value is recovered, aligning with Green Chemistry Principle #12 (Minimize potential for accidents) and efficient energy recovery.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15561473, N-Ethyl-3-hydroxypropanamide (Isomer Analog).[1] Retrieved from [Link]

  • ResearchGate. Ethyl lactate as a green solvent in the pharmaceutical industry.[6] Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: (2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Context: Beyond the Safety Data Sheet

(2S)-N-Ethyl-2-hydroxypropanamide (N-Ethyl-L-lactamide) is frequently utilized as a "green" chiral auxiliary and solvent in organic synthesis. While industry literature often highlights its biodegradability and lower toxicity compared to traditional dipolar aprotic solvents (like DMF or DMAc), complacency is the primary risk factor .

As researchers, we must recognize that "green" does not mean "benign." This compound is a potent surfactant and amide; it possesses the ability to permeate skin and cause significant ocular damage. This guide shifts the focus from simple compliance to a self-validating safety system that protects both the operator and the integrity of your chiral synthesis.

Risk Assessment & Hazard Logic

Before selecting PPE, we must understand the specific physical behaviors of this molecule.

PropertyValueSafety Implication
Physical State Liquid (Viscous)High retention on gloves/surfaces; does not evaporate quickly.[1]
Flash Point ~123°CCombustible, but low flammability risk at ambient temperature.
Vapor Pressure < 0.01 mmHgInhalation risk is negligible unless heated.
Primary Hazard H319/H318 (Eye)Amide functionality can cause severe irritation/corneal damage.
Secondary Hazard H315 (Skin)Potential for dermatitis and permeation.

The "Why" Behind the Protocol: Because this compound has a high boiling point and low vapor pressure, the primary vector of exposure is contact transfer (gloves


 face/equipment). Therefore, the PPE strategy focuses heavily on barrier integrity  and ocular protection .

PPE Selection Matrix

This matrix is designed to be task-specific. Do not use a "one size fits all" approach.

Protective Equipment Specifications
Body ZoneRoutine Handling (Ambient Temp)High-Risk (Heating / >1L Transfer)Rationale
Eyes Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesSafety glasses are insufficient due to the viscous nature of the liquid; a splash will cling to the face.
Hands Nitrile (Min. thickness 0.11 mm)Laminate / Barrier (e.g., Silver Shield®)Standard nitrile provides splash protection. For prolonged immersion or spill cleanup, amides can swell nitrile; laminate is required.
Respiratory Not required (if < 40°C)Half-mask w/ Organic Vapor (OV) CartridgeHeating generates fumes that are respiratory irritants (H335).
Body Standard Lab Coat (Cotton/Poly)Chemical Resistant Apron (Butyl/Neoprene)Viscous liquids soak through cotton rapidly.
PPE Decision Logic (Visualization)

PPE_Decision_Tree cluster_legend Legend Start Start: Task Assessment Temp_Check Is the chemical heated > 40°C? Start->Temp_Check Vol_Check Is volume > 1 Liter? Temp_Check->Vol_Check No High_Temp Add Respiratory Protection: Fume Hood MANDATORY OV Cartridge Respirator (Backup) Temp_Check->High_Temp Yes Routine ROUTINE PPE: Nitrile Gloves (0.11mm) Splash Goggles Lab Coat Vol_Check->Routine No High_Vol Add Barrier Protection: Face Shield Chem-Resistant Apron Double Glove (Nitrile over Laminate) Vol_Check->High_Vol Yes High_Temp->Vol_Check key Blue: Decision Point | Green: Standard Safety | Red: Elevated Hazard

Figure 1: Decision logic for selecting appropriate PPE based on thermal and volumetric risks.

Operational Protocols

Handling & Transfer

The Challenge: (2S)-N-Ethyl-2-hydroxypropanamide is viscous. High viscosity leads to "stringing" during pipetting or pouring, increasing the risk of drips on bench surfaces.

  • The "Clean Hand/Dirty Hand" Rule: Designate your dominant hand as the "wet" hand (handling the chemical container) and the non-dominant hand as the "dry" hand (touching door handles, notebooks).

  • Surface Protection: Always place a disposable absorbent pad (plastic side down) under the weighing balance or transfer area.

  • Viscosity Management: If dispensing via syringe, use a wide-bore needle (≥18G) to prevent back-pressure buildup, which can cause the syringe to detach and spray the operator.

Heating & Synthesis

The Challenge: While the flash point is ~123°C, localized superheating in reaction vessels can generate ignitable vapors.

  • Inert Atmosphere: Always heat this amide under Nitrogen or Argon. Oxygen at high temperatures can accelerate decomposition into nitrogen oxides (NOx).

  • Closed Systems: Use a reflux condenser. If the reaction is open, a local exhaust trunk or fume hood sash at the lowest working position is mandatory.

Spill Response Protocol

Immediate Action: Isolate the area.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small < 100 mL (In Hood) Assess->Small Large > 100 mL (Floor/Bench) Assess->Large Absorb Apply Vermiculite or Universal Pads Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Decon Wash surface w/ Soap & Water (Amides are water soluble) Absorb->Decon Dispose Bag as Chemical Waste (Do NOT drain dispose) Decon->Dispose

Figure 2: Triage protocol for spill management. Note that water solubility aids decontamination.

Disposal & Decontamination Logic

Scientific Integrity Note: While N-Ethyl-L-lactamide is biodegradable, in a drug development context, it is treated as "Chemical Waste" to prevent environmental introduction of potentially bioactive chiral intermediates.

  • Waste Segregation: Segregate into Non-Halogenated Organic Solvents .

  • Container Rinsing: Because the compound is water-soluble (logP ~ -0.3), triple-rinse empty containers with water. Collect the first rinse as chemical waste. Subsequent rinses may be drain-disposed only if local regulations permit for trace amides (verify with your EHS officer).

  • Glove Disposal: Do not throw contaminated nitrile gloves into regular trash. The amide can slowly permeate and off-gas or contaminate waste handlers. Use the solid chemical waste bin.

References

  • PubChem. (2024).[2] (2S)-N-Ethyl-2-hydroxypropanamide Compound Summary. National Library of Medicine. [Link]

  • American Chemistry Council. (2021).[3] Safety and Handling of Organic Peroxides and Amides. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Lactamides. [Link]

  • LookChem. Chemical Property and Safety Data for N-Ethyl-2-hydroxypropanamide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.